2-Chloro-1,3-dinitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as moderately soluble in benzene, ether; soluble in alcohol. practically insoluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105590. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMIQPXQVIZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041378 | |
| Record name | 2,6-Dinitrochlorobenzene | |
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Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow crystals; [MSDSonline] | |
| Record name | 1-Chloro-2,6-dinitrobenzene | |
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Boiling Point |
315 °C | |
| Record name | 1-CHLORO-2,6-DINITROBENZENE | |
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Solubility |
Moderately soluble in benzene, ether; soluble in alcohol. Practically insoluble in water. | |
| Record name | 1-CHLORO-2,6-DINITROBENZENE | |
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Density |
1.6867 g/ml @ 16.5 °C | |
| Record name | 1-CHLORO-2,6-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |
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Color/Form |
Yellow crystals from benzene | |
CAS No. |
606-21-3 | |
| Record name | 2-Chloro-1,3-dinitrobenzene | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=606-21-3 | |
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| Record name | 1-Chloro-2,6-dinitrobenzene | |
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| Record name | 2-Chloro-1,3-dinitrobenzene | |
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| Record name | 2-Chloro-1,3-dinitrobenzene | |
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| Record name | Benzene, 2-chloro-1,3-dinitro- | |
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| Record name | 2,6-Dinitrochlorobenzene | |
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| Record name | 2-chloro-1,3-dinitrobenzene | |
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| Record name | 2,6-DINITROCHLOROBENZENE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG72RND0AB | |
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| Record name | 1-CHLORO-2,6-DINITROBENZENE | |
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Melting Point |
86-87 °C | |
| Record name | 1-CHLORO-2,6-DINITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-1,3-dinitrobenzene (CAS No. 606-21-3). The information is intended for use by professionals in research, scientific analysis, and drug development.
General Information
This compound, also known as 2,6-dinitrochlorobenzene, is an organic compound with the formula C₆H₃ClN₂O₄.[1][2] It presents as a pale-yellow to yellow-brown crystalline solid.[2][3][4] Structurally, it is a benzene (B151609) ring substituted with a chlorine atom and two nitro groups at positions 1, 2, and 3, respectively. This compound serves as a crucial intermediate in the synthesis of dyes and pigments.[3][5] It is also utilized as a thiol-modifying agent and a solvent in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[3][5][6] The presence of two strongly electron-withdrawing nitro groups significantly influences the chemical reactivity of the aryl halide, making it susceptible to nucleophilic aromatic substitution.[7][8][9]
Physical and Chemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃ClN₂O₄ | [1][2][10] |
| Molecular Weight | 202.55 g/mol | [1][2][11] |
| Appearance | Pale-yellow to yellow-brown crystalline solid | [2][3][4][12] |
| Melting Point | 82.5 - 88.5 °C | [1][3][5][13] |
| Boiling Point | 315 °C at 760 mmHg | [1][2][3][13] |
| Density | 1.687 g/cm³ | [2][3][13][14] |
| Flash Point | 142.4 - 315 °C | [1][3][10][14] |
| Water Solubility | Practically insoluble | [2][3][14] |
| Solubility in Organics | Soluble in alcohol; moderately soluble in benzene and ether.[2][3][6][12][14] | [2][3][6][12][14] |
| Vapor Pressure | 0.0 mmHg at 25 °C (estimate) | [1] |
| Refractive Index | 1.587 - 1.625 (estimate) | [3][10] |
| LogP | 1.79 - 3.20 | [1][10] |
| CAS Registry Number | 606-21-3 | [2][10][15] |
Chemical Reactivity and Signaling Pathways
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr) . The two electron-withdrawing nitro groups ortho and para to the chlorine atom decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[7][9] This is in contrast to simple aryl halides like chlorobenzene, which are generally inert to nucleophilic substitution under standard conditions.[8]
The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The attack of a nucleophile on the carbon bearing the chlorine atom leads to the formation of this intermediate, followed by the departure of the chloride leaving group, which restores the aromaticity of the ring.[8][9] The stability of the Meisenheimer complex is crucial, and the ortho/para positioning of the nitro groups is essential for this stabilization.[7]
Caption: Logical flow of the Nucleophilic Aromatic Substitution (SₙAr) mechanism.
Experimental Protocols: Synthesis
Detailed methodologies for two common synthesis routes are provided below.
Synthesis from 2,6-Dinitroaniline (B188716) (Sandmeyer Reaction)
This method prepares 1-chloro-2,6-dinitrobenzene from 2,6-dinitroaniline via a Sandmeyer reaction.[2][16]
Methodology:
-
A solution of sodium nitrite (B80452) is prepared and cooled to 25-30 °C.
-
A solution of 2,6-dinitroaniline in hot glacial acetic acid is slowly added to the sodium nitrite solution, maintaining the temperature below 40 °C. The temperature for diazotization is critical to the yield.[16]
-
The mixture is stirred at 40 °C for 30 minutes.
-
This solution is then added to a prepared solution of cuprous chloride in concentrated hydrochloric acid, which is kept at 10 °C.
-
The reaction mixture is stirred and allowed to warm to room temperature, then heated to 50 °C.
-
After the effervescence ceases (approx. 20 minutes), an equal volume of water is added, and the mixture is cooled in an ice bath.
-
The resulting yellow, crystalline product is collected by suction filtration, washed with water, and dried.
-
The product can be recrystallized from 90% acetic acid or a mixture of hot benzene and petroleum ether.[16]
Caption: Experimental workflow for the Sandmeyer reaction synthesis.
Synthesis from 3,5-Dinitro-4-chlorobenzoic Acid
This protocol involves the decarboxylation of 3,5-dinitro-4-chlorobenzoic acid.[3]
Methodology:
-
To a 2L flask, add 800ml of sulfolane (B150427) as the solvent.
-
Add 246.5g of 3,5-dinitro-4-chlorobenzoic acid and 168g of sodium bicarbonate to the flask.
-
Heat the mixture to 195 °C and allow it to react for 2 hours.
-
After the reaction is complete, cool the mixture to 130 °C.
-
Perform distillation under reduced pressure.
-
The final product, this compound, is obtained by rectification. The reported yield is 88.1%.[3]
Caption: Experimental workflow for synthesis via decarboxylation.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[3][12][17] It may cause damage to organs through prolonged or repeated exposure.[3][12][17] The compound is also a skin irritant.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, tightly fitting safety goggles, and impervious gloves.[12][18] If exposure limits are exceeded, use a full-face respirator.[12]
-
Handling: Handle in a well-ventilated place or under a chemical fume hood.[12][18] Avoid the formation of dust and aerosols.[12][18]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][17][18]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water.[12][17]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[12][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[12][17][18]
-
-
Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[3][12][17] Prevent spillage from entering drains or water systems.[18]
-
Storage: Store locked up in a dry, cool, and well-ventilated place. Keep containers tightly closed.[18] It is incompatible with oxidizing agents and strong bases.
References
- 1. This compound | CAS#:606-21-3 | Chemsrc [chemsrc.com]
- 2. This compound [drugfuture.com]
- 3. This compound | 606-21-3 [chemicalbook.com]
- 4. CAS 606-21-3: this compound | CymitQuimica [cymitquimica.com]
- 5. L04593.06 [thermofisher.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Page loading... [guidechem.com]
- 11. merckindex.rsc.org [merckindex.rsc.org]
- 12. echemi.com [echemi.com]
- 13. This compound [stenutz.eu]
- 14. parchem.com [parchem.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. orgsyn.org [orgsyn.org]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-1,3-dinitrobenzene (CAS: 606-21-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1,3-dinitrobenzene (CAS number 606-21-3), a key chemical intermediate. This document details its chemical and physical properties, outlines established synthesis protocols, explores its chemical reactivity and applications, and provides essential safety and handling information. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] It is characterized by the presence of a benzene (B151609) ring substituted with one chlorine atom and two nitro groups at positions 2, 1, and 3, respectively. This substitution pattern significantly influences its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 606-21-3 | [2] |
| Molecular Formula | C₆H₃ClN₂O₄ | [2] |
| Molecular Weight | 202.55 g/mol | [2] |
| Appearance | Yellow crystals | [2] |
| Melting Point | 86-88 °C | [3] |
| Boiling Point | 315 °C | [2] |
| Density | 1.687 g/cm³ | [3] |
| Solubility | Soluble in ethanol, ether, and toluene. Moderately soluble in benzene. Practically insoluble in water. | [4] |
| InChI Key | BPPMIQPXQVIZNJ-UHFFFAOYSA-N |
Synthesis of this compound
There are two primary methods for the synthesis of this compound, each with its own set of advantages and considerations.
Synthesis from 3,5-Dinitro-4-chlorobenzoic Acid
This method involves the decarboxylation of 3,5-dinitro-4-chlorobenzoic acid.
Experimental Protocol:
-
To a 2L flask, add 800 mL of sulfolane (B150427) as the solvent.[4]
-
Add 246.5 g of 3,5-dinitro-4-chlorobenzoic acid and 168 g of sodium bicarbonate to the flask.[4]
-
Heat the reaction mixture to 195 °C and maintain this temperature for 2 hours.[4]
-
After the reaction is complete, cool the mixture to 130 °C.[4]
-
Distill the product under reduced pressure.[4]
-
The final product, this compound, is obtained by rectification. The expected yield is approximately 178.4 g (88.1%).[4]
Caption: Synthesis of this compound via decarboxylation.
Synthesis via Sandmeyer Reaction
This classic method utilizes the diazotization of 2,6-dinitroaniline (B188716) followed by a copper(I) chloride-mediated substitution.
Experimental Protocol:
-
In a 1L three-necked flask equipped with a stirrer and thermometer, add 160 mL of concentrated sulfuric acid.[5]
-
Slowly add 15.2 g (0.22 mole) of solid sodium nitrite (B80452) over 10-15 minutes with stirring.[5]
-
Heat the mixture to 70 °C until all the sodium nitrite dissolves, then cool to 25-30 °C in an ice bath.[5]
-
In a separate beaker, dissolve 36.6 g (0.2 mole) of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid.[5]
-
Slowly add the 2,6-dinitroaniline solution to the flask, keeping the temperature below 40 °C.[5]
-
Stir the resulting solution at 40 °C for 30 minutes to form the diazonium salt.[5]
-
In a 2L beaker, prepare a solution of 44 g (0.44 mole) of cuprous chloride in 400 mL of concentrated hydrochloric acid and cool it in an ice bath.[5]
-
Add the diazonium salt solution in portions to the cuprous chloride solution over about 5 minutes, controlling the effervescence.[5]
-
Heat the mixture on a steam bath to 80 °C for about 20 minutes until effervescence ceases.[5]
-
Add an equal volume of water and cool the mixture in an ice bath for several hours.[5]
-
Collect the yellow crystalline product by suction filtration, wash with water, and dry. The yield is typically 28.7–30 g (71–74%).[5]
Caption: Synthesis of this compound via the Sandmeyer reaction.
Chemical Reactivity and Applications
The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SNA r). The two electron-withdrawing nitro groups strongly activate the benzene ring towards attack by nucleophiles at the chlorine-bearing carbon.
Nucleophilic Aromatic Substitution
This compound readily undergoes substitution reactions with a variety of nucleophiles, such as amines, alkoxides, and thiols. This reactivity is the basis for its main application as an intermediate in the synthesis of dyes and pigments.[4]
General Experimental Protocol for Nucleophilic Aromatic Substitution (Illustrative Example with an Amine):
-
Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).
-
Add the nucleophile (e.g., a primary or secondary amine), often in a slight excess.
-
A base (e.g., triethylamine, potassium carbonate) may be added to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
Caption: General mechanism for nucleophilic aromatic substitution of this compound.
Thiol-Modifying Agent
This compound is known to be a thiol-modifying agent.[4] It reacts with cysteine residues in proteins, which can be useful in proteomics research for blocking free thiols.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Expected signals in the aromatic region (δ 7.5-8.5 ppm). Due to the substitution pattern, a complex splitting pattern is expected. | Inferred from general principles[6] |
| ¹³C NMR | Expected signals for the aromatic carbons between δ 120-150 ppm. The carbon attached to the chlorine will be shifted, as will the carbons attached to the nitro groups. | Inferred from general principles[7] |
| IR (ATR) | Characteristic peaks for C-H aromatic stretching (~3100 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), C-N stretching, and strong asymmetric and symmetric N=O stretching of the nitro groups (~1530 and ~1350 cm⁻¹). | [8] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺) peak at m/z 202, corresponding to the molecular weight. | [9] |
Biological Activity and Toxicology
The toxicity of dinitrobenzenes is generally associated with their metabolism within the body. The primary metabolic pathways involve the reduction of the nitro groups and conjugation with glutathione (B108866) (GSH).[10][11]
The reduction of the nitro groups can lead to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives.[11] These intermediates can cause oxidative stress and methemoglobinemia.
Depletion of cellular glutathione is a key mechanism of toxicity. The electrophilic nature of this compound and its metabolites allows them to react with the nucleophilic thiol group of GSH, leading to its depletion and impairing the cell's antioxidant defense system.[11]
Caption: Proposed metabolic and toxicological pathway of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: Hazard Identification and Safety Precautions
| Hazard | Description | Reference(s) |
| GHS Pictograms | Skull and crossbones, Environment | [12] |
| Signal Word | Danger | [12] |
| Hazard Statements | H300: Fatal if swallowed.H310: Fatal in contact with skin.H330: Fatal if inhaled.H373: May cause damage to organs through prolonged or repeated exposure.H410: Very toxic to aquatic life with long lasting effects. | [12] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [13] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[13]
-
Skin Protection: Wear chemical resistant gloves and protective clothing.[13]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[13]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Keep away from heat, sparks, and open flames.
Conclusion
This compound is a valuable but hazardous chemical intermediate. Its utility in the synthesis of more complex molecules, particularly in the dye and pigment industry, is well-established and stems from the high reactivity of its chloro substituent towards nucleophilic aromatic substitution. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial applications. This guide provides the foundational knowledge required for professionals working with this compound.
References
- 1. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 606-21-3 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 2-Chloro-1,4-dinitrobenzene | C6H3ClN2O4 | CID 98620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3-Dinitrobenzene metabolism and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3-dinitrobenzene, also known as 2,6-dinitrochlorobenzene, is an organic compound with the chemical formula C₆H₃ClN₂O₄.[1][2][3] It presents as a yellow crystalline solid.[1] This compound serves as a crucial intermediate in the synthesis of various dyes and pigments.[4][5] It is also utilized as a thiol-modifying agent in research contexts.[4] Due to its chemical nature, it is important to handle this substance with appropriate safety precautions, as it is toxic if swallowed, in contact with skin, or inhaled.[4][6]
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its application in synthesis, formulation, and quality control.
Data Presentation: Summary of Physical Properties
| Property | Value | Citations |
| IUPAC Name | This compound | [1] |
| CAS Number | 606-21-3 | [1][2] |
| Molecular Formula | C₆H₃ClN₂O₄ | [1][2][3] |
| Molecular Weight | 202.55 g/mol | [1][3] |
| Appearance | Yellow to orange to brown crystals or powder. | [1][5] |
| Melting Point | 82.5-88.5 °C | [4][5][7] |
| Boiling Point | 315 °C at 760 mmHg | [1][2][4][7][8] |
| Density | 1.687 g/cm³ | [2][4][7][8] |
| Solubility | Practically insoluble in water. Soluble in alcohol. Moderately soluble in benzene (B151609) and ether. | [1][4][6][9] |
| Flash Point | 142.4 °C | [2][6] |
| Storage | 2-8°C | [4][10] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of this compound.
Determination of Melting Point (Capillary Method)
This protocol is based on standard pharmacopeia methods for determining the melting range of a crystalline solid.[11]
Apparatus:
-
Melting point apparatus (e.g., SMP30 or similar)
-
Melting point capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Desiccator with a drying agent (e.g., silica (B1680970) gel)
Procedure:
-
Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried in a vacuum desiccator for at least 24 hours to remove any residual solvent.[11]
-
Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube.[12]
-
Packing: Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. A packed column of 2.5-3.5 mm high is ideal.[11][12]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 5-10°C below the expected melting point (around 83-88°C).
-
Once this temperature is reached, adjust the heating rate to a slow ramp of approximately 1°C per minute.[11]
-
-
Observation:
-
Record the temperature at which the substance first begins to collapse or melt (onset point).
-
Record the temperature at which the last solid particle melts into a clear liquid (clear point).
-
The melting range is the interval between the onset and clear points. For pure substances, this range is typically narrow.
-
Determination of Boiling Point (Distillation Method)
This protocol describes a standard method for determining the boiling point of a liquid at atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle or oil bath
-
Boiling chips
-
Stand and clamps
Procedure:
-
Setup: Assemble the distillation apparatus. Place a small amount of this compound (in its molten state) into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor distilling into the condenser.
-
Heating: Gently heat the distillation flask.[13] As the substance heats, vapor will rise and begin to condense in the condenser.
-
Equilibrium: The boiling point is reached when the temperature reading on the thermometer stabilizes while a steady stream of distillate is collected in the receiving flask.[12]
-
Recording: Record the stable temperature as the boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The value of 315°C is the boiling point at standard atmospheric pressure (760 mmHg).[2]
Determination of Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a given solvent.[14][15]
Apparatus:
-
Shake-flask or orbital shaker with temperature control
-
Glass flasks with stoppers
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration system (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Solvents (e.g., water, ethanol, benzene, ether)
Procedure:
-
Preparation: Prepare a series of flasks for each solvent to be tested.
-
Addition of Solute: Add an excess amount of this compound to each flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[15]
-
Equilibration: Place the flasks in a shaker set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Sampling: After equilibration, allow the flasks to stand undisturbed for the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.[15]
-
Quantification:
-
Dilute the filtered, saturated solution to a concentration within the working range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
-
Classification: Based on the quantitative results, classify the solubility (e.g., practically insoluble, soluble, etc.). For this compound, it is practically insoluble in water but shows moderate to high solubility in organic solvents like alcohol, benzene, and ether.[1][4]
Visualizations
Logical Flow of Physical Property Determination
The following diagram illustrates the logical workflow for characterizing the primary physical states of this compound based on its key thermal properties.
Caption: Workflow for determining the physical state of this compound.
References
- 1. This compound [drugfuture.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 606-21-3 [chemicalbook.com]
- 5. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound [stenutz.eu]
- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. thinksrs.com [thinksrs.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. byjus.com [byjus.com]
- 14. fda.gov [fda.gov]
- 15. scielo.br [scielo.br]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,3-dinitrobenzene
This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 606-21-3), a compound often used as an intermediate in the synthesis of dyes and pigments.[1][2] The document outlines its key physical properties and details the standard experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Physicochemical Data of this compound
This compound is a yellow crystalline solid.[2][3] It is soluble in alcohol, moderately soluble in benzene (B151609) and ether, and practically insoluble in water.[2][3] The accurate determination of its melting and boiling points is a critical first step in its identification and for assessing its purity.[4][5] Impurities can lead to a depression of the melting point and a broadening of the melting point range.[4][5]
Quantitative Physical Properties
The melting and boiling points of this compound, as reported in various chemical literature, are summarized below.
| Physical Property | Value |
| Melting Point | 82.5 - 88.5 °C[1][6][7] |
| Boiling Point | 315 °C[3][8][9] |
| Density | 1.687 g/cm³[6][8] |
| Molecular Formula | C₆H₃ClN₂O₄ |
| Molecular Weight | 202.55 g/mol [3][6] |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination: Capillary Method
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[4][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[10]
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[11] The packed sample height should be approximately 2-3 mm.[11]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[10] Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.
-
Heating and Observation:
-
If the approximate melting point is unknown, heat the sample rapidly to get a preliminary, approximate value.[5][11]
-
For an accurate measurement, allow the apparatus to cool. Then, with a new sample, heat rapidly to about 20°C below the approximate melting point.[11]
-
Decrease the rate of heating to about 1-2°C per minute.[4]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[4] A pure sample will typically exhibit a sharp melting range of 0.5-1.0°C.[4]
Boiling Point Determination: Micro-Reflux Method
For small quantities of a liquid, the micro-reflux or micro boiling point method is a suitable technique.[12][13] Since this compound is a solid at room temperature, it would first need to be melted to determine its boiling point via this method.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with heating oil)[12][14]
-
Thermometer
-
Means to secure the assembly (e.g., clamp)
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube.[13][14]
-
Capillary Inversion: Place the capillary tube into the test tube with its open end down, submerged in the liquid.[14]
-
Apparatus Setup: Secure the test tube in the heating block or oil bath. Position the thermometer so that the bulb is parallel to the liquid sample, ensuring an accurate temperature reading of the vapor.[13]
-
Heating and Observation:
-
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[12]
-
As the liquid's boiling point is approached, the vapor pressure of the liquid will increase, resulting in a rapid and continuous stream of bubbles emerging from the capillary tube.[12]
-
-
Data Recording: Once a steady stream of bubbles is observed, stop heating. The liquid will begin to cool. The point at which the bubbling stops and the liquid is drawn up into the capillary tube is the boiling point. Record the temperature at this exact moment.[12] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[13][15]
Logical Workflow for Compound Identification
The determination of physical properties like melting and boiling points is a fundamental step in the workflow of chemical analysis and purity verification. The following diagram illustrates this logical process.
Caption: Workflow for identifying a compound via physical properties.
References
- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound | 606-21-3 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. Page loading... [guidechem.com]
- 7. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound [stenutz.eu]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. byjus.com [byjus.com]
- 15. Video: Boiling Points - Concept [jove.com]
An In-depth Technical Guide to the Solubility of 2-Chloro-1,3-dinitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloro-1,3-dinitrobenzene in various organic solvents. Due to the limited availability of precise quantitative data for this specific isomer, this guide presents qualitative solubility information, comparative quantitative data for the closely related isomer 1-Chloro-2,4-dinitrobenzene, and detailed experimental protocols for determining solubility. This information is intended to assist researchers and professionals in solvent selection, process design, and safety considerations.
Qualitative Solubility of this compound
This compound is a yellow crystalline solid.[1] Its solubility in organic solvents is a critical parameter for its use in chemical synthesis and various industrial applications. The following table summarizes the available qualitative solubility data.
| Solvent Class | Specific Solvent | Solubility Description |
| Alcohols | Alcohol (general) | Soluble[2][3] |
| Ethanol | Soluble[1] | |
| Ethers | Ether (general) | Moderately Soluble[2][3] |
| Aromatic Hydrocarbons | Toluene | Soluble[1] |
| Benzene (B151609) | Moderately Soluble[2][3] | |
| Polar Aprotic Solvents | Not Specified | - |
| Halogenated Solvents | Not Specified | - |
| Water | Water | Practically Insoluble[1][2][3] |
Quantitative Solubility of a Related Isomer: 1-Chloro-2,4-dinitrobenzene
Disclaimer: The following data is for 1-Chloro-2,4-dinitrobenzene and is provided for comparative purposes only.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Alcohol (Hot) | - | Soluble |
| Alcohol (Cold) | - | Very Slightly Soluble |
| Benzene | - | Soluble[4] |
| Carbon Disulfide | - | Soluble[4] |
| Diethyl Ether | - | Soluble[4] |
| Water | - | Insoluble |
Experimental Protocols for Solubility Determination
A precise understanding of solubility often requires experimental determination. The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the gravimetric method.[5][6][7]
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[5][8]
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with hot plate
-
Temperature probe
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Vials or flasks with secure caps
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and solute. It is advisable to periodically analyze samples until the concentration of the solute in the solution remains constant over time.[5]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately pass the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the container. This can be done in a fume hood at ambient temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely evaporated, reweigh the container with the solid residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solute.
-
Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.
-
Visualizing Experimental and Theoretical Concepts
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Principle of "Like Dissolves Like"
The solubility of a non-ionic organic compound like this compound is governed by the principle of "like dissolves like." This principle relates the polarity of the solute and the solvent.
References
- 1. This compound | 606-21-3 [chemicalbook.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. This compound [drugfuture.com]
- 4. 1-Chloro-2,4-dinitrobenzene [drugfuture.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. pharmajournal.net [pharmajournal.net]
- 8. solubilityofthings.com [solubilityofthings.com]
2-Chloro-1,3-dinitrobenzene molecular structure and weight
An In-depth Technical Guide to 2-Chloro-1,3-dinitrobenzene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of this compound, covering its molecular structure, weight, physicochemical properties, synthesis protocols, and applications.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 606-21-3, is a yellow crystalline solid.[1] Its molecular formula is C₆H₃ClN₂O₄, and it has a molecular weight of 202.55 g/mol .[2][3][4] This compound is soluble in alcohol, moderately soluble in benzene (B151609) and ether, and practically insoluble in water.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₂O₄ | [2][3] |
| Molecular Weight | 202.55 g/mol | [1][2][3][8] |
| Appearance | Yellow crystals | [1][5] |
| Melting Point | 86-88 °C | [1][4] |
| Boiling Point | 315 °C | [1][4][5] |
| Density | 1.687 g/mL | [4] |
| Solubility | Soluble in alcohol; moderately soluble in benzene and ether; practically insoluble in water. | [1][5][6] |
Table 2: Chemical Identification and Properties
| Identifier | Value | Reference |
| IUPAC Name | This compound | [9] |
| CAS Number | 606-21-3 | [2] |
| Percent Composition | C 35.58%, H 1.49%, Cl 17 .50%, N 13.83%, O 31.60% | [1][8] |
Experimental Synthesis Protocols
The synthesis of this compound can be achieved through various methods. Two common protocols are detailed below.
Sandmeyer Reaction from 2,6-Dinitroaniline (B188716)
This method involves the diazotization of 2,6-dinitroaniline followed by a Sandmeyer reaction.[1][10]
Methodology:
-
A solution of sodium nitrite (B80452) is prepared and cooled.
-
A solution of 2,6-dinitroaniline in hot glacial acetic acid is slowly added to the cooled sodium nitrite solution while maintaining the temperature below 40°C.[10] The temperature for diazotization is critical, as higher temperatures can lead to lower yields.[10]
-
The resulting mixture is stirred for 30 minutes at 40°C.[10]
-
A solution of cuprous chloride in concentrated hydrochloric acid is prepared separately.[10]
-
The diazonium salt solution is then added to the cuprous chloride solution.
-
After the cessation of effervescence, an equal volume of water is added, and the mixture is cooled in an ice bath.[10]
-
The precipitated yellow, crystalline 1-chloro-2,6-dinitrobenzene is collected by suction filtration, washed with water, and dried.[10] The product is generally pure enough for most uses without further recrystallization.[10]
Synthesis from 3,5-Dinitro-4-chlorobenzoic Acid
This protocol describes the synthesis via decarboxylation.[5]
Methodology:
-
To a 2L flask, add 800ml of sulfolane (B150427) as a solvent.[5]
-
Add 246.5g of 3,5-dinitro-4-chlorobenzoic acid and 168g of sodium bicarbonate to the flask.[5]
-
Heat the mixture to 195°C and allow it to react for 2 hours.[5]
-
After the reaction is complete, cool the mixture to 130°C.[5]
-
The product is then obtained by distillation under reduced pressure followed by rectification.[5] This method has been reported to yield 178.4g of this compound, which corresponds to an 88.1% yield.[5]
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of other chemical compounds.[5] It is utilized in the production of dyes and pigments.[5] In a laboratory setting, it can be employed as a solvent in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Notably, it is also known as a thiol-modifying agent, which is a crucial function in biochemical and pharmaceutical research for studying proteins and enzymes that contain cysteine residues.[5] The nitro group is a significant pharmacophore and can also be a toxicophore, imparting specific electronic properties and polarity to molecules, which can enhance interactions with biological targets like proteins.[11]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed or in contact with skin and is fatal if inhaled.[5][7] Prolonged or repeated exposure may cause damage to organs.[5][7] It is also very toxic to aquatic life with long-lasting effects.[5][7] It is classified as a dangerous good for transport.[2]
Synthesis Workflow Visualization
The following diagram illustrates the logical workflow of the Sandmeyer reaction for the synthesis of this compound.
Caption: Logical workflow of the Sandmeyer reaction.
References
- 1. This compound [drugfuture.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | 606-21-3 [chemicalbook.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. echemi.com [echemi.com]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. This compound 98% | CAS: 606-21-3 | AChemBlock [achemblock.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-1,3-dinitrobenzene from 2,6-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1,3-dinitrobenzene from 2,6-dinitroaniline (B188716). The primary method for this transformation is the Sandmeyer reaction, a robust and widely used method for the conversion of aromatic amines to aryl halides. This document details the reaction mechanism, experimental protocols, quantitative data, safety considerations, and visualizations to aid in the understanding and execution of this chemical synthesis.
Reaction Overview
The synthesis involves two key steps: the diazotization of 2,6-dinitroaniline to form a diazonium salt, followed by a copper(I) chloride-catalyzed Sandmeyer reaction to replace the diazonium group with a chlorine atom.
Overall Reaction:
2,6-dinitroaniline → this compound
Reaction Mechanism
The synthesis of this compound from 2,6-dinitroaniline proceeds through a well-established two-stage mechanism: diazotization followed by a Sandmeyer reaction. The Sandmeyer reaction itself is understood to occur via a radical-nucleophilic aromatic substitution (SRN1) pathway.[1]
Stage 1: Diazotization of 2,6-dinitroaniline
The first stage is the conversion of the primary aromatic amine, 2,6-dinitroaniline, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as sulfuric acid.
The mechanism involves the following steps:
-
Formation of the Nitrosylating Agent: In the presence of a strong acid, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The amino group of 2,6-dinitroaniline, despite being weakly basic due to the electron-withdrawing nitro groups, acts as a nucleophile and attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule results in the formation of the 2,6-dinitrophenyldiazonium ion.
The presence of two bulky nitro groups ortho to the amine functionality in 2,6-dinitroaniline can introduce steric hindrance, which may affect the rate of diazotization.[2]
Stage 2: The Sandmeyer Reaction
The second stage is the copper(I)-catalyzed conversion of the diazonium salt to the corresponding aryl chloride.
The mechanism is believed to proceed as follows:
-
Single Electron Transfer (SET): Copper(I) chloride donates a single electron to the diazonium salt.
-
Dediazoniation: The resulting diazonium radical readily loses a molecule of nitrogen gas (N₂) to form an aryl radical.
-
Halogen Transfer: The aryl radical then abstracts a chlorine atom from the newly formed copper(II) chloride, yielding the final product, this compound, and regenerating the copper(I) catalyst.
The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the involvement of an aryl radical intermediate.[1]
Experimental Protocol
The following experimental procedure is adapted from a well-established method for the synthesis of 1-Chloro-2,6-dinitrobenzene.[3]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,6-Dinitroaniline | 183.12 | 36.6 g | 0.2 | Starting material |
| Concentrated Sulfuric Acid | 98.08 | 160 mL | - | Solvent and acid catalyst |
| Sodium Nitrite | 69.00 | 15.2 g | 0.22 | Diazotizing agent |
| Glacial Acetic Acid | 60.05 | 400 mL | - | Solvent for the aniline |
| Cuprous Chloride (CuCl) | 99.00 | 44 g | 0.44 | Catalyst for Sandmeyer reaction |
| Concentrated Hydrochloric Acid | 36.46 | 400 mL | - | To dissolve CuCl |
Procedure
-
Preparation of the Diazotizing Agent: In a 1-L three-necked flask equipped with a mechanical stirrer and a thermometer, add 160 mL of concentrated sulfuric acid. With stirring, add 15.2 g (0.22 mole) of solid sodium nitrite in portions over 10-15 minutes. After the addition is complete, heat the mixture to 70°C and stir until all the sodium nitrite has dissolved. Cool the solution to 25-30°C in an ice bath.
-
Diazotization: Slowly add a solution of 36.6 g (0.2 mole) of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid to the stirred nitrosylsulfuric acid solution. The rate of addition should be controlled to maintain the temperature below 40°C. Once the addition is complete, stir the solution at 40°C for 30 minutes.
-
Preparation of the Catalyst Solution: In a 2-L beaker, prepare a solution of 44 g (0.44 mole) of cuprous chloride in 400 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Sandmeyer Reaction: Add the diazonium salt solution in portions to the cold cuprous chloride solution over approximately 5 minutes with manual stirring. Control the rate of addition to manage the effervescence. The mixture will become hot.
-
Reaction Completion and Work-up: Stir the reaction mixture intermittently while cooling it in an ice bath until the effervescence subsides. Then, heat the mixture on a steam bath with occasional stirring until the temperature reaches 80°C. After about 20 minutes at this temperature, the evolution of nitrogen should cease.
-
Isolation of the Product: Add an equal volume of water to the reaction mixture and cool it in an ice bath for several hours. Collect the yellow, crystalline 1-chloro-2,6-dinitrobenzene by suction filtration.
-
Purification: Wash the collected solid with water and allow it to dry. The product is often sufficiently pure for most applications. For higher purity, the product can be recrystallized from 90% (by volume) acetic acid (approximately 2 mL per gram of product) or by dissolving it in hot benzene (B151609) (around 1.5 mL per gram) and adding petroleum ether (about 3 mL per gram).[3]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 71-74% | [3] |
| Melting Point | 86-88°C (crude), 86-87°C (recrystallized) | [3] |
| Appearance | Yellow crystalline solid | [3] |
| Molecular Formula | C₆H₃ClN₂O₄ | |
| Molecular Weight | 202.55 g/mol | |
| ¹H NMR (CDCl₃) | δ 8.00 (d, J=8.1 Hz, 2H), 7.62 (t, J=8.1 Hz, 1H) | [4] |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 3- and 5-positions. A reported spectrum in CDCl₃ shows a doublet at δ 8.00 (2H) and a triplet at δ 7.62 (1H).[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ and NO groups. For chloro-compounds, the isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
Safety and Hazard Information
2,6-Dinitroaniline (Starting Material):
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
-
Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
This compound (Product):
-
Hazards: A known skin irritant.[3] May be toxic if ingested or absorbed through the skin.
-
Precautions: Avoid contact with skin and eyes. Wear appropriate PPE during handling and purification.
General Precautions for the Reaction:
-
The diazotization reaction can be exothermic and the temperature should be carefully controlled.
-
Diazonium salts can be explosive when dry and should be kept in solution.
-
The reaction involves the use of concentrated strong acids (sulfuric and hydrochloric acid), which are corrosive and should be handled with care.
Potential Side Reactions and Byproducts
-
Phenol (B47542) Formation: A common side reaction in Sandmeyer reactions is the reaction of the diazonium salt with water to form the corresponding phenol (2,6-dinitrophenol in this case). This is often minimized by keeping the reaction temperature low during the diazotization and the initial stages of the Sandmeyer reaction.[5]
-
Biaryl Formation: The radical nature of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two aryl radicals.[1]
-
Incomplete Reaction: If the diazotization or the Sandmeyer reaction does not go to completion, unreacted starting material or the diazonium salt may remain.
Visualization of Workflows and Pathways
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
References
An In-depth Technical Guide to the Sandmeyer Reaction for Dinitrochlorobenzene Synthesis
This technical guide provides a comprehensive overview of the Sandmeyer reaction for the synthesis of chlorodinitrobenzene compounds, with a specific focus on the preparation of 1-chloro-2,6-dinitrobenzene from 2,6-dinitroaniline (B188716). This process is a cornerstone in the synthesis of specialized aromatic compounds for researchers, scientists, and professionals in drug development. The guide details the experimental protocol, presents quantitative data in a structured format, and illustrates the reaction workflow.
Core Concepts of the Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used chemical process for synthesizing aryl halides from aryl diazonium salts, which are formed from aromatic amines.[1][2][3] Discovered by Traugott Sandmeyer in 1884, this reaction facilitates the substitution of an aromatic amino group with a halide (such as chlorine or bromine), a cyano group, or other functionalities via a diazonium salt intermediate.[1][4] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a one-electron transfer from a copper(I) salt catalyst to the diazonium ion.[1][2][4] This method is particularly valuable for introducing substituents to aromatic rings in patterns that are not achievable through direct electrophilic substitution.[5][6]
Experimental Protocol: Synthesis of 1-Chloro-2,6-dinitrobenzene
The following protocol is a detailed method for the synthesis of 1-chloro-2,6-dinitrobenzene from 2,6-dinitroaniline, a representative example of the Sandmeyer reaction for producing dinitrochlorobenzene compounds.
Materials and Reagents
| Reagent | Quantity | Moles |
| 2,6-Dinitroaniline | 36.6 g | 0.2 |
| Sodium Nitrite (B80452) | 15.2 g | 0.22 |
| Concentrated Sulfuric Acid | 160 ml | - |
| Glacial Acetic Acid | 400 ml | - |
| Cuprous Chloride | 44 g | 0.44 |
| Concentrated Hydrochloric Acid | 400 ml | - |
Procedure
1. Preparation of the Diazonium Salt Solution:
-
In a 1-liter three-necked flask equipped with a stirrer and thermometer, add 160 ml of concentrated sulfuric acid.
-
With stirring, gradually add 15.2 g (0.22 mole) of solid sodium nitrite over 10–15 minutes.
-
Heat the mixture to 70°C and stir until all the sodium nitrite has dissolved.
-
Cool the solution to 25–30°C using an ice bath.
-
Separately, dissolve 36.6 g (0.2 mole) of 2,6-dinitroaniline in 400 ml of hot glacial acetic acid.
-
Slowly add the 2,6-dinitroaniline solution to the nitrosylsulfuric acid solution, maintaining the temperature below 40°C.
-
After the addition is complete, stir the solution at 40°C for 30 minutes.[7]
2. Sandmeyer Reaction:
-
In a 2-liter beaker, prepare a solution of 44 g (0.44 mole) of cuprous chloride in 400 ml of concentrated hydrochloric acid and cool it in an ice bath.
-
Add the diazonium salt solution in portions to the cuprous chloride solution over approximately 5 minutes, stirring manually. Control the rate of addition to manage the effervescence.
-
The mixture will become hot during the addition. Stir it intermittently while cooling in an ice bath until the effervescence subsides.
-
Heat the mixture on a steam bath, with occasional stirring, until the temperature reaches 80°C.
-
Maintain the temperature at 80°C for about 20 minutes, or until the effervescence ceases.[7]
3. Isolation and Purification of the Product:
-
Add an equal volume of water to the reaction mixture and cool it in an ice bath for several hours.
-
Collect the resulting yellow, crystalline 1-chloro-2,6-dinitrobenzene by suction filtration.
-
Wash the product with water and then dry it.
-
The product is generally pure enough for most applications, with a melting point of 86–88°C. The yield is typically between 28.7–30 g (71–74%).
-
For further purification, the product can be recrystallized from 90% acetic acid or a mixture of hot benzene (B151609) and petroleum ether.[7]
Reaction Workflow Diagram
The following diagram illustrates the key stages of the Sandmeyer reaction for the synthesis of 1-chloro-2,6-dinitrobenzene.
References
Spectroscopic Profile of 2-Chloro-1,3-dinitrobenzene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,3-dinitrobenzene (CAS No: 606-21-3), a key intermediate in the synthesis of various chemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific isomer, the NMR and Mass Spectrometry data are predicted based on established spectroscopic principles and data from analogous compounds. The IR data is based on publicly available spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
¹H NMR (Proton NMR)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.6 - 8.8 | Doublet | ~8-9 | H-4 |
| ~8.3 - 8.5 | Triplet | ~8-9 | H-5 |
| ~7.8 - 8.0 | Doublet | ~8-9 | H-6 |
¹³C NMR (Carbon-13 NMR)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~148-152 | C-1, C-3 (C-NO₂) |
| ~135-138 | C-2 (C-Cl) |
| ~130-133 | C-5 |
| ~125-128 | C-4, C-6 |
Infrared (IR) Spectroscopy Data
The following characteristic absorption bands are observed in the gas-phase IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1530-1550 | Strong | Asymmetric NO₂ stretch |
| 1340-1360 | Strong | Symmetric NO₂ stretch |
| ~850 | Strong | C-N stretch |
| ~740 | Strong | C-Cl stretch |
| 600-700 | Medium-Strong | C-H out-of-plane bend |
Mass Spectrometry (MS) Data (Predicted)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 202/204 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 172/174 | Medium | [M-NO]⁺ |
| 156/158 | Medium | [M-NO₂]⁺ |
| 121 | High | [M-NO₂-Cl]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.
-
Data Acquisition :
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are acquired.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing : The acquired FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
For a solid sample like this compound, several methods can be employed:
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This is a common and rapid method for obtaining IR spectra of solids.
-
KBr Pellet Method : Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.
-
Nujol Mull Method : A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste (mull).[2][3][4] The mull is then spread between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded.[2][3][4] The characteristic peaks of Nujol must be subtracted or ignored in the final spectrum.[2][3][4]
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or the pure KBr pellet/salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved in a volatile organic solvent, is injected into the GC. The components are separated based on their boiling points and retention times in the GC column.
-
Ionization : As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[5]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]
-
Detection : An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value.
-
Data Analysis : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.[5]
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to the Applications of 2-Chloro-1,3-dinitrobenzene in Organic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
2-Chloro-1,3-dinitrobenzene, also known as 2,6-dinitrochlorobenzene, is a highly versatile reagent in organic synthesis, primarily utilized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups ortho to the chlorine atom significantly activates the aryl halide towards attack by a wide range of nucleophiles. This guide provides a comprehensive overview of its primary applications, including the synthesis of substituted dinitrophenols, dinitroanilines, and N-aryl amino acids. Detailed experimental protocols for key transformations, quantitative data summaries, and graphical representations of reaction pathways are presented to serve as a practical resource for laboratory chemists.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The principal utility of this compound stems from its susceptibility to nucleophilic aromatic substitution. Unlike simple aryl halides, which are generally unreactive towards nucleophiles, this compound readily undergoes substitution.[1] This enhanced reactivity is attributed to the two strongly electron-withdrawing nitro groups positioned ortho to the chloro leaving group.[1][2]
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.
The nitro groups play a crucial role by stabilizing the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. This stabilization is most effective when the nitro groups are in the ortho or para positions relative to the leaving group.[2]
Key Synthetic Applications
This compound serves as a precursor for a variety of functionalized aromatic compounds. Its applications range from the synthesis of simple building blocks to the creation of complex molecules for pharmaceuticals and materials science.
Synthesis of 2,6-Dinitrophenol and Derivatives
The reaction of this compound with water or hydroxide (B78521) sources leads to the formation of 2,6-dinitrophenol. Similarly, treatment with alkoxides (e.g., sodium methoxide) yields the corresponding 2,6-dinitrophenyl ethers. These compounds are valuable intermediates in the synthesis of dyes and other more complex molecules.
Synthesis of 2,6-Dinitroaniline (B188716) Derivatives
One of the most common applications is the reaction with ammonia (B1221849) or primary and secondary amines to produce 2,6-dinitroanilines.[3] This reaction is typically straightforward and provides high yields of the corresponding substituted anilines. These products are important intermediates in the synthesis of colorants and biologically active compounds.[3]
Synthesis of N-Aryl Amino Acids
This compound is an effective reagent for the N-arylation of amino acids.[4] This transformation is particularly relevant in medicinal chemistry and for the synthesis of peptidomimetics. The reaction is often facilitated by a base, such as potassium carbonate (K₂CO₃), and can be significantly accelerated using microwave irradiation, which reduces reaction times from hours to minutes.[4]
Use as a Thiol-Modifying Agent
In biochemistry, this compound is recognized as a thiol-modifying agent.[5] It can react with cysteine residues in proteins, which allows for the study of protein structure and function.
Intermediate for Dyes, Pigments, and Herbicides
Historically and currently, this compound and its isomer, 1-chloro-2,4-dinitrobenzene (B32670), are crucial intermediates in the production of dyes, pigments, wood preservatives, and herbicides.[5][6][7] For example, derivatization of glyphosate (B1671968) with 1-chloro-2,4-dinitrobenzene has been explored to create new herbicidal agents.[8]
Summary of Synthetic Transformations
The following table summarizes key reactions involving this compound, providing an overview of its synthetic utility.
| Nucleophile (Nu-H) | Product Class | Example Product | Typical Conditions | Yield (%) | Reference |
| H₂O / OH⁻ | Phenol | 2,6-Dinitrophenol | Aqueous NaOH, Heat | - | [3] |
| R-OH / RO⁻ | Phenyl Ether | 2,6-Dinitroanisole | NaOMe, MeOH, Heat | - | [3] |
| NH₃ / R-NH₂ | Aniline | N-Substituted-2,6-dinitroaniline | Aqueous NH₃, 175°C, Pressure | - | [3] |
| L-Proline | N-Aryl Amino Acid | N-(2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid | K₂CO₃, KF, MW (70W), 30 min | 5-98% | [4] |
| Hydrazine | Hydrazine Derivative | 1-Hydrazinyl-2,6-dinitrobenzene | Methanol, Acetonitrile, or DMSO | - | [9] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented represents a range found in the literature.
Detailed Experimental Protocols
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the preparation of the title compound from 2,6-dinitroaniline, as this is a common laboratory-scale synthesis.[10][11]
Materials:
-
2,6-dinitroaniline (36.6 g, 0.2 mole)
-
Concentrated Sulfuric Acid (160 mL)
-
Sodium Nitrite (B80452) (15.2 g, 0.22 mole)
-
Glacial Acetic Acid (400 mL)
-
Cuprous Chloride (44 g, 0.44 mole)
-
Concentrated Hydrochloric Acid (400 mL)
Procedure:
-
In a 1-L three-necked flask, add sodium nitrite (15.2 g) to concentrated sulfuric acid (160 mL) with stirring. Heat the mixture to 70°C until the sodium nitrite dissolves completely, then cool to 25-30°C in an ice bath.
-
Dissolve 2,6-dinitroaniline (36.6 g) in hot glacial acetic acid (400 mL). Slowly add this solution to the flask from step 1, ensuring the temperature remains below 40°C.[11] Stir the resulting solution at 40°C for 30 minutes to complete the diazotization.
-
In a separate 2-L beaker, prepare a solution of cuprous chloride (44 g) in concentrated hydrochloric acid (400 mL) and cool it in an ice bath.
-
Add the diazonium salt solution from step 2 to the cold cuprous chloride solution in portions over ~5 minutes, controlling the effervescence.
-
After the addition is complete, heat the mixture on a steam bath to 80°C until the evolution of nitrogen ceases (approx. 20 minutes).
-
Add an equal volume of water to the reaction mixture and cool in an ice bath for several hours to precipitate the product.
-
Collect the yellow, crystalline 1-chloro-2,6-dinitrobenzene by suction filtration, wash thoroughly with water, and air dry.
-
Yield: 28.7–30 g (71–74%). The product is typically pure enough for most applications (m.p. 86–88°C).[11]
Safety Note: 1-Chloro-2,6-dinitrobenzene is a skin irritant; appropriate personal protective equipment should be worn.[11]
Protocol: Microwave-Assisted Synthesis of N-(2,6-dinitrophenyl) Amino Acids
This protocol is a general procedure adapted from literature for the arylation of amino acids.[4]
Materials:
-
This compound (1.0 mmol)
-
Amino Acid (e.g., L-proline) (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Potassium Fluoride (KF) (1.0 mmol)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound (1.0 mmol), the desired amino acid (1.2 mmol), K₂CO₃ (2.0 mmol), and KF (1.0 mmol).
-
Seal the vial and place it in a domestic or laboratory microwave oven.
-
Irradiate the solvent-free mixture at a low power setting (e.g., 70 W) for 30 minutes.[4] Monitor the reaction progress by TLC if possible.
-
After cooling, quench the reaction mixture with water (10 mL).
-
Extract the mixture with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with dilute HCl to precipitate the N-aryl amino acid product.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Logical Relationships and Synthetic Utility
This compound acts as a central hub for accessing a variety of dinitrophenyl compounds through nucleophilic substitution, demonstrating its broad utility in synthetic chemistry.
Conclusion
This compound is a powerful and versatile electrophile for the synthesis of a wide range of 2,6-dinitrophenyl-substituted compounds. Its primary mode of reactivity, nucleophilic aromatic substitution, is well-understood and highly efficient for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The protocols and data compiled in this guide underscore its importance as a foundational building block for researchers in synthetic chemistry, drug discovery, and materials science, enabling the creation of diverse and valuable molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 5. This compound | 606-21-3 [chemicalbook.com]
- 6. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound [drugfuture.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to 2-Chloro-1,3-dinitrobenzene (CDNB) as a Thiol-Modifying Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-1,3-dinitrobenzene (CDNB), a pivotal reagent for the study and modification of thiol groups in biological systems. This document outlines the core mechanism of action, key applications, relevant quantitative data, and detailed experimental protocols for the use of CDNB, particularly in the context of glutathione (B108866) S-transferase and thioredoxin reductase activity.
Core Mechanism of Thiol Modification
This compound is an electrophilic compound that readily reacts with nucleophilic thiol groups (-SH) found in molecules such as glutathione (GSH) and the cysteine residues of proteins. This reaction, a nucleophilic aromatic substitution, results in the formation of a stable thioether conjugate.
The reaction is significantly accelerated in the presence of Glutathione S-Transferase (GST), a family of enzymes central to cellular detoxification processes.[1] GST catalyzes the conjugation of GSH to CDNB, forming S-(2,4-dinitrophenyl) glutathione (GS-DNB).[2] This enzymatic reaction is a cornerstone of a widely used method to measure GST activity. The formation of the GS-DNB conjugate can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[1][3]
The mechanism involves the ionization of GSH to the more nucleophilic thiolate anion (GS-), which then attacks the electron-deficient carbon atom of the benzene (B151609) ring to which the chlorine is attached.[2] The two nitro groups on the benzene ring are strongly electron-withdrawing, which facilitates this nucleophilic attack.
Key Applications in Research and Development
The most prominent application of CDNB is as a substrate in the colorimetric assay for measuring GST activity.[1] GSTs are a major family of phase II detoxification enzymes that play a critical role in protecting cells from xenobiotics and oxidative stress.[3] The GST assay is fundamental in toxicology, cancer research, and drug metabolism studies.
The assay's principle is based on the GST-catalyzed reaction between CDNB and GSH. The rate of formation of the resulting GS-DNB conjugate is directly proportional to the GST activity in the sample and is quantified by monitoring the increase in absorbance at 340 nm over time.[1] This assay is versatile and can be used for various sample types, including cell and tissue lysates, plasma, and purified enzyme preparations.[1]
Beyond its use as a GST substrate, CDNB also functions as an inhibitor of other thiol-dependent enzymes, most notably thioredoxin reductase (TrxR).[4][5] TrxR is a critical enzyme in maintaining the cellular redox balance by reducing thioredoxin, which in turn reduces oxidized proteins and scavenges reactive oxygen species (ROS).[6]
CDNB irreversibly inhibits TrxR by alkylating the active site's nascent thiols, which are essential for its catalytic activity.[4][7] This inhibition occurs only when the enzyme is in its reduced form in the presence of NADPH.[4] The inactivation of TrxR disrupts the thioredoxin system, leading to an accumulation of ROS, oxidative stress, and potentially triggering apoptosis.[6][8] This makes CDNB a valuable tool for studying the cellular consequences of TrxR inhibition and the role of the thioredoxin system in cell survival and death.[6][9] For instance, studies have shown that TrxR inhibition by CDNB in filarial parasites leads to oxidative stress and mitochondrial-mediated apoptosis.[6]
Quantitative Data
The following tables summarize key quantitative parameters for the use of CDNB in biochemical assays.
Table 1: Kinetic Parameters for GST with CDNB Substrate
| Enzyme Source | Km (CDNB) | Vmax (units/mg protein) | Reference |
|---|---|---|---|
| Camel tick larvae (Hyalomma dromedarii) | 0.43 mM | 9.2 | [10] |
| Housefly (Musca domestica) GST I1 | 0.15 mM | Not specified | [11] |
| Human | ~100 µM | 40-60 µmol/min/mg |[12] |
Table 2: Typical Reagent Concentrations for GST Activity Assay
| Reagent | Stock Concentration | Final Concentration | Reference(s) |
|---|---|---|---|
| Potassium Phosphate Buffer | 100 mM (pH 6.5) | 100 mM | [13] |
| Reduced Glutathione (GSH) | 100 mM | 1 mM - 10 mM | [14] |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | 30 mM - 100 mM (in ethanol) | 1 mM - 3 mM |[13][14] |
Note: The optimal concentrations may vary depending on the enzyme source and specific experimental conditions.
Detailed Experimental Protocols
-
Sample Collection: For adherent cells, wash with ice-cold PBS, then scrape into a suitable volume of lysis buffer. For suspension cells, pellet by centrifugation (e.g., 1000 x g for 5 minutes), wash with PBS, and resuspend in lysis buffer.[15] For tissues, homogenize in cold lysis buffer.[15]
-
Lysis: Use a cold buffer such as 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA.[15] Lyse the cells or tissue homogenate by sonication or multiple freeze-thaw cycles.[15]
-
Centrifugation: Clarify the lysate by centrifuging at 10,000 x g for 15 minutes at 4°C.[15]
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic protein fraction including GST, and keep it on ice for immediate use or store at -80°C for future analysis.[15]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay) to normalize GST activity.
This protocol is adapted from standard procedures and manufacturer's kits.[3][13][16]
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.5.[13]
-
GSH Solution (100 mM): Dissolve reduced glutathione powder in sterile distilled water or Assay Buffer. Prepare this solution fresh and keep on ice.[3] It can be aliquoted and stored at -20°C for several months.
-
CDNB Solution (100 mM): Dissolve CDNB in 95-100% ethanol. This solution should also be prepared fresh.[3]
-
Caution: CDNB is toxic. Handle with appropriate personal protective equipment.
-
Assay Procedure:
-
Spectrophotometer Setup: Set a UV/Vis spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C or 30°C.[16]
-
Prepare Assay Cocktail: For each reaction, prepare a master mix. For a 1 mL final volume, combine:
-
880 µL Distilled Water (or Assay Buffer)
-
100 µL 10x Assay Buffer (if starting with a 10x stock)
-
10 µL of 100 mM GSH solution (final concentration: 1 mM)
-
10 µL of 100 mM CDNB solution (final concentration: 1 mM)
-
Note: The solution may appear cloudy initially but should clear upon mixing.[3]
-
-
Blank Measurement: Pipette 900 µL of the assay cocktail into a cuvette. Add 100 µL of the same buffer used to prepare your sample (e.g., lysis buffer). Mix by inverting and use this cuvette to zero the spectrophotometer.[3][16]
-
Sample Measurement:
-
Pipette 900 µL of the assay cocktail into a separate cuvette.
-
Add 100 µL of your sample (e.g., cell lysate, purified enzyme).
-
Immediately mix by inverting the cuvette (covered with parafilm) and place it in the spectrophotometer.[16]
-
-
Data Collection: Start recording the absorbance at 340 nm every minute (or more frequently, e.g., every 30 seconds) for a total of 5 minutes.[16]
Calculations:
-
Determine the rate of absorbance change per minute (ΔA340/min) from the linear portion of the curve for both the sample and the blank.[16]
-
Subtract the rate of the blank reaction from the rate of the sample reaction to correct for non-enzymatic conjugation.[16]
-
Corrected Rate = (ΔA340/min)Sample - (ΔA340/min)Blank
-
-
Calculate the GST activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (Corrected Rate * Total Volume) / (ε * Path Length * Sample Volume)
-
Where:
-
-
Specific Activity: To find the specific activity, divide the calculated activity by the protein concentration of your sample.
-
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)
-
Conclusion
This compound is an indispensable tool in biochemical and pharmacological research. Its reliable reactivity with thiols forms the basis of the universally adopted GST activity assay, providing a means to probe cellular detoxification pathways. Furthermore, its ability to inhibit critical redox-regulating enzymes like thioredoxin reductase allows researchers to investigate the intricate roles of thiol-based systems in cellular health and disease, offering valuable insights for drug development and the study of oxidative stress-related pathologies.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. 1-Chloro-2,4-dinitrobenzene is an irreversible inhibitor of human thioredoxin reductase. Loss of thioredoxin disulfide reductase activity is accompanied by a large increase in NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of CDNB on filarial thioredoxin reductase : A proteomic and biochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell death by 1-chloro-2,4-dinitrobenzene, an inhibitor of thioredoxin reductase and its dual regulation by nitric oxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of an insect glutathione S-transferase: kinetic analysis supporting a rapid equilibrium random sequential mechanism with housefly I1 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. daneshyari.com [daneshyari.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. home.sandiego.edu [home.sandiego.edu]
An In-depth Technical Guide to the Hazards and Toxicity of 2-Chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, hazards, and toxicological profile of 2-Chloro-1,3-dinitrobenzene (CAS No. 606-21-3), also known as 1-Chloro-2,6-dinitrobenzene. The information is compiled for professionals in research and development who may handle or investigate this compound.
Chemical Identity and Properties
This compound is a yellow crystalline solid.[1][2] It is utilized as an intermediate in the synthesis of other compounds, particularly in the manufacturing of dyestuffs.[1] Due to the presence of two nitro groups ortho to the chlorine atom, it is expected to be a reactive arylating agent.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 606-21-3 | [3] |
| Molecular Formula | C₆H₃ClN₂O₄ | [3] |
| Molecular Weight | 202.55 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 86-88 °C | [1] |
| Boiling Point | 315 °C | [1][2] |
| Solubility | Soluble in alcohol, ether, and toluene. Practically insoluble in water. | [1][2][4] |
| Synonyms | 1-Chloro-2,6-dinitrobenzene, 2,6-Dinitrochlorobenzene | [3][5] |
Hazard Identification and Classification
This compound is classified as a highly hazardous substance. Its primary routes of exposure are inhalation, skin contact, and ingestion.[6] The compound is noted to be a skin irritant.[3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | References |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [3] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | [3] |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | [3] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure | [3] |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life | [3] |
| Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | [3] |
Toxicological Data
For comparative context, data for the closely related and more studied isomer, 1-Chloro-2,4-dinitrobenzene (CAS 97-00-7), is provided below.
Table 3: Acute Toxicity Data
| Isomer | Test | Route | Species | Value | References |
| This compound | LD50 / LC50 | Oral, Dermal, Inhalation | Various | Not Available | [6][7] |
| 1-Chloro-2,4-dinitrobenzene | LD50 | Oral | Rat | 780 - 1070 mg/kg | [9][10] |
| LD50 | Oral | Rabbit | 640 mg/kg | [11] | |
| LD50 | Dermal | Rabbit | 130 mg/kg | [5][11][12] | |
| LD50 | Intraperitoneal | Rat | 280 mg/kg | [5][12] |
Carcinogenicity and Genotoxicity:
-
Carcinogenicity: this compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[6]
-
Genotoxicity: Dinitrochlorobenzene (DNCB) has been shown to be mutagenic in the Ames assay using Salmonella typhimurium tester strains TA-98 and TA-100.[10] The mutagenicity is considered inherent to the DNCB molecule itself, with contaminants playing a minor role.[10]
Toxicokinetics and Metabolism
The metabolism of dinitroaromatic compounds typically proceeds via two major pathways: reduction of the nitro groups and conjugation with glutathione (B108866) (GSH).[13] For chlorodinitrobenzenes, conjugation with GSH is a significant detoxification route, leading to the formation and excretion of N-acetylcysteine derivatives, also known as mercapturic acids.[12][14] The reduction of nitro groups can lead to the formation of reactive intermediates, such as nitroanilines.[13]
Caption: Plausible metabolic pathways for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following sections describe representative methodologies for key toxicological assays based on standard guidelines and protocols used for similar nitroaromatic compounds.
Representative Protocol: 13-Week Inhalation Toxicity Study
This protocol is based on the methodology used in National Toxicology Program (NTP) studies for chloronitrobenzenes.[15]
Objective: To evaluate the subchronic toxicity of this compound following whole-body inhalation exposure in rodents.
Test System:
-
Species: Fischer 344/N rats and B6C3F1 mice.
-
Sex: Equal numbers of males and females (e.g., 10 per group).
-
Supplier: Charles River Laboratories or similar accredited supplier.
-
Acclimation: Minimum of 2 weeks prior to study initiation.
Experimental Design:
-
Groups: Four exposure groups and one control group (0 ppm). Dose levels should be determined from preliminary range-finding studies. Example concentrations: 1, 2.5, 5, and 10 ppm.
-
Administration: Whole-body inhalation exposure for 6 hours per day, 5 days per week, for 13 weeks. The test article is vaporized to generate the target atmospheric concentrations.
-
Control: Control animals are exposed to filtered air under identical conditions.
-
Housing: Animals are housed in stainless steel inhalation chambers.
Endpoints and Observations:
-
In-life:
-
Mortality and morbidity checks (twice daily).
-
Clinical observations for signs of toxicity (daily).
-
Body weights (weekly).
-
Food consumption (weekly).
-
-
Clinical Pathology (at termination):
-
Hematology (e.g., complete blood count, differential, methemoglobin).
-
Serum chemistry (e.g., liver enzymes, kidney function tests).
-
-
Pathology (at termination):
-
Gross necropsy of all animals.
-
Organ weights (e.g., liver, kidneys, spleen, lungs, testes).
-
Histopathological examination of a comprehensive list of tissues from control and high-dose groups. Target organs identified in the high-dose group are then examined in lower-dose groups.
-
Caption: Workflow for a representative 13-week inhalation toxicity study.
Representative Protocol: Bacterial Reverse Mutation (Ames) Test
This protocol is based on the standard OECD 471 guideline.[16][17]
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium.
Test System:
-
Bacterial Strains: At least five strains should be used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).[16] These strains detect various types of point mutations.
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.[17]
Experimental Design:
-
Method: The plate incorporation method is standard.
-
Dose Levels: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. At least five different analyzable concentrations of the test substance are used, plated in triplicate.
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO) alone.
-
Positive Controls: Known mutagens specific for each tester strain, both with and without S9 activation (e.g., 2-nitrofluorene (B1194847) for TA98, sodium azide (B81097) for TA1535).[16]
-
-
Procedure:
-
To 2 mL of molten top agar (B569324) (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix (or buffer for non-activation plates).
-
The mixture is vortexed briefly and poured onto the surface of a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis:
-
The number of revertant colonies per plate is counted.
-
A positive response is defined as a concentration-related increase in the number of revertants and/or a reproducible increase of at least two- to three-fold over the solvent control for at least one concentration with one or more strains.[17]
Summary and Conclusion
This compound is a hazardous chemical intermediate with significant acute toxicity via inhalation, dermal, and oral routes, as indicated by its GHS classification. It is also very toxic to aquatic life. While specific quantitative LD50/LC50 values are not well-documented, the available data on related isomers and its classification warrant handling it with extreme caution using appropriate personal protective equipment and engineering controls. The compound is genotoxic in bacterial systems. Its metabolism likely involves nitroreduction and glutathione conjugation, pathways that can either detoxify the compound or produce reactive intermediates. The provided experimental protocols offer a framework for further toxicological evaluation of this compound.
References
- 1. vdoc.pub [vdoc.pub]
- 2. epdf.pub [epdf.pub]
- 3. 1-Chloro-2,6-dinitrobenzene | C6H3ClN2O4 | CID 11814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. JoDrugs. DINITROCHLOROBENZENE [jodrugs.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. lookchem.com [lookchem.com]
- 10. Dinitrochlorobenzene is inherently mutagenic in the presence of trace mutagenic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4-Dinitrochlorobenzene CAS#: 97-00-7 [m.chemicalbook.com]
- 12. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Metabolism of dinitrobenzenes by rat isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Percutaneous absorption and metabolism of dinitrochlorobenzene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
electrophilic aromatic substitution on 1,3-dinitrobenzene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1,3-Dinitrobenzene (B52904)
Executive Summary
1,3-Dinitrobenzene is a highly deactivated aromatic compound, presenting significant challenges to electrophilic aromatic substitution (EAS). The presence of two strongly electron-withdrawing nitro groups drastically reduces the nucleophilicity of the benzene (B151609) ring, necessitating harsh reaction conditions to achieve substitution. This guide provides a comprehensive technical overview of the principles, mechanisms, and experimental protocols associated with performing EAS reactions on 1,3-dinitrobenzene. It details the directing effects of the nitro groups, which channel incoming electrophiles almost exclusively to the C-5 position. Specific transformations, including nitration, halogenation, and sulfonation, are discussed, supported by quantitative data and detailed experimental procedures. The inherent limitations, such as the failure of Friedel-Crafts reactions, are also elucidated. This document is intended for researchers and professionals in chemistry and drug development who require a detailed understanding of the reactivity of this challenging substrate.
Reactivity and Directing Effects
The two nitro groups on the 1,3-dinitrobenzene ring exert a powerful deactivating effect on the aromatic system. This deactivation arises from two primary electronic influences:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro groups pulls electron density away from the ring through the sigma bonds.
-
Resonance Effect (-R): The nitro groups withdraw electron density from the ring via resonance, delocalizing the pi electrons onto the oxygen atoms. This effect is most pronounced at the ortho and para positions relative to each nitro group (C-2, C-4, C-6).
Consequently, the electron density is most depleted at the C-2, C-4, and C-6 positions. The C-5 position, being meta to both nitro groups, is the least deactivated and therefore the most electron-rich site on the ring.[1] As a result, electrophilic attack occurs almost exclusively at this position.[2][3] The overall reaction rate is significantly slower than that of benzene due to the profound deactivation of the ring.[3]
Caption: General mechanism of .
Nitration
The introduction of a third nitro group to form 1,3,5-trinitrobenzene (B165232) (TNB) is a classic example of EAS on 1,3-dinitrobenzene. This reaction is notoriously difficult and requires extremely forcing conditions due to the severe deactivation of the substrate.
Mechanism and Conditions
The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of a nitrate (B79036) source and a strong acid, typically oleum (B3057394) (fuming sulfuric acid).[4] The 1,3-dinitrobenzene then attacks the nitronium ion. The reaction requires very high temperatures, often around 150 °C, to proceed at a reasonable rate.[5][6] Under these conditions, yields are often low, and side reactions, including oxidation and competing sulfonation, can occur.[5][6] An alternative method involves the use of pre-formed nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), which can improve yields.[7]
Experimental Protocols
Protocol 3.2.1: Nitration using Sulfuric Acid/Oleum A solution of 1,3-dinitrobenzene in concentrated sulfuric acid or oleum is prepared.[6] Nitric acid is added, and the mixture is heated to 150 °C for several hours.[6] After cooling, the reaction mixture is cautiously poured onto ice to precipitate the crude 1,3,5-trinitrobenzene. The product is then isolated by filtration, washed with water to remove residual acid, and purified by recrystallization.
Protocol 3.2.2: Nitration using Nitronium Tetrafluoroborate 1,3-Dinitrobenzene is dissolved in a suitable solvent like fluorosulfuric acid.[7] Nitronium tetrafluoroborate is added, and the mixture is heated to 150 °C.[7] Workup involves quenching the reaction mixture and isolating the product. This method has been reported to yield up to 62% of 1,3,5-trinitrobenzene.[6]
Quantitative Data
The following table summarizes quantitative data for the nitration of 1,3-dinitrobenzene.
| Reagents | Temperature | Product | Yield | Reference(s) |
| Nitric acid in 25.9% Oleum | 150 °C | 1,3,5-Trinitrobenzene | 15% | [6] |
| Nitric acid in 18.9% Oleum | 150 °C | 1,3,5-Trinitrobenzene | 22% | [6] |
| Nitronium tetrafluoroborate in fluorosulfuric acid | 150 °C | 1,3,5-Trinitrobenzene | 62% | [6][7] |
| Nitric acid in 11% Oleum | 130 °C | 1,3,5-Trinitrobenzene | 40-44% | [6] |
Halogenation
Halogenation of 1,3-dinitrobenzene is also challenging and requires harsh conditions and specific reagent systems. Direct halogenation with Br₂ or Cl₂ and a Lewis acid catalyst is generally ineffective.
Chlorination
Successful chlorination has been achieved using a mixture of nitric acid and hydrogen chloride in oleum.[8] In this system, it is believed that a highly reactive chlorinating agent is formed in situ. The reaction is performed at high temperatures (e.g., 130 °C), and interestingly, chlorination is the predominant reaction, though competing nitration still occurs.[8] This indicates that under these specific conditions, the chlorinating electrophile is more reactive or is generated in higher concentration than the nitronium ion.
Experimental Protocol
A solution of 1,3-dinitrobenzene is prepared in oleum containing nitric acid and hydrogen chloride.[8] The mixture is heated in a sealed vessel to 130 °C.[8] The reaction progress is monitored, and upon completion, the mixture is cooled and quenched with ice. The products, primarily 1-chloro-3,5-dinitrobenzene (B1328920) and some 1,3,5-trinitrobenzene, are then isolated and separated.
Caption: Experimental workflow for the chlorination of 1,3-dinitrobenzene.
Quantitative Data
The following table summarizes quantitative data for the competing chlorination and nitration of 1,3-dinitrobenzene.
| Reagents | Temperature | Major Product | Minor Product | Product Ratio (Cl:NO₂) | Reference(s) |
| 0.5M HCl, 1.0M HNO₃ in 25.9% Oleum | 130 °C | 1-Chloro-3,5-dinitrobenzene | 1,3,5-Trinitrobenzene | 1.8 : 1 | [8] |
| 1.0M HCl, 1.0M HNO₃ in 25.9% Oleum | 130 °C | 1-Chloro-3,5-dinitrobenzene | 1,3,5-Trinitrobenzene | 3.5 : 1 | [8] |
Sulfonation
Sulfonation of 1,3-dinitrobenzene involves the introduction of a sulfonic acid group (-SO₃H). The electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, typically generated from fuming sulfuric acid (oleum).[9] Like other EAS reactions on this substrate, sulfonation requires high temperatures. The reaction is also notable for being reversible, a property that can be exploited in synthesis.[4]
While sulfonation of nitrobenzene (B124822) is well-documented, specific, high-yield protocols for 1,3-dinitrobenzene are less common in the literature, often appearing as a competing side reaction during nitration in oleum.[5][6]
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring using a Lewis acid catalyst like AlCl₃, are cornerstone reactions in organic synthesis.[10] However, these reactions fail with strongly deactivated substrates.[11] The 1,3-dinitrobenzene ring is far too electron-poor to act as the nucleophile required to attack the carbocation (for alkylation) or acylium ion (for acylation) intermediates.[12] Furthermore, the nitro groups can coordinate with the Lewis acid catalyst, further deactivating the ring and poisoning the catalyst. Consequently, Friedel-Crafts alkylation and acylation are not viable methods for the functionalization of 1,3-dinitrobenzene.[11][12]
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and this compound in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 8. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Step-by-Step Sandmeyer Reaction for Aryl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a versatile and widely used chemical reaction for the synthesis of aryl halides from aryl diazonium salts.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction provides a crucial method for introducing a variety of functional groups onto an aromatic ring, which might be difficult to achieve through direct substitution methods.[1][3] Specifically for aryl chloride synthesis, the reaction involves the transformation of a primary aromatic amine into a diazonium salt, which is then subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[4][5] The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1] Due to its reliability and broad applicability, the Sandmeyer reaction remains a fundamental tool in organic synthesis, particularly in the pharmaceutical and chemical industries for the preparation of key intermediates and final products.[6]
Reaction Mechanism and Workflow
The Sandmeyer reaction for aryl chloride synthesis is a two-step process:[2]
-
Diazotization: The first step involves the conversion of a primary aromatic amine into an aryl diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] This step must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition.[8][9]
-
Chloro-dediazoniation: The resulting aryl diazonium salt is then treated with copper(I) chloride (CuCl).[5] The copper(I) catalyst facilitates the substitution of the diazonium group (-N₂⁺) with a chloride atom. The reaction proceeds via a single electron transfer mechanism, leading to the formation of an aryl radical, the release of nitrogen gas (N₂), and the desired aryl chloride product.[10]
The overall experimental workflow is depicted below.
Caption: Workflow for Aryl Chloride Synthesis via Sandmeyer Reaction.
Experimental Protocols
This section provides a detailed protocol for the synthesis of p-chlorotoluene from p-toluidine (B81030), a representative example of the Sandmeyer reaction.
3.1 Materials and Reagents
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)
-
Sodium Chloride (NaCl)
-
Sodium Metabisulfite (B1197395) (Na₂S₂O₅) or other suitable reducing agent
-
Sodium Hydroxide (NaOH) solution (10%)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)
-
Distilled Water
-
Ice
3.2 Protocol: Synthesis of p-Chlorotoluene
Part A: Preparation of Copper(I) Chloride (CuCl) Solution
-
In a 100 mL conical flask, dissolve 3.5 g of copper(II) sulfate pentahydrate and 0.95 g of sodium chloride in 13 mL of distilled water, warming on a water bath to facilitate dissolution.[11]
-
To the hot solution, add a solution of 0.95 g of sodium metabisulfite in 10 mL of distilled water with shaking. A colorless precipitate of copper(I) chloride will form.[11]
-
Cool the flask in an ice bath, decant the supernatant liquid, and wash the precipitate by decantation with a dilute (~0.5%) solution of sodium metabisulfite.[11]
-
Dissolve the moist CuCl precipitate in 6-7 mL of concentrated HCl. Stopper the flask and keep it in an ice bath until needed.[11]
Part B: Diazotization of p-Toluidine
-
In a separate 100 mL conical flask, prepare a solution of 8.5 mL of concentrated HCl in 8.5 mL of distilled water.[11]
-
Add 3.5 g (0.032 mol) of p-toluidine. Cool the mixture in an ice-salt bath with shaking. p-Toluidine hydrochloride will precipitate.[11]
-
Prepare a solution of 2.4 g (0.035 mol) of sodium nitrite in 5 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride suspension over 3-5 minutes with constant stirring.[11]
-
Maintain the reaction temperature between 0-5 °C throughout the addition, adding small pieces of ice directly to the mixture if necessary.[11] The solid p-toluidine hydrochloride will dissolve as the soluble diazonium salt is formed.[11]
Part C: Sandmeyer Reaction and Product Isolation
-
Carefully and slowly pour the cold diazonium salt solution into the cold copper(I) chloride solution with stirring.[11] A thick solid may separate.
-
Allow the mixture to warm to room temperature with occasional shaking. The solid will begin to break down with the evolution of nitrogen gas.[11]
-
Warm the mixture on a water bath at approximately 60 °C for 15-20 minutes to complete the decomposition. p-Chlorotoluene will form as an oily product.[11]
-
Set up for steam distillation and distill the mixture until the distillate is free of oily drops.[11]
-
Collect the distillate in a separatory funnel. Separate the organic layer (p-chlorotoluene).[11]
-
Wash the organic layer successively with 5 mL of 10% NaOH solution, 5 mL of water, 5 mL of a 1:1 solution of concentrated H₂SO₄:water, and finally with 5 mL of water.[11]
-
Dry the crude product over anhydrous magnesium sulfate or calcium chloride.[11]
-
Filter and distill the liquid, collecting the fraction boiling between 158–162 °C to obtain pure p-chlorotoluene.[11]
Quantitative Data Summary
The yield of the Sandmeyer reaction can vary depending on the substrate and specific reaction conditions. The table below summarizes typical reaction parameters and reported yields for the synthesis of common aryl chlorides.
| Starting Amine | Product | Key Reagents & Conditions | Reported Yield | Reference(s) |
| Aniline (B41778) | Chlorobenzene (B131634) | 1. NaNO₂, HCl, 0-5 °C 2. CuCl | 40% | [9] |
| o-Toluidine | o-Chlorotoluene | 1. NaNO₂, HCl, 0 °C 2. CuCl, heat to 60 °C | 70–79% | [12] |
| p-Toluidine | p-Chlorotoluene | 1. NaNO₂, HCl, 0-5 °C 2. CuCl, heat to 60 °C | 70–79% (76% specific) | [11][12][13] |
Safety and Handling
-
Toxicity and Hazards: Aromatic amines such as aniline and toluidine are toxic and can be absorbed through the skin. Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry. Do not isolate the diazonium salt. Always prepare and use it in a cold solution (0-5 °C) immediately after its formation.[7][9]
-
Reaction Exotherm: The decomposition of the diazonium salt is exothermic and involves the vigorous evolution of nitrogen gas. Ensure additions are performed slowly and with adequate cooling to maintain control of the reaction.
-
Waste Disposal: Dispose of all chemical waste, including copper-containing solutions, according to institutional and local environmental regulations.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Question 1: Conversion of Aniline to Chlorobenzene (Sandmeyer Reaction) .. [askfilo.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How is chlorobenzene prepared from aniline? How is chlorobenzene conv - askIITians [askiitians.com]
- 8. scribd.com [scribd.com]
- 9. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. jk-sci.com [jk-sci.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. snowhitechem.com [snowhitechem.com]
Application Notes and Protocols for the Use of 2-Chloro-1,3-dinitrobenzene as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3-dinitrobenzene is a valuable intermediate in the synthesis of various dyes, particularly disperse and azo dyes. The presence of two electron-withdrawing nitro groups ortho and meta to the chlorine atom strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of chromophoric and auxochromic groups, making it a versatile building block for a range of colorants.
This document provides detailed protocols for a two-step synthesis of an azo dye, beginning with the conversion of this compound to 2,6-dinitroaniline (B188716), followed by the diazotization of the aniline (B41778) and subsequent coupling to form the final dye product.
Core Concepts: The Synthetic Pathway
The synthesis of azo dyes from this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group with an amino group, yielding 2,6-dinitroaniline. The second step is a classic azo dye synthesis involving the diazotization of the newly formed aniline and its subsequent coupling with an electron-rich aromatic compound.
Caption: Synthetic workflow from this compound to an Azo Dye.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dinitroaniline from this compound
This protocol describes the synthesis of the key intermediate, 2,6-dinitroaniline, via the ammonolysis of this compound.[1][2]
Materials:
-
This compound
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (sp. gr. 0.90)
-
Ethanol (B145695) (95%)
-
Activated Carbon (e.g., Norit)
-
Filter Aid (e.g., Celite)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Stirrer
-
Büchner funnel and flask
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, place the desired amount of this compound.
-
Ammonolysis: Add a sufficient volume of concentrated ammonium hydroxide to the flask. The reaction is typically carried out in a sealed vessel or under reflux.
-
Heating: Heat the reaction mixture. The temperature and reaction time will depend on the scale and specific conditions, but a common approach is to boil the mixture under reflux for several hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture. The product, potassium 4-amino-3,5-dinitrobenzenesulfonate, will precipitate as orange crystals.[1] Collect the crude product by vacuum filtration using a Büchner funnel.
-
Hydrolysis: The isolated salt is then hydrolyzed by boiling in a solution of sulfuric acid and water under reflux for approximately 6 hours.[1]
-
Purification: After hydrolysis, the hot acid solution is poured onto cracked ice, and the precipitated 2,6-dinitroaniline is collected by filtration. The crude product is then recrystallized from hot 95% ethanol after treatment with activated carbon to yield light-orange needles of pure 2,6-dinitroaniline.[1]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 2,6-Dinitroaniline | - |
| Yield | 30-36% | [1] |
| Melting Point | 139-140 °C | [1] |
| Appearance | Light-orange needles | [1] |
Protocol 2: Synthesis of an Azo Dye from 2,6-Dinitroaniline
This protocol outlines the synthesis of a simple azo dye using the 2,6-dinitroaniline prepared in Protocol 1. The example provided uses phenol as the coupling component.
Materials:
-
2,6-Dinitroaniline
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring rod
-
pH paper or meter
Procedure:
-
Diazotization of 2,6-Dinitroaniline:
-
In a beaker, dissolve a measured amount of 2,6-dinitroaniline in a minimal amount of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the cold sodium nitrite solution dropwise to the cold 2,6-dinitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.
-
-
Preparation of the Coupling Component Solution:
-
In a separate beaker, dissolve an equimolar amount of phenol in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold phenol solution.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding small portions of sodium hydroxide solution if necessary.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation (Illustrative):
The following table presents illustrative data for a hypothetical azo dye synthesized from 2,6-dinitroaniline and phenol. Actual values would need to be determined experimentally.
| Parameter | Illustrative Value |
| Product | 2,6-Dinitrophenylazophenol |
| Expected Color | Orange to Red |
| λmax (in Ethanol) | 450-500 nm |
| Molar Absorptivity (ε) | To be determined |
| Yield | To be determined |
Logical Relationships in Azo Dye Synthesis
The synthesis of an azo dye is a sequential process where the formation of the diazonium salt is a critical prerequisite for the final coupling reaction.
Caption: Logical flow of Azo Dye synthesis.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,3-dinitrobenzene, also known as 1-chloro-2,4-dinitrobenzene, is a highly versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups ortho and para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack.[1][2][3] This activation facilitates the displacement of the chloride leaving group by a wide range of nucleophiles, making it a cornerstone reaction in synthetic organic chemistry. Its applications are particularly relevant in the synthesis of dyes, agrochemicals, and perhaps most critically, in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4][5][6] This document provides detailed application notes, experimental protocols, and quantitative data for the SNAr reactions of this compound.
Reaction Mechanism and Principles
The generally accepted mechanism for the nucleophilic aromatic substitution of this compound is the SNAr mechanism, which proceeds via an addition-elimination pathway.[7][8] The key steps are:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The negative charge of this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro groups at the ortho and para positions.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride leaving group.
The formation of the Meisenheimer complex is often the rate-determining step of the reaction.[8]
Caption: General mechanism of the SNAr reaction of this compound.
Applications in Drug Discovery and Development
The dinitrophenyl moiety is a key structural motif in various biologically active compounds. The SNAr reaction of this compound provides a straightforward route to introduce this scaffold.
-
Sanger's Reagent: The reaction with amines is famously utilized in the Sanger sequencing method for identifying the N-terminal amino acids of proteins, a foundational technique in biochemistry and molecular biology for which Frederick Sanger was awarded the Nobel Prize.[3]
-
Pharmaceutical Scaffolds: Dinitroaniline derivatives, readily synthesized from this compound, are precursors to a variety of heterocyclic compounds with potential therapeutic applications.[4][5] Reductive cyclization of dinitroanilines can lead to the formation of benzimidazoles and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.
-
Enzyme Inhibition Studies: The reactivity of this compound with thiol-containing nucleophiles, such as the amino acid cysteine or the tripeptide glutathione, is utilized in biochemical studies to probe the active sites of enzymes and to study detoxification pathways.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Hydrazine (B178648) | Hydrazine sulfate (B86663), potassium acetate (B1210297), ethanol (B145695), reflux | 2,4-Dinitrophenylhydrazine | 81-85 | [9] |
| Hydrazine | Hydrazine sulfate, sodium acetate, water, ethanol, reflux | 2,4-Dinitrophenylhydrazine | 41.2 | [10] |
| Ammonia (B1221849) | Ammonium acetate, ammonia gas, 170 °C | 2,4-Dinitroaniline (B165453) | 68-76 | [11] |
| Ammonia | Aqueous ammonia, 70-80 °C | 2,4-Dinitroaniline | >95 | [12] |
| Urea | Ethanol/water, 110-135 °C, 0.2-0.3 MPa | 2,4-Dinitroaniline | 98.1 | [13] |
| Methanol | Potassium carbonate, methanol, 60 °C | 2,4-Dinitroanisole | 96.7 | [14] |
| Methanol | Sodium hydroxide, methanol, 56 °C | 2,4-Dinitroanisole | 80 | [15] |
| Butanol | Potassium carbonate, butanol, reflux | 1-Butoxy-2,4-dinitrobenzene | 96.6 | [14] |
| Ethylglycol | Potassium carbonate, ethylglycol, 80 °C | 2,4-Dinitrophenoxyethanol | Not specified | [14] |
| Phenol | Sodium metal, ether | 2,4-Dinitrophenyl phenyl ether | 78 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dinitrophenylhydrazine
This protocol is adapted from the procedure published in Organic Syntheses.[9]
Materials:
-
This compound (50.5 g, 0.25 mol)
-
Hydrazine sulfate (35 g, 0.27 mol)
-
Potassium acetate (85 g, 0.87 mol)
-
Ethanol (95%)
-
Water
Procedure:
-
In a 400-mL beaker, suspend hydrazine sulfate in 125 mL of hot water.
-
With manual stirring, add potassium acetate to the suspension.
-
Boil the mixture for 5 minutes and then cool to approximately 70 °C.
-
Add 75 mL of ethanol and filter the solid with suction, washing with 75 mL of hot ethanol. The filtrate contains the free hydrazine base.
-
In a 1-L flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in 250 mL of ethanol.
-
Add the prepared hydrazine solution to the flask.
-
Reflux the mixture with stirring for 1 hour. The product will begin to precipitate within the first 10 minutes.
-
Cool the reaction mixture thoroughly in an ice bath.
-
Filter the precipitated product and wash it once with 50 mL of warm ethanol (around 60 °C) to remove any unreacted starting material, followed by a wash with 50 mL of hot water.
-
Dry the product. The expected yield is 40-42 g (81-85%).
Caption: Experimental workflow for the synthesis of 2,4-dinitrophenylhydrazine.
Protocol 2: Synthesis of 2,4-Dinitroaniline
This protocol is a high-yield procedure adapted from a patented method.[12]
Materials:
-
This compound
-
Aqueous ammonia (15-40% by weight)
Procedure:
-
In a reaction vessel equipped for heating and pressure, place at least a three-fold stoichiometric amount of aqueous ammonia solution (15-40% by weight).
-
Heat the ammonia solution to a temperature between 60 °C and 90 °C (optimally 70-80 °C).
-
Slowly introduce this compound into the heated ammonia solution.
-
Maintain the reaction temperature and pressure for a sufficient time to ensure complete reaction (typically monitored by TLC or HPLC).
-
After the reaction is complete, cool the mixture.
-
The 2,4-dinitroaniline product will precipitate.
-
Isolate the product by filtration, wash with water, and dry. The yield is typically quantitative.
Protocol 3: Synthesis of 2,4-Dinitrophenyl Ethers
The following is a general and efficient procedure for the synthesis of 2,4-dinitrophenyl ethers.[14]
Materials:
-
This compound (1 mole)
-
Anhydrous alcohol (e.g., methanol, butanol)
-
Anhydrous potassium carbonate (1.0 to 3.0 moles)
Procedure:
-
In a reaction flask, prepare a mixture of the desired anhydrous alcohol and this compound.
-
In portions, add anhydrous potassium carbonate to the mixture. The addition is exothermic, and the temperature may rise.
-
After the addition is complete, heat the mixture to a temperature between 20 °C and 150 °C (e.g., 60 °C for methanol) and stir for several hours until the starting material is consumed (monitored by TLC or GC). The reaction may be conducted under pressure if the boiling point of the alcohol is exceeded.
-
After the reaction is complete, cool the mixture and add water to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography if necessary.
Safety Precautions
-
This compound is a skin irritant and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Many dinitroaromatic compounds are potentially explosive, especially when dry. Handle with care and avoid friction and shock.
-
Hydrazine and its derivatives are toxic and potential carcinogens. Handle with extreme care in a fume hood.
-
Reactions involving ammonia under pressure should be carried out in appropriate pressure-rated equipment with necessary safety features.
References
- 1. rroij.com [rroij.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - 2,4-DinitrophenylHydrazine Synthesis [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 13. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 14. CA1303064C - Process for the preparation of 2,4-dinitrophenyl ethers - Google Patents [patents.google.com]
- 15. CN102391126A - Method for producing 2, 4-dinitrobenzene methyl ether and 2, 4- dinitrophenol simultaneously - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of 2-Chloro-1,3-dinitrobenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-chloro-1,3-dinitrobenzene with amines is a cornerstone of synthetic organic chemistry, primarily utilized for the synthesis of N-substituted 2,6-dinitroaniline (B188716) derivatives. This reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of two strongly electron-withdrawing nitro groups ortho and para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack by amines. The resulting 2,6-dinitroaniline scaffold is a key structural motif in various biologically active compounds, including herbicides, dyes, and pharmaceutical agents. This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of this compound with a range of primary and secondary amines.
Reaction Mechanism and Principles
The SNAr reaction of this compound with an amine involves the initial attack of the nucleophilic amine on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and is particularly stabilized by the two nitro groups. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the N-substituted 2,6-dinitroaniline product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
// Reactants reactants [label=<
+
R¹R²NH
This compound
Amine
];
// Transition State (Meisenheimer Complex) intermediate [shape=none, margin=0, label=<
Meisenheimer Complex(Resonance Stabilized)
];
// Products products [label=<
+
HCl
N-substituted-2,6-dinitroaniline
];
// Arrows reactants -> intermediate [label="Nucleophilic\nAttack", fontcolor="#34A853"]; intermediate -> products [label="Elimination of Cl⁻", fontcolor="#EA4335"]; } // Caption: General SNAr mechanism for the reaction.
Applications in Synthesis
The synthesis of N-substituted 2,6-dinitroanilines is of significant interest in several fields:
-
Agrochemicals: Many 2,6-dinitroaniline derivatives, such as trifluralin (B1683247) and pendimethalin, are widely used as pre-emergent herbicides.[1] They act by inhibiting microtubule formation in target weeds.[1]
-
Pharmaceuticals: The 2,6-dinitroaniline core is present in some compounds with potential therapeutic applications.
-
Dyes and Pigments: The chromophoric nature of the dinitroaniline system makes these compounds useful as dyes.
-
Material Science: Substituted dinitroanilines are investigated for their non-linear optical properties.
Experimental Protocols
Herein, we provide detailed protocols for the reaction of this compound with representative primary and secondary amines.
Protocol 1: Synthesis of 2,6-Dinitroaniline (Reaction with Ammonia)
This protocol is adapted from a multi-step synthesis of 2,6-dinitroaniline where the final step involves the ammonolysis of a dinitrochlorobenzene precursor.[2]
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) (sp. gr. 0.90)
-
Water
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Activated carbon (Norit)
-
Filter aid
Procedure:
-
In a suitable reaction vessel, dissolve the potassium 4-chloro-3,5-dinitrobenzenesulfonate in a solution of concentrated ammonium hydroxide and water.[2]
-
Boil the solution under reflux for 1 hour.[2]
-
Cool the reaction mixture to 5–10 °C for 12 hours to crystallize the intermediate, potassium 4-amino-3,5-dinitrobenzenesulfonate.[2]
-
Filter the orange crystalline salt and press as dry as possible.[2]
-
Place the damp salt in a mixture of concentrated sulfuric acid and water in a round-bottomed flask.[2]
-
Boil the mixture vigorously under reflux for 6 hours to effect desulfonation.[2]
-
Pour the hot acid solution onto cracked ice and filter the impure 2,6-dinitroaniline.[2]
-
Recrystallize the crude product from hot 95% ethanol using activated carbon and filter aid to obtain light-orange needles of 2,6-dinitroaniline.[2]
Quantitative Data:
-
Yield: 30–36% (based on the starting chlorobenzene (B131634) in the multi-step synthesis).[2]
-
Melting Point: 139–140 °C.[2]
Protocol 2: General Procedure for the Synthesis of N-Alkyl/Aryl-2,6-dinitroanilines
This generalized protocol can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., aniline, diethylamine, morpholine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO)
-
Base (e.g., Triethylamine - TEA, Potassium carbonate - K₂CO₃)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous polar aprotic solvent.[3]
-
Add the amine (1.1-1.5 eq) to the solution, followed by the base (2.0-3.0 eq).[3]
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.[3]
-
Quench the reaction by adding water.[3]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.[3]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of this compound and its derivatives with various amines.
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 2,6-Dinitroaniline | See Protocol 1 | 30-36% | [2] |
| Dipropylamine (B117675) | 2,6-Dinitro-4-trifluoromethyl-N,N-dipropylaniline | Continuous flow, NaOH, H₂O, 60-70 °C | 99% | [4] |
| Aniline Derivatives | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives | Methanol, room temperature, 30-45 min | Not specified | [5] |
Note: The yield for 2,6-dinitroaniline is for a multi-step synthesis. The yield for the dipropylamine reaction is from a continuous industrial process and may not be directly comparable to a laboratory batch process.
Safety Precautions
-
This compound and its derivatives are toxic and can be skin irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions can be exothermic. Careful control of the reaction temperature is necessary, especially on a larger scale.
-
Work in a well-ventilated fume hood.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of N-substituted 2,6-dinitroanilines. The protocols and data presented in these application notes provide a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science. Careful optimization of reaction conditions, particularly temperature and the choice of base and solvent, is crucial for achieving high yields and purity of the desired products.
References
Analytical Techniques for the Characterization of 2-Chloro-1,3-dinitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of 2-Chloro-1,3-dinitrobenzene, a key intermediate in the synthesis of various organic compounds. The following sections outline the primary analytical techniques for qualitative and quantitative analysis, including chromatographic, spectroscopic, and thermal methods.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of this compound. This technique offers excellent resolution and sensitivity for separating the target analyte from potential impurities and degradation products. A C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The selection of an appropriate isocratic or gradient elution profile allows for the optimization of the separation. Detection is commonly performed at a wavelength in the range of 240-254 nm, where the nitroaromatic chromophore exhibits strong absorbance.
Experimental Protocol:
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the analyte using a calibration curve generated from the peak areas of the standard solutions.
Quantitative Data Summary:
| Parameter | Value |
| Column Type | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Estimated Retention Time | ~5-10 min |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Caption: Interrelationship of analytical techniques for this compound.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common method that produces a molecular ion peak and a series of fragment ions. The fragmentation pattern is a fingerprint of the molecule and can be used for its identification.
Experimental Protocol:
Instrumentation:
-
Mass spectrometer with an EI source.
Procedure:
-
Sample Introduction: The sample can be introduced directly via a solid probe or as the eluent from a GC.
-
Analysis: Acquire the mass spectrum.
Expected Fragmentation Pattern:
| m/z | Assignment |
| 202/204 | Molecular ion ([M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes) |
| 172/174 | [M - NO]⁺ |
| 156/158 | [M - NO₂]⁺ |
| 126 | [M - 2NO₂]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 75 | [C₆H₃]⁺ |
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of this compound as a function of temperature.
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of this compound. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Experimental Protocol:
Instrumentation:
-
Thermogravimetric analyzer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.
-
Analysis: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Expected Results:
-
A TGA curve showing the percentage of weight loss as a function of temperature. The onset of decomposition and the temperature at which the maximum rate of weight loss occurs can be determined from the curve. The decomposition of similar nitroaromatic compounds often begins in the range of 200-300 °C.
Differential Scanning Calorimetry (DSC)
Application Note: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to study other thermal transitions, such as decomposition.
Experimental Protocol:
Instrumentation:
-
Differential scanning calorimeter
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan and seal it.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a temperature range that includes the expected melting point and decomposition region.
Expected Results:
-
A DSC thermogram showing endothermic and exothermic peaks. An endothermic peak corresponding to the melting of this compound is expected around its known melting point of approximately 86-87 °C. Exothermic peaks at higher temperatures would indicate decomposition.
Thermal Analysis Workflow
Caption: Workflow for the thermal analysis of this compound.
Application Note: HPLC Analysis of 2-Chloro-1,3-dinitrobenzene and its Nucleophilic Aromatic Substitution Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-1,3-dinitrobenzene and its reaction products from nucleophilic aromatic substitution (SNAr) reactions. This method is suitable for monitoring reaction progress, assessing product purity, and quantifying components in a reaction mixture. The protocol employs a standard C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection for accurate and sensitive measurements.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and energetic materials. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.[1] The two nitro groups strongly activate the benzene (B151609) ring towards nucleophilic attack, facilitating reactions with a wide range of nucleophiles such as amines, alkoxides, and hydroxides. Accurate monitoring of these reactions is crucial for process optimization, yield determination, and quality control of the final products. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation and quantification of the starting material and its substitution products.[2]
This application note provides a comprehensive protocol for the HPLC analysis of a typical SNAr reaction of this compound with a primary amine, leading to the formation of a secondary amine product. The methodology can be adapted for other nucleophiles with appropriate adjustments to the chromatographic conditions.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard (>98% purity), and the corresponding N-substituted-2,6-dinitroaniline product standard. Phosphoric acid or formic acid for mobile phase modification.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-2 min: 30% B, 2-12 min: 30-70% B, 12-15 min: 70% B, 15.1-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Standard and Sample Preparation
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of this compound and the N-substituted-2,6-dinitroaniline product reference standards and dissolve each in 10 mL of the sample diluent in separate volumetric flasks.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solutions with the sample diluent to establish a calibration curve.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and immediately quench the reaction if necessary (e.g., by acidification or cooling). Dilute the sample with the sample diluent to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound and a representative reaction product, N-ethyl-2,6-dinitroaniline.
Table 1: Typical Retention Times
| Compound | Retention Time (min) |
| N-ethyl-2,6-dinitroaniline | 8.5 |
| This compound | 10.2 |
Table 2: Method Performance Characteristics (Illustrative)
| Parameter | N-ethyl-2,6-dinitroaniline | This compound |
| Linearity (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.12 µg/mL |
| Precision (%RSD, n=6) | < 2.0% | < 2.0% |
| Accuracy (Recovery %) | 98-102% | 98-102% |
Visualizations
Reaction Pathway
The following diagram illustrates the nucleophilic aromatic substitution of this compound with ethylamine.
Caption: SNAr reaction of this compound.
Experimental Workflow
The logical flow of the HPLC analysis is depicted in the following diagram.
Caption: Workflow for HPLC analysis.
Conclusion
The described RP-HPLC method is suitable for the routine analysis of this compound and its nucleophilic aromatic substitution reaction products, providing accurate and reproducible results. The method is straightforward and utilizes common laboratory instrumentation and reagents, making it accessible for quality control and research applications in synthetic chemistry and drug development. The use of gradient elution ensures the effective separation of the relatively nonpolar starting material from its more polar products.
References
Application Note: Identification of 2-Chloro-1,3-dinitrobenzene and its Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and differentiation of 2-Chloro-1,3-dinitrobenzene and its common isomers, such as 1-Chloro-2,4-dinitrobenzene and 4-Chloro-1,2-dinitrobenzene, using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control, impurity profiling, and safety assessment in various stages of chemical synthesis and drug development. The protocol provides detailed steps for sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data, including retention times and characteristic mass fragments, are presented to facilitate accurate isomer identification.
Introduction
Chlorodinitrobenzene isomers are important intermediates in the synthesis of a wide range of chemicals, including dyes, pesticides, and pharmaceuticals. Due to the nature of aromatic nitration and chlorination reactions, the production of a specific isomer is often accompanied by the formation of other structural isomers as impurities. The toxicological profiles and chemical reactivity of these isomers can vary significantly. Therefore, a reliable and specific analytical method is essential for their accurate identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high chromatographic resolution and sensitive, specific detection needed to separate and identify these closely related compounds. This protocol outlines a robust GC-MS method suitable for this analytical challenge.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Sample Collection: Collect samples in clean glass containers to avoid contamination.
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane, hexane, or methanol (B129727) for sample dissolution. Ensure the solvent is of high purity (e.g., pesticide residue grade). Water and non-volatile solvents should be avoided.
-
Sample Dissolution: Accurately weigh a portion of the sample and dissolve it in the chosen solvent to a concentration of approximately 10 µg/mL. This concentration aims for an on-column injection of about 10 ng with a 1 µL injection volume.
-
Clarification: If the sample solution contains any particulate matter, centrifuge or filter it through a 0.45 µm syringe filter to prevent contamination of the GC inlet and column.
-
Transfer: Transfer the final sample solution into a 2 mL glass autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the separation and detection of chlorodinitrobenzene isomers. A non-polar DB-5 type column is suggested as it is commonly used for the analysis of nitroaromatic compounds.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | - Initial Temperature: 100°C, hold for 2 min- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-300 amu |
| Data Acquisition | Full Scan |
Data Presentation
The identification of each isomer is based on its unique retention time and mass spectrum. The following table summarizes the expected quantitative data for the target chlorodinitrobenzene isomers. Note that retention times are approximate and may vary depending on the specific instrument and column conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Approx. Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C₆H₃ClN₂O₄ | 202.55 | 15.2 | 202 (M+) , 172, 156, 126, 111, 75 |
| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 15.8 | 202 (M+) , 172, 156, 126, 111, 75 |
| 4-Chloro-1,2-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 16.5 | 202 (M+) , 172, 156, 126, 111, 75 |
Note: The molecular ion (M+) peak is expected at m/z 202. Other significant fragments arise from the loss of NO, NO₂, and Cl groups.
Visualization
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.
Caption: GC-MS workflow for chlorodinitrobenzene isomer analysis.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the separation and identification of this compound and its isomers. The detailed protocol for sample preparation and instrument parameters, along with the summarized quantitative data, will aid researchers, scientists, and drug development professionals in implementing this method for routine analysis, ensuring the quality and safety of their chemical products.
Application Notes and Protocols for 2-Chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of 2-Chloro-1,3-dinitrobenzene in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.
| Property | Value | Citations |
| CAS Number | 606-21-3 | [1] |
| Molecular Formula | C₆H₃ClN₂O₄ | [2] |
| Molecular Weight | 202.55 g/mol | [2] |
| Appearance | Yellow crystals | [1] |
| Melting Point | 86-88 °C | [2] |
| Boiling Point | 315 °C at 760 mmHg | [1] |
| Solubility | Soluble in ethanol, ether, and toluene. Practically insoluble in water. | [2] |
| Storage Temperature | Store at 4°C. |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with significant health risks.
GHS Hazard Statements:
-
H301: Toxic if swallowed.[3]
-
H311: Toxic in contact with skin.[3]
-
H330: Fatal if inhaled.[3]
-
H373: May cause damage to organs through prolonged or repeated exposure.[3]
-
H410: Very toxic to aquatic life with long lasting effects.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Specifications | Citations |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | [3] |
| Body Protection | Laboratory coat, fully buttoned. A chemical-resistant apron is also recommended. | [3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if there is a risk of inhaling dust or vapors. | [3] |
Experimental Protocols
Safe Handling Protocol
Adherence to this protocol is mandatory to minimize the risk of exposure during the handling of this compound.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before starting any work, review the Safety Data Sheet (SDS) for this compound.[1]
-
-
Handling the Chemical:
-
Storage:
Caption: Safe Handling Workflow
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Immediate Response:
-
Evacuate all non-essential personnel from the spill area.
-
Alert others in the vicinity.
-
If the spill is large or you are unsure how to proceed, contact the institution's emergency response team.
-
-
Spill Containment and Cleanup (for small, manageable spills):
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents). Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[4] Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[4]
-
-
Reporting:
-
Report the spill to the laboratory supervisor and the designated safety officer.
-
Caption: Spill Response Workflow
Disposal Protocol
Dispose of this compound and any contaminated materials as hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[5]
Waste Collection
-
Solid Waste:
-
Collect solid this compound waste and contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
-
Liquid Waste:
-
If dissolved in a solvent, collect the solution in a compatible, sealed, and labeled hazardous waste container.
-
Potential In-Lab Degradation Method (for consideration)
The following protocol is based on the reductive degradation of 1,3-dinitrobenzene (B52904) by alkaline ascorbic acid and may be adaptable for this compound.[6] This procedure should be performed in a fume hood with appropriate PPE.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Ascorbic acid (Vitamin C)
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
For each gram of this compound waste, prepare a solution of approximately 100 mL of water.
-
Slowly add sodium hydroxide to the solution to raise the pH significantly (e.g., to achieve a concentration of 0.5-1 M NaOH).
-
Add a molar excess of ascorbic acid (e.g., 2-5 times the molar amount of the dinitrobenzene compound).
-
Stir the mixture at room temperature. The degradation is reported to be rapid for 1,3-dinitrobenzene, with near-complete removal within 30 minutes.[6]
-
After the reaction is complete, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous waste according to institutional guidelines.
Note: This is a potential degradation method and should be validated on a small scale before being implemented for larger quantities of waste. The degradation products should be considered hazardous and disposed of accordingly.
Caption: Waste Disposal Logic
Emergency Procedures
First Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides and hydrogen chloride.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 606-21-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. vumc.org [vumc.org]
- 6. 1,3-Dinitrobenzene reductive degradation by alkaline ascorbic acid - Reaction mechanisms, degradation pathways and reagent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Application Notes: Synthesis of Derivatives from 2-Chloro-1,3-dinitrobenzene
Introduction
2-Chloro-1,3-dinitrobenzene, also known as 1-chloro-2,6-dinitrobenzene, is a highly reactive aromatic compound pivotal in synthetic organic chemistry. Its molecular formula is C₆H₃ClN₂O₄, and its CAS Registry Number is 606-21-3.[1][2] The compound's reactivity stems from the presence of two strongly electron-withdrawing nitro groups positioned ortho and para to the chlorine atom. This arrangement significantly activates the carbon-chlorine bond towards nucleophilic aromatic substitution (SₙAr), making it an excellent precursor for a diverse range of trisubstituted benzene (B151609) derivatives.[3][4] These derivatives are valuable intermediates in the development of pharmaceuticals, agrochemicals, and dyes.
The primary application of this compound is as a versatile electrophilic substrate for reactions with various nucleophiles, including amines, alkoxides, thiolates, and hydrazines. The resulting dinitroaniline, dinitrophenyl ether, and dinitrophenyl thioether scaffolds are prevalent in molecules with significant biological activity. For instance, dinitroaniline derivatives are a well-known class of herbicides that function by inhibiting microtubule formation in plant cells.[5][6]
Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis of derivatives from this compound proceeds via the Nucleophilic Aromatic Substitution (SₙAr) mechanism. This is an addition-elimination process that is facilitated by the electron-withdrawing nitro groups.
-
Nucleophilic Attack : A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, which is electron-deficient due to the inductive and resonance effects of the two nitro groups. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]
-
Stabilization : The negative charge of the Meisenheimer complex is delocalized onto the oxygen atoms of the ortho and para nitro groups, providing significant stabilization. This stabilization is crucial for the reaction to proceed.[3]
-
Elimination : The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion (Cl⁻), yielding the final substituted product.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative derivatives from this compound.
Protocol 1: Synthesis of 2,6-Dinitroaniline
This protocol describes the reaction of this compound with aqueous ammonia (B1221849) to yield 2,6-dinitroaniline. The methodology is adapted from established procedures for analogous dinitrochlorobenzene isomers.[7][8]
Materials:
-
This compound (1.0 eq)
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (sp. gr. 0.90) (excess)
-
Deionized Water
-
Round-bottomed flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a 250 mL round-bottomed flask, suspend 10.1 g (0.05 mol) of this compound in 100 mL of ethanol.
-
To this suspension, add 50 mL of concentrated ammonium hydroxide solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Maintain the reflux for 4-6 hours. During this time, the yellow suspension should transform into a more deeply colored solution or slurry as the product forms.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath for 1 hour to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 50 mL portions of cold deionized water to remove any residual ammonia and ammonium chloride.
-
Recrystallize the crude product from ethanol to obtain pure, bright yellow crystals of 2,6-dinitroaniline.
-
Dry the final product in a vacuum oven at 50°C. The expected yield is typically high, and the melting point should be approximately 134°C.
Protocol 2: Synthesis of 2,6-Dinitrophenyl Thioethers
This protocol details the synthesis of aryl thioethers via the reaction of this compound with a thiol, a reaction class with documented high yields.[9]
Materials:
-
This compound (1.0 eq)
-
Thiophenol (or other desired thiol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297)
-
Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask with magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottomed flask, add 4.05 g (0.02 mol) of this compound and 50 mL of DMF. Stir until the solid dissolves.
-
Add 3.04 g (0.022 mol) of potassium carbonate to the solution.
-
Slowly add 2.3 mL (0.022 mol) of thiophenol to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction's completion using TLC.
-
Once the reaction is complete, pour the mixture into 200 mL of deionized water and extract with three 75 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 100 mL of deionized water, followed by 100 mL of brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the pure 2,6-dinitrophenyl thioether.
Data Presentation: Synthesis of Derivatives
The following table summarizes various synthetic routes for derivatives of this compound, with conditions often adapted from reactions with the analogous 1-chloro-2,4-dinitrobenzene (B32670) isomer.
| Nucleophile (Nu⁻) | Reagent(s) | Solvent | Temperature | Product Class | Typical Yield | Reference |
| Amine Nucleophiles | ||||||
| Ammonia (NH₃) | Aq. NH₄OH | Ethanol/Water | Reflux | 2,6-Dinitroaniline | >90% | [8] |
| Hydrazine (N₂H₄) | Hydrazine | Methanol | Room Temp. | 2,6-Dinitrophenylhydrazine | High | [10][11] |
| Primary/Secondary Amines | R¹R²NH | Ethanol or DMF | 25-80°C | N-Substituted-2,6-dinitroanilines | 80-95% | [3] |
| Oxygen Nucleophiles | ||||||
| Hydroxide (OH⁻) | NaOH / KOH | Water/Dioxane | 100°C | 2,6-Dinitrophenol | High | [3] |
| Methoxide (CH₃O⁻) | NaOCH₃ | Methanol | Reflux | 1-Methoxy-2,6-dinitrobenzene | >95% | [4] |
| Sulfur Nucleophiles | ||||||
| Thiolates (RS⁻) | RSH, K₂CO₃ | DMF or HMPA | Room Temp. | 2,6-Dinitrophenyl Thioethers | 85-100% | [9] |
Visualizations
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound [drugfuture.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-Chloro-1,3-dinitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Chloro-1,3-dinitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for the synthesis of this compound include:
-
Sandmeyer Reaction: Starting from 2,6-dinitroaniline (B188716). This is a common laboratory-scale method.
-
Chlorination of 1,3-dinitrobenzene (B52904): This method is suitable for larger-scale production but can be prone to side reactions under harsh conditions.
-
Nitration of o-nitrochlorobenzene: This route typically yields a mixture of isomers, including 1-chloro-2,4-dinitrobenzene (B32670) and the desired 1-chloro-2,6-dinitrobenzene (an alternative name for this compound), which then require separation.
-
Decarboxylation: From 3,5-dinitro-4-chlorobenzoic acid.
Q2: I am seeing a lower than expected yield in my Sandmeyer reaction. What are the potential causes?
A2: Low yields in the Sandmeyer reaction for the synthesis of this compound from 2,6-dinitroaniline are often due to a few critical factors. The diazonium salt intermediate is unstable, especially given the electron-withdrawing nitro groups. Decomposition of this intermediate before the substitution reaction can significantly reduce your yield. One of the most common side reactions is the reaction of the diazonium salt with water to form 2,6-dinitrophenol. It is also crucial to maintain a low temperature during the diazotization step, as higher temperatures can accelerate the decomposition of the diazonium salt.
Q3: My final product after chlorination of 1,3-dinitrobenzene is a mixture of several compounds. What are the likely impurities?
A3: The chlorination of 1,3-dinitrobenzene can lead to several byproducts, especially if the reaction conditions are not carefully controlled. A common side reaction is further nitration of the starting material or product, which can result in the formation of 1,3,5-trinitrobenzene (B165232). Additionally, under forcing conditions, replacement of one or both nitro groups by chlorine can occur, leading to the formation of 1,3-dichlorobenzene (B1664543) and 1,3,5-trichlorobenzene (B151690). Over-chlorination of the desired product can also occur, yielding dichlorinated dinitrobenzene isomers.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common side reactions.
Synthesis Route: Sandmeyer Reaction from 2,6-dinitroaniline
Problem: Presence of a phenolic impurity (2,6-dinitrophenol) in the final product.
| Observation | Potential Cause | Suggested Solution |
| A reddish or orange tint to the product. The impurity is soluble in aqueous base. | Reaction of the diazonium salt with water. | Ensure the reaction is carried out under strictly anhydrous conditions as much as possible. Maintain a low temperature (0-5 °C) during the diazotization and the addition of the copper(I) chloride solution to minimize the rate of the hydrolysis side reaction. |
| Lower than expected yield of the desired product. | Decomposition of the diazonium salt. | Work up the reaction mixture promptly after the reaction is complete. Avoid prolonged reaction times. |
Problem: Formation of biaryl impurities.
| Observation | Potential Cause | Suggested Solution |
| Presence of high molecular weight impurities, often difficult to remove by simple crystallization. | The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the coupling of two aryl radicals to form biaryl compounds.[1] | Use a stoichiometric amount of the copper(I) salt to ensure the rapid trapping of the aryl radical. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Synthesis Route: Chlorination of 1,3-dinitrobenzene
Problem: Presence of 1,3,5-trinitrobenzene in the product.
| Observation | Potential Cause | Suggested Solution |
| A crystalline solid with a higher melting point than the desired product is isolated. | Competing nitration reaction, especially when using a nitrating agent in the chlorination mixture.[2] | Carefully control the stoichiometry of the nitrating agent if it is part of the reaction medium. Optimize the reaction temperature and time to favor chlorination over nitration. |
Problem: Formation of denitrated and/or over-chlorinated byproducts.
| Observation | Potential Cause | Suggested Solution |
| Presence of 1,3-dichlorobenzene, 1,3,5-trichlorobenzene, or dichlorodinitrobenzene isomers. | Harsh reaction conditions (high temperature, prolonged reaction time) can lead to the replacement of nitro groups with chlorine (denitrative chlorination) or further chlorination of the aromatic ring.[3] | Carefully control the reaction temperature and time. Use the minimum effective amount of the chlorinating agent. Monitor the reaction progress by GC or TLC to stop the reaction once the starting material is consumed. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from a literature procedure.
Materials:
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2,6-dinitroaniline
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Sodium nitrite (B80452)
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Copper(I) chloride
-
Concentrated hydrochloric acid
Procedure:
-
Diazotization: In a flask equipped with a stirrer and a thermometer, dissolve sodium nitrite in concentrated sulfuric acid. Cool the solution to 25-30 °C in an ice bath.
-
Slowly add a solution of 2,6-dinitroaniline in hot glacial acetic acid, ensuring the temperature does not exceed 40 °C. Stir the mixture at 40 °C for 30 minutes.
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Sandmeyer Reaction: In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Add the diazonium salt solution in portions to the cuprous chloride solution, controlling the effervescence.
-
After the initial vigorous reaction subsides, heat the mixture on a steam bath to approximately 80 °C until the effervescence ceases.
-
Work-up: Add an equal volume of water to the reaction mixture and cool it in an ice bath.
-
Collect the precipitated yellow, crystalline this compound by suction filtration, wash with water, and dry.
Data Presentation
| Synthetic Route | Common Side Product(s) | Typical Yield Range of Main Product | Notes on Side Product Formation |
| Sandmeyer Reaction from 2,6-dinitroaniline | 2,6-dinitrophenol, Biaryl compounds | 70-80% | Phenol formation is favored by the presence of water and higher temperatures. Biaryl formation is inherent to the radical mechanism.[1] |
| Chlorination of 1,3-dinitrobenzene | 1,3,5-trinitrobenzene, 1,3-dichlorobenzene, 1,3,5-trichlorobenzene | Variable, depends on conditions | Nitration is a competing electrophilic reaction.[2] Denitrative chlorination occurs under harsh conditions.[3] |
| Nitration of o-nitrochlorobenzene | 1-chloro-2,4-dinitrobenzene and other isomers | Mixture of isomers | The directing effects of the chloro and nitro groups lead to a mixture of products that require separation. |
Visualizations
Caption: Troubleshooting workflow for the Sandmeyer synthesis of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. US4306103A - Process for the manufacture of 1,3,5-trichlorobenzene - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Sandmeyer Reaction for 2-Chloro-1,3-dinitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-1,3-dinitrobenzene synthesis via the Sandmeyer reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 2,6-dinitroaniline (B188716).
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete Diazotization: 2,6-dinitroaniline is a weakly basic amine due to the two electron-withdrawing nitro groups, making diazotization challenging. | Use a stronger diazotizing agent such as nitrosylsulfuric acid in a highly acidic medium like concentrated sulfuric acid to ensure complete conversion to the diazonium salt.[1] |
| Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before the addition of the copper(I) chloride catalyst. | Strictly maintain the reaction temperature between -5°C and 5°C throughout the diazotization and subsequent steps. Use an ice-salt bath for efficient cooling.[1][2] | |
| Inefficient Copper(I) Catalyst: The copper(I) catalyst may be oxidized or improperly prepared, leading to poor catalytic activity. | Prepare fresh cuprous chloride (CuCl) solution for each reaction. Ensure all reagents used in the preparation are of high purity. | |
| Dark Brown or Black Reaction Mixture | Decomposition of Diazonium Salt: Overheating or prolonged reaction times can lead to the decomposition of the diazonium salt, forming tarry byproducts. | Monitor the temperature closely and avoid exceeding 5°C during diazotization. Add the sodium nitrite (B80452) solution or nitrosylsulfuric acid slowly and dropwise.[2] |
| Azo Coupling: The newly formed diazonium salt can react with unreacted 2,6-dinitroaniline to form colored azo compounds. | Ensure a sufficient excess of strong acid is used to fully protonate the starting amine, preventing it from acting as a nucleophile.[2] | |
| Formation of 2,6-dinitrophenol (B26339) (Side Product) | Hydrolysis of the Diazonium Salt: The diazonium salt can react with water in the reaction mixture to form the corresponding phenol. | Minimize the amount of water in the reaction. Using nitrosylsulfuric acid in concentrated sulfuric acid can be advantageous. The Sandmeyer reaction should be carried out promptly after the formation of the diazonium salt.[3] |
| Vigorous Gas Evolution (N₂) | Rapid Decomposition of Diazonium Salt: This is often a sign of the reaction temperature being too high. | Immediately cool the reaction mixture and ensure the rate of addition of the diazotizing agent is controlled.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the diazotization of 2,6-dinitroaniline so difficult?
A1: The two electron-withdrawing nitro groups on the aromatic ring significantly reduce the basicity of the amino group in 2,6-dinitroaniline. This makes it a very weak nucleophile, and thus, standard diazotization conditions using sodium nitrite and hydrochloric acid are often ineffective. To overcome this, highly acidic conditions and a stronger nitrosating agent like nitrosylsulfuric acid are required to facilitate the formation of the nitrosonium ion and its subsequent reaction with the weakly basic amine.[1]
Q2: What is a typical yield for the Sandmeyer reaction of 2,6-dinitroaniline?
A2: Due to the challenges in diazotization and the stability of the diazonium salt, the yields for this specific transformation can be variable. While literature on this specific reaction is sparse, yields for Sandmeyer reactions with electron-deficient substrates can range from moderate to good, depending on the optimization of reaction conditions. A well-executed reaction following a robust protocol can aim for yields above 60%.
Q3: How can I confirm the formation of the diazonium salt before proceeding with the Sandmeyer reaction?
A3: A common qualitative test is to add a small aliquot of the diazotization mixture to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.[2]
Q4: What is the role of phosphoric acid in the diazotization of 2,6-dinitroaniline?
A4: In the protocol using nitrosylsulfuric acid, the addition of phosphoric acid helps to control the viscosity and reaction rate. It can also help to maintain a strongly acidic environment while moderating the reactivity of the sulfuric acid.[1]
Q5: Can I use copper(II) chloride instead of copper(I) chloride?
A5: The Sandmeyer reaction is specifically catalyzed by copper(I) salts. Copper(I) is essential for the single-electron transfer mechanism that initiates the conversion of the diazonium salt to the aryl radical. While some protocols may use a mixture of Cu(I) and Cu(II), copper(I) is the active catalytic species.
Experimental Protocols
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from procedures for the diazotization of weakly basic anilines.
Materials:
-
2,6-dinitroaniline
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Concentrated sulfuric acid (98%)
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Nitrosylsulfuric acid (prepared by dissolving sodium nitrite in concentrated sulfuric acid)
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85% Phosphoric acid
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Cuprous chloride (CuCl)
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Concentrated hydrochloric acid (37%)
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Ice
Procedure:
Part 1: Diazotization of 2,6-dinitroaniline
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2,6-dinitroaniline in concentrated sulfuric acid. Cool the solution to -5°C using an ice-salt bath.
-
Slowly add a pre-prepared solution of nitrosylsulfuric acid while maintaining the temperature between -5°C and 5°C. The addition should be done dropwise with vigorous stirring.
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After the addition is complete, slowly add 85% phosphoric acid dropwise, ensuring the temperature does not exceed 2°C.
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Stir the mixture for an additional hour at 0°C to ensure complete diazotization.
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Pour the resulting diazonium salt solution slowly in a thin stream onto crushed ice with stirring.
Part 2: Sandmeyer Reaction
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In a separate vessel, prepare a solution of cuprous chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
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Slowly add the cold diazonium salt solution to the stirred cuprous chloride solution.
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Nitrogen gas will evolve. Allow the reaction mixture to stir and slowly warm to room temperature.
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The product, this compound, will precipitate as a solid.
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Collect the solid product by filtration, wash with water, and then a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Yield
Disclaimer: The following data is illustrative and based on general principles of the Sandmeyer reaction. Actual yields may vary and should be optimized experimentally.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Diazotization Temperature | -10°C to 0°C | 0°C to 5°C | > 10°C | Lower temperatures (A & B) are expected to give higher yields by minimizing diazonium salt decomposition. Higher temperatures (C) will likely lead to significantly lower yields and more side products. |
| Diazotizing Agent | NaNO₂ / HCl | Nitrosylsulfuric Acid | Nitrosylsulfuric acid (B) is expected to give a higher yield for the weakly basic 2,6-dinitroaniline compared to standard conditions (A). | |
| CuCl Catalyst (mol%) | 5 mol% | 10 mol% | 20 mol% | Increasing catalyst loading from A to B may improve the reaction rate and yield. At a certain point (C), further increases may not significantly improve the yield and could complicate purification. |
| Reaction Time (Sandmeyer) | 1 hour | 2 hours | 4 hours | An optimal reaction time (e.g., B) is necessary for completion. Insufficient time (A) may lead to incomplete reaction, while excessively long times (C) could increase side product formation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
References
Technical Support Center: Purification of Crude 2-Chloro-1,3-dinitrobenzene by Recrystallization
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Chloro-1,3-dinitrobenzene via recrystallization. Below, you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Ethanol (B145695) is a highly recommended solvent for the recrystallization of this compound. The compound is soluble in hot ethanol and has significantly lower solubility at cold temperatures, which is the ideal characteristic for a recrystallization solvent.[1][2][3][4] Other solvents in which it is soluble include ether, benzene, and toluene, but ethanol is often preferred due to its volatility and safety profile.[1][2] It is practically insoluble in water.[1][2][3]
Q2: What are the common impurities in crude this compound?
A2: Impurities in crude this compound can arise from the synthesis process. For instance, if prepared by the nitration of chlorobenzene, isomers such as 2-chloro-1-nitrobenzene and 4-chloro-1-nitrobenzene may be present.[5] The synthesis from 2,6-dinitroaniline (B188716) via the Sandmeyer reaction might result in residual starting material or by-products from side reactions.[2] Incomplete reactions or side reactions during nitration of m-dichlorobenzene could also lead to various chlorinated and nitrated aromatic impurities.[6]
Q3: My recrystallized this compound appears as fine needles. Is this expected?
A3: Yes, this compound can crystallize as yellow needles.[6] The crystal habit can be influenced by the rate of cooling; slow cooling generally promotes the formation of larger, more well-defined crystals.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is in the range of 86-88°C.[1][7][8] A sharp melting point within this range is a good indicator of high purity.
Experimental Protocol: Recrystallization from Ethanol
This protocol details the procedure for purifying crude this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
95% or absolute ethanol
-
Erlenmeyer flask(s)
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
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Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. The boiling point of ethanol is approximately 78°C.[9]
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[10]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present after dissolution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source and cover it with a watch glass to prevent solvent evaporation.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]
-
After the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities on the crystal surface. Using ice-cold solvent is critical to minimize the loss of the purified product.[11]
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper under vacuum for a period.
-
For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃ClN₂O₄ |
| Molecular Weight | 202.55 g/mol [2] |
| Appearance | Yellow crystals or powder[1][8] |
| Melting Point | 86-88 °C[1][7][8] |
| Boiling Point | 315 °C[2] |
| Density | 1.687 g/cm³[7] |
| Solubility in Water | Practically insoluble[2][3] |
| Solubility in Organic Solvents | Soluble in ethanol, moderately soluble in ether and benzene[1][2][3] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Reheat the solution and boil off some of the solvent to concentrate it. Then, allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a small "seed" crystal of pure this compound. |
| Low yield of recrystallized product. | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The crystals were washed with solvent that was not ice-cold. 4. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the flask is kept in an ice bath for at least 30 minutes. 3. Always use ice-cold solvent for washing the crystals. 4. Use a pre-warmed funnel and filter flask for hot filtration and perform the filtration quickly. |
| The product "oils out" instead of crystallizing. | 1. The solution is too concentrated. 2. The rate of cooling is too fast. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot ethanol, and then allow it to cool more slowly. 2. Insulate the flask to slow down the cooling rate. 3. If impurities are suspected, consider a preliminary purification step or using a different solvent system after consulting solubility data. |
| Crystals are colored or appear impure. | 1. Colored impurities were not removed. 2. Rapid crystallization trapped impurities. | 1. If the hot solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling before hot filtration. 2. Ensure the solution cools slowly and undisturbed to promote the formation of pure crystals. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for recrystallization of this compound.
References
- 1. This compound | 606-21-3 [chemicalbook.com]
- 2. This compound [drugfuture.com]
- 3. echemi.com [echemi.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 2-Chloro-1,3-dinitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis and purification of 2-Chloro-1,3-dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction for synthesizing this compound?
A1: this compound is commonly synthesized through the dinitration of chlorobenzene (B131634). This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2][3] Another reported synthesis route involves the decarboxylation of 3,5-dinitro-4-chlorobenzoic acid.[4]
Q2: What are the primary impurities expected in the synthesis of this compound?
A2: The primary impurities are positional isomers formed during the dinitration of chlorobenzene. The main isomers are 2,4-dinitrochlorobenzene and 2,6-dinitrochlorobenzene (which is the desired this compound). Other potential impurities include incompletely nitrated products like monochloronitrobenzenes (ortho- and para-isomers), other dinitrochlorobenzene isomers in smaller amounts, and residual acids from the nitrating mixture.[5][6][7]
Q3: What are the key physical property differences between the major dinitrochlorobenzene isomers that can be exploited for purification?
A3: The significant difference in melting points among the isomers is the most commonly exploited property for purification, particularly through fractional crystallization.[6] Boiling points are also different, suggesting that fractional distillation can be another separation method.[5]
Q4: What safety precautions should be taken when working with this compound and its synthesis reagents?
A4: this compound is a hazardous substance and can be toxic if swallowed or in contact with skin.[4][8] It can also cause skin irritation.[9] The nitrating mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All procedures should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction temperature is maintained within the optimal range (harsh conditions may be required for dinitration).[1] - Increase the reaction time to allow for complete dinitration. - Verify the concentration and ratio of the nitric and sulfuric acids in the nitrating mixture.[5] |
| Loss of Product During Work-up | - Carefully separate the organic and aqueous layers to prevent loss of the product. - When washing, use cold water to minimize the solubility of the product in the aqueous phase.[10] |
| Sub-optimal Reaction Conditions | - Control the reaction temperature carefully, as side reactions may occur at higher temperatures.[3] |
Issue 2: Product is Contaminated with Other Isomers (e.g., 2,4-dinitrochlorobenzene)
| Possible Cause | Suggested Solution |
| Inherent Isomer Formation | - The nitration of chlorobenzene naturally produces a mixture of isomers.[6][11] Purification is a necessary subsequent step. |
| Ineffective Purification | - Recrystallization: Use a suitable solvent system. Ethanol, benzene (B151609), and petroleum ether have been reported for similar compounds.[9] Multiple recrystallizations may be necessary. - Fractional Crystallization: Exploit the differences in melting points between the isomers for separation.[5][6] - Chemical Treatment: Wash the crude product with an aqueous solution of sodium sulfite. This can selectively react with ortho and para isomers to form water-soluble products that can be washed away.[12] Another approach is caustic hydrolysis to convert residual 2- and 4-chloronitrobenzenes into nitrophenols, which can be removed by washing.[5] |
Issue 3: Difficulty in Removing Residual Acids from the Product
| Possible Cause | Suggested Solution |
| Insufficient Washing | - After the reaction, quench the mixture by pouring it over crushed ice and water.[13] - Wash the solid product multiple times with cold water until the washings are neutral to pH paper.[10] - A wash with a dilute basic solution (e.g., sodium bicarbonate) can be used to neutralize and remove residual acids, followed by further washing with water. |
Data Presentation
Table 1: Physical Properties of Dinitrochlorobenzene Isomers
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound (2,6-DNCB) | 606-21-3 | 86 - 88 | 315 | Yellow crystals |
| 1-Chloro-2,4-dinitrobenzene (2,4-DNCB) | 97-00-7 | ~50 - 53.4 | 315 | Yellow solid |
| 4-Chloro-1,3-dinitrobenzene (3,4-DNCB) | 610-40-2 | 37 - 40 | 255 | - |
| 1-Chloro-3,5-dinitrobenzene (3,5-DNCB) | 636-30-6 | 53 - 55 | 297 | - |
(Data sourced from multiple references)[9][10][14]
Experimental Protocols
Protocol 1: Synthesis of this compound via Dinitration of Chlorobenzene (Illustrative)
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.
-
Nitration Reaction: To the cooled nitrating mixture, add chlorobenzene dropwise while maintaining the temperature control. After the addition is complete, the reaction mixture may be slowly warmed to increase the rate of the second nitration.[6][10] The reaction is typically monitored until the desired level of dinitration is achieved.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.[13] The crude solid product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.[10]
-
Drying: Dry the crude product. The product at this stage is a mixture of dinitrochlorobenzene isomers.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of benzene and petroleum ether can be effective.[9]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat for a short period.[13]
-
Filtration: Hot filter the solution to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified product.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals. The purity can be checked by measuring the melting point.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
References
- 1. Explain the nitration reaction of chlorobenzene | Filo [askfilo.com]
- 2. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 3. Write the chemical reaction of chlorobenzene with respect class 12 chemistry CBSE [vedantu.com]
- 4. This compound | 606-21-3 [chemicalbook.com]
- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. CAS 606-21-3: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound [drugfuture.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemsynthesis.com [chemsynthesis.com]
troubleshooting low yield in 2-Chloro-1,3-dinitrobenzene preparation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Chloro-1,3-dinitrobenzene and related isomers.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield of this compound when nitrating chlorobenzene (B131634). What is going wrong?
A1: A common issue is isomer confusion. The direct dinitration of chlorobenzene predominantly yields 1-Chloro-2,4-dinitrobenzene and a smaller amount of 1-Chloro-2,6-dinitrobenzene .[1] The formation of this compound via this route is not favored. If this compound is your specific target, a different synthetic pathway is required, such as the decarboxylation of 3,5-dinitro-4-chlorobenzoic acid.[2]
Q2: My primary issue is incomplete reaction. How can I drive the dinitration of chlorobenzene to completion?
A2: Incomplete nitration is often due to insufficiently harsh reaction conditions. The introduction of a second nitro group onto the benzene (B151609) ring is significantly slower than the first.[3] To improve your yield of dinitrochlorobenzene, consider the following:
-
Temperature: Higher temperatures are necessary for the second nitration step. After the initial nitration at a moderate temperature (e.g., 50-60°C), the temperature should be raised to 95-115°C to facilitate dinitration.[1][4]
-
Reaction Time: Ensure a sufficient reaction time at the elevated temperature, typically 1-2 hours, after the initial addition of the nitrating mixture.[1][5]
-
Acid Concentration: The use of fuming nitric acid or a higher concentration of sulfuric acid can increase the concentration of the nitronium ion (NO₂⁺) electrophile, driving the reaction forward.[4] The nitrating mixture should be sufficiently strong to perform the second nitration.
Q3: I am observing the formation of unwanted byproducts. How can I minimize them?
A3: Side product formation is a common cause of low yields. Key byproducts can include other dinitro-isomers, mononitrated chlorobenzene, and trinitrated products.
-
Over-nitration: The formation of trinitrochlorobenzene can occur if the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times).[6] Careful control of the reaction temperature is crucial.
-
Isomer Control: The ratio of ortho- to para-mononitrochlorobenzene in the first step is typically around 1:2.[7][8] While separating these before dinitration is possible, it is often not practical. The subsequent dinitration will yield a mixture of isomers.
-
Purification: Effective purification is key to isolating the desired product. The different isomers have distinct melting points, which can be exploited for separation by recrystallization.[8]
Q4: What are the best practices for the purification of dinitrochlorobenzene isomers?
A4: Purification is critical for obtaining a high-purity product and can be a source of yield loss if not performed correctly.
-
Initial Workup: After the reaction is complete, the mixture is typically poured onto ice water to precipitate the crude product.[9] Thorough washing with cold water is necessary to remove residual acid.
-
Recrystallization: This is the most common method for purification. Ethanol is a frequently used solvent.[8] Due to the difference in melting points, fractional crystallization can be effective in separating isomers. For example, 1-Chloro-2,4-dinitrobenzene has a melting point of around 53-54°C, while the 2,6-isomer melts at 86-88°C.[1][10][11]
-
Drying: The final product should be thoroughly dried to remove any remaining solvent.
Q5: My yield is low even with a good reaction protocol. What other factors could be at play?
A5: If you have optimized the reaction conditions and are still facing low yields, consider these factors:
-
Reagent Quality: Ensure that the chlorobenzene is pure and that the nitric and sulfuric acids are of the correct concentration.[4]
-
Stirring: Inadequate stirring can lead to poor mixing of the reactants, resulting in localized "hot spots" and an increase in side product formation. Vigorous stirring is recommended throughout the reaction.[4][9]
-
Moisture: The presence of excess water in the reaction mixture can reduce the effectiveness of the nitrating agent.
Section 2: Data Presentation
Table 1: Reaction Conditions for Nitration of Chlorobenzene
| Stage | Parameter | Value | Reference |
| Mononitration | Reactants | Chlorobenzene, Conc. HNO₃, Conc. H₂SO₄ | [12] |
| Temperature | 40-70°C | [7] | |
| Product Ratio (approx.) | 63-65% p-nitro, 34-36% o-nitro | [7] | |
| Dinitration | Reactants | Mononitrochlorobenzene, Mixed Acid | [13] |
| Temperature | 95-115°C | [1][4] | |
| Reaction Time | 1-2 hours | [1][5] |
Table 2: Physical Properties of Dinitrochlorobenzene Isomers
| Compound | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| Target Product | 1-Chloro-2,4-dinitrobenzene | 97-00-7 | 53-54 | 315 |
| Side Product | 1-Chloro-2,6-dinitrobenzene | 606-21-3 | 86-88 | 315 |
| User Requested | This compound | 606-21-3 | 86-88 | 315 |
Note: The user's requested "this compound" has the same CAS number and physical properties as 1-Chloro-2,6-dinitrobenzene.
Section 3: Experimental Protocols
Protocol 1: Preparation of 1-Chloro-2,4-dinitrobenzene (and 1-Chloro-2,6-dinitrobenzene) via Dinitration of Chlorobenzene
This protocol is adapted from established laboratory procedures.[1]
-
Preparation of Nitrating Mixture: In a flask, carefully add 340 g of concentrated (98%) sulfuric acid to 160 g of concentrated (60-70%) nitric acid. Allow the mixture to cool.
-
First Nitration: To the cooled mixed acid, slowly add 100 g of chlorobenzene dropwise with vigorous stirring. Maintain the temperature between 50-55°C, using a cooling bath if necessary.
-
Second Nitration: After the addition of chlorobenzene is complete, slowly raise the temperature of the reaction mixture to 95°C. Maintain this temperature for 2 hours with continued stirring to complete the dinitration.
-
Workup: Carefully pour the hot reaction mixture onto a large volume of crushed ice with stirring. The dinitrochlorobenzene will precipitate as a solid.
-
Isolation: Filter the solid product using suction filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product is a mixture of isomers. It can be purified by recrystallization from ethanol. The 1-Chloro-2,4-dinitrobenzene can be separated from the higher-melting 1-Chloro-2,6-dinitrobenzene by fractional crystallization.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Synthesis of this compound
This protocol is based on the synthesis from 3,5-dinitro-4-chlorobenzoic acid.[2]
-
Reaction Setup: In a 2L flask, add 800 ml of sulfolane, 246.5 g of 3,5-dinitro-4-chlorobenzoic acid, and 168 g of sodium bicarbonate.
-
Reaction: Heat the mixture to 195°C and maintain this temperature for 2 hours.
-
Isolation: After the reaction is complete, cool the mixture to 130°C and distill the product under reduced pressure to obtain this compound.
Section 4: Visualizations
Caption: Troubleshooting workflow for low yield in dinitrochlorobenzene synthesis.
Caption: Reaction pathway for the dinitration of chlorobenzene.
References
- 1. scribd.com [scribd.com]
- 2. This compound | 606-21-3 [chemicalbook.com]
- 3. Write the chemical reaction of chlorobenzene with respect class 12 chemistry CBSE [vedantu.com]
- 4. pjsir.org [pjsir.org]
- 5. CN1513830A - Preparation method of 2,4-dinitochloro benzene - Google Patents [patents.google.com]
- 6. Method for preparing 2, 4-dinitrochlorobenzene by one-step adiabatic continuous nitration of chlorobenzene - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Explain the nitration reaction of chlorobenzene | Filo [askfilo.com]
- 13. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]
controlling temperature in the diazotization of 2,6-dinitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the diazotization of 2,6-dinitroaniline (B188716). The information is tailored to researchers, scientists, and drug development professionals to help ensure successful and safe execution of this chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the diazotization of 2,6-dinitroaniline, with a focus on temperature control and challenges related to the substrate's low basicity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Diazonium Salt | 1. Incorrect Temperature: While many diazotizations require strict 0-5°C conditions, the diazotization of 2,6-dinitroaniline can be performed at slightly higher temperatures. However, excessively high temperatures (e.g., above 40°C) can lead to decomposition and lower yields.[1] 2. Incomplete Dissolution of 2,6-Dinitroaniline: Due to its low basicity, 2,6-dinitroaniline may not fully dissolve in the acidic medium, preventing complete diazotization. 3. Insufficient Acidity: The weakly basic nature of 2,6-dinitroaniline requires strongly acidic conditions to facilitate the formation of the nitrosonium ion (NO+) and to protonate the amine. | 1. Maintain a temperature range of -5°C to 10°C during the addition of the nitrosylsulfuric acid or sodium nitrite (B80452) solution.[2] For subsequent reactions like the Sandmeyer, ensure the temperature of the diazonium salt solution does not exceed 40°C. [1] 2. Ensure the 2,6-dinitroaniline is fully dissolved in concentrated sulfuric acid or another suitable strong acid before cooling and adding the diazotizing agent. 3. Use a strong acid medium such as concentrated sulfuric acid. For some weakly basic amines, the use of nitrosylsulfuric acid is a common strategy. |
| Reaction Mixture is Dark Brown or Black | 1. Decomposition of the Diazonium Salt: This can be caused by localized overheating or allowing the overall reaction temperature to rise too high. 2. Side Reactions: Unwanted side reactions can occur if the reaction conditions are not optimal. | 1. Ensure efficient cooling and stirring to maintain a uniform temperature throughout the reaction vessel. Add the diazotizing agent slowly and monitor the temperature closely. 2. Confirm the purity of the starting materials and the correct stoichiometry of the reagents. |
| Foaming or Excessive Gas Evolution | 1. Decomposition of the Diazonium Salt: Rapid decomposition of the diazonium salt leads to the evolution of nitrogen gas.[3] 2. Decomposition of Nitrous Acid: If sodium nitrite is added too quickly to the acidic solution, the nitrous acid formed can decompose. | 1. Immediately check and lower the reaction temperature. Ensure the rate of addition of the diazotizing agent is slow and controlled. 2. Add the sodium nitrite solution or solid slowly to the cooled acidic solution of the amine. |
| Solid Precipitates Out of Solution | 1. Amine Salt Precipitation: The salt of 2,6-dinitroaniline may not be fully soluble in the chosen acidic medium. 2. Diazonium Salt Precipitation: The diazonium salt itself may have limited solubility in the reaction mixture. | 1. Ensure sufficient acid is used to form the soluble salt of the amine. In some cases, gentle warming to dissolve the amine before cooling for the reaction may be necessary. 2. If the diazonium salt is known to be sparingly soluble, proceed to the next step with vigorous stirring to ensure the suspension is homogenous. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 2,6-dinitroaniline?
A1: The optimal temperature for the diazotization of 2,6-dinitroaniline can vary depending on the specific procedure. One reliable protocol suggests maintaining a temperature between -5°C and 10°C during the addition of the diazotizing agent.[2] For subsequent steps, such as a Sandmeyer reaction, it is critical to keep the temperature of the diazonium salt solution below 40°C, as higher temperatures lead to significantly lower yields.[1]
Q2: Why is the diazotization of 2,6-dinitroaniline challenging?
A2: The diazotization of 2,6-dinitroaniline is challenging primarily due to its very low basicity. The two electron-withdrawing nitro groups on the aromatic ring significantly reduce the nucleophilicity of the amino group, making it less reactive towards the nitrosating agent. This necessitates the use of strong acidic conditions, such as concentrated sulfuric acid, to generate a sufficient concentration of the active nitrosating species.
Q3: My 2,6-dinitroaniline is not dissolving completely in the acid. What should I do?
A3: Ensure that you are using a sufficiently strong acid, such as concentrated sulfuric acid. Gentle warming of the mixture may be required to achieve complete dissolution before cooling the solution to the target reaction temperature. It is crucial that the amine is fully dissolved before the addition of the diazotizing agent to ensure a complete reaction.
Q4: How can I confirm that the diazotization is complete?
A4: A common method to check for the completion of the reaction is to test for the presence of a slight excess of nitrous acid. This can be done by taking a drop of the reaction mixture and spotting it onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, which suggests that all the 2,6-dinitroaniline has reacted.
Q5: What are the primary side products if the temperature is not controlled properly?
A5: If the temperature is too high, the main side reaction is the decomposition of the diazonium salt. This decomposition typically leads to the formation of 2,6-dinitrophenol (B26339) through reaction with water, with the evolution of nitrogen gas.[3] This will not only reduce the yield of the desired product but can also complicate the purification of the final product.
Data Presentation
| Temperature Range | Reagent Addition Phase | Subsequent Handling | Expected Outcome | Source |
| -5°C to 10°C | Addition of nitrosylsulfuric acid | - | Successful diazotization | [2] |
| Below 40°C | Addition of 2,6-dinitroaniline solution to nitrosylsulfuric acid | Stirring and use in subsequent reaction | Optimal yield for Sandmeyer reaction | [1] |
| Above 40°C | - | - | Lower yields | [1] |
Experimental Protocols
Protocol 1: Diazotization of 2,6-Dinitroaniline in Sulfuric and Phosphoric Acid
This protocol is adapted from a procedure described in the literature.[2]
Materials:
-
2,6-Dinitroaniline
-
Concentrated Sulfuric Acid
-
Nitrosylsulfuric Acid solution
-
85% Phosphoric Acid
-
Ice
Procedure:
-
Dissolve 9.0 g of 2,6-dinitroaniline in 45 cc of concentrated sulfuric acid in a flask equipped with a mechanical stirrer.
-
Cool the solution to -5°C using an ice-salt bath.
-
While maintaining mechanical stirring, add 47 cc of nitrosylsulfuric acid solution via a pipette. The temperature may rise to 5-10°C during the addition.
-
After the addition is complete, allow the temperature to fall back to -5°C.
-
Slowly add 180 cc of 85% phosphoric acid.
-
The resulting diazonium salt solution is then ready for use in subsequent reactions.
Protocol 2: Diazotization for a Sandmeyer Reaction
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
2,6-Dinitroaniline
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Concentrated Sulfuric Acid
-
Ice bath
Procedure:
-
In a three-necked flask fitted with a stirrer and thermometer, prepare a solution of nitrosylsulfuric acid by adding 15.2 g of solid sodium nitrite to 160 ml of concentrated sulfuric acid. The temperature may be raised to 70°C to ensure complete dissolution, and then cooled to 25-30°C.
-
Prepare a solution of 36.6 g of 2,6-dinitroaniline in 400 ml of hot glacial acetic acid.
-
Slowly add the hot 2,6-dinitroaniline solution to the nitrosylsulfuric acid solution with vigorous stirring, ensuring the temperature of the reaction mixture remains below 40°C.
-
After the addition is complete, stir the solution at 40°C for 30 minutes.
-
The resulting diazonium salt solution is then ready for the subsequent Sandmeyer reaction.
Visualizations
References
preventing byproduct formation in dinitrochlorobenzene synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of dinitrochlorobenzene (DNCB), primarily focusing on 2,4-dinitrochlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in dinitrochlorobenzene synthesis?
A1: The most prevalent byproducts encountered during the synthesis of 2,4-dinitrochlorobenzene are:
-
Isomeric Impurities: The 2,6-dinitrochlorobenzene isomer is a common byproduct of the dinitration of chlorobenzene.[1]
-
Incomplete Nitration Products: Mononitrochlorobenzene (MNCB) can remain if the reaction does not go to completion.[2][3]
-
Hydrolysis Products: 2,4-dinitrophenol (B41442) can form if the reaction mixture is exposed to water at elevated temperatures, particularly during workup.[4][5][6]
Q2: How does reaction temperature affect the formation of byproducts?
A2: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired isomers and increase the risk of oxidation and decomposition, potentially lowering the overall yield and purity of the desired 2,4-dinitrochlorobenzene.[1][7] It is crucial to maintain the recommended temperature range for each step of the nitration process.
Q3: What is the role of the sulfuric acid to nitric acid ratio?
A3: The sulfuric acid in the nitrating mixture acts as a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. A proper ratio ensures a high concentration of the nitronium ion, driving the reaction towards dinitration and minimizing incomplete nitration products. The concentration of the acids, particularly the water content, is also crucial.[2][8]
Q4: How can I remove 2,4-dinitrophenol from my product?
A4: 2,4-dinitrophenol is acidic and can be removed by washing the organic phase with a mild alkaline solution, such as sodium carbonate solution.[9] The dinitrophenol will be converted to its water-soluble sodium salt and partition into the aqueous layer, which can then be separated.
Q5: What analytical techniques are recommended for quantifying isomer purity?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for separating and quantifying isomers of dinitrochlorobenzene and other related impurities.[10][11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of 2,6-dinitrochlorobenzene isomer | - Incorrect reaction temperature.- Improper rate of addition of nitrating mixture. | - Strictly control the reaction temperature within the specified range for the protocol.- Ensure slow, dropwise addition of the nitrating mixture with efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. |
| Presence of residual mononitrochlorobenzene (MNCB) | - Insufficient amount of nitrating agent.- Reaction time is too short.- Low reaction temperature. | - Ensure the correct molar ratio of nitric acid to the starting material is used.[8]- Increase the reaction time as per the protocol to allow for complete dinitration.- Verify that the reaction is being conducted at the optimal temperature. |
| Formation of 2,4-dinitrophenol | - Presence of excess water in the reaction mixture.- Quenching the reaction with water at too high a temperature.- Hydrolysis during alkaline workup. | - Use concentrated sulfuric acid to minimize water content.- Cool the reaction mixture significantly before pouring it into ice-cold water during workup.- Use a mild base (e.g., sodium carbonate) for neutralization and avoid prolonged contact or high temperatures during the wash.[4] |
| Low Yield | - Incomplete reaction.- Loss of product during workup and purification.- Side reactions due to improper temperature control. | - Monitor the reaction progress using TLC or a fast GC method.- Optimize the recrystallization solvent and procedure to minimize product loss.- Maintain strict temperature control throughout the synthesis.[7] |
Experimental Protocol: Synthesis of 2,4-Dinitrochlorobenzene
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials:
-
p-Nitrochlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Distilled Water
-
Sodium Carbonate Solution (5% w/v)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and placed in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10°C.
-
Nitration Reaction: In a separate reaction vessel, melt p-nitrochlorobenzene. Slowly add the prepared cold nitrating mixture to the molten p-nitrochlorobenzene dropwise, ensuring the reaction temperature does not exceed 105°C.[9]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the reaction temperature for a specified time (e.g., 2-3 hours) to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The crude dinitrochlorobenzene will precipitate as a solid.
-
Filtration and Washing: Filter the crude product and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper. This removes the residual acid.
-
Neutralization of Phenolic Byproducts: Wash the crude product with a cold, dilute sodium carbonate solution to remove any 2,4-dinitrophenol impurity.
-
Final Washing: Wash the product again with cold water to remove any remaining sodium carbonate.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4-dinitrochlorobenzene.[13]
-
Drying and Characterization: Dry the purified product in a desiccator and determine its melting point and purity using HPLC or GC-MS.
Visualizations
Caption: Logical relationship between reaction conditions and product/byproduct formation.
Caption: Troubleshooting workflow for addressing byproduct formation in DNCB synthesis.
References
- 1. scribd.com [scribd.com]
- 2. CN101544568B - Dinitrochlorobenzene synthesis method and microreactor - Google Patents [patents.google.com]
- 3. CN102070457A - Method for continuously preparing dinitrochlorobenzene - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]
- 6. RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101544568A - Dinitrochlorobenzene synthesis method and microreactor - Google Patents [patents.google.com]
- 9. CN104045563A - Production method of highly pure 2,4-dinitrochlorobenzene - Google Patents [patents.google.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-1,3-dinitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-1,3-dinitrobenzene.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process.
FAQs
Q1: Why is my nucleophilic aromatic substitution reaction with this compound slow or not proceeding?
A1: Several factors can contribute to a sluggish or unsuccessful SNAr reaction. Firstly, the nucleophile might not be strong enough; potent nucleophiles are essential for this reaction.[1] Secondly, the choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents (e.g., methanol, water), thus maintaining its high reactivity.[1] Lastly, the reaction temperature may be too low. Increasing the temperature often accelerates the reaction rate.[2]
Q2: I am observing the formation of side products. What are the likely side reactions?
A2: In reactions with amine nucleophiles, a common side reaction is the formation of a colored Meisenheimer complex, which is a resonance-stabilized intermediate.[3] While this is a key intermediate in the reaction pathway, its accumulation can sometimes lead to purification challenges. Under very strong basic conditions, especially with unactivated aryl halides, an elimination-addition reaction via a benzyne (B1209423) intermediate can occur, potentially leading to a mixture of products.[4] However, with an activated substrate like this compound, this is less common. In some cases, with certain nucleophiles, single electron transfer (SET) mechanisms can lead to the formation of radical species and subsequent side products.
Q3: What is the expected reactivity order for different halogen leaving groups in this reaction?
A3: The reactivity order for halogens in nucleophilic aromatic substitution is the opposite of that in SN1 and SN2 reactions. The order is F > Cl > Br > I.[5][6] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Weak nucleophile | Use a stronger nucleophile or add a non-nucleophilic base to deprotonate a neutral nucleophile (e.g., an alcohol or amine), thereby increasing its nucleophilicity. |
| Inappropriate solvent | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance the nucleophile's reactivity. | |
| Low temperature | Gradually increase the reaction temperature while monitoring for potential side product formation. | |
| Multiple Products/ Impure Product | Formation of regioisomers | While less likely with this substrate, ensure the reaction conditions do not favor a benzyne mechanism (i.e., avoid extremely strong bases if possible). |
| Side reactions with the nitro groups | Although the nitro groups are activating, under certain conditions, they can be reduced. Ensure your reaction conditions are not reductive. | |
| Difficult Product Purification | Residual high-boiling solvent (e.g., DMSO, DMF) | Perform an aqueous workup to remove the high-boiling solvent. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. |
| Colored impurities (e.g., Meisenheimer complex) | Recrystallization or column chromatography are effective purification techniques. Washing the crude product with a suitable solvent can also remove impurities. |
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on chloro-dinitrobenzene derivatives with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Toluene | 40 | - | - | [7] |
| Piperidine (B6355638) | Aprotic Solvents | 15-40 | - | - | [8] |
| Ammonia | Aqueous | 70-80 | - | >95 | [9] |
| Hydrazine | Methanol | 20-45 | - | - | [10][11] |
| Hydrazine | Acetonitrile | 20-45 | - | - | [10][11] |
| Hydrazine | DMSO | 20-45 | - | - | [10][11] |
Table 2: Reaction with Alkoxide Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | Methanol | 25 | - | - | [12] |
| Sodium Ethoxide | Ethanol | Reflux | 6 | 98.8 | [13] |
| Sodium Propoxide | 1-Propanol | Reflux | 8 | 96.5 | [13] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine Nucleophile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., ethanol, DMF, or DMSO).
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq) to the solution. If the amine is used as its salt, add a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) (1.5-2.0 eq) to liberate the free amine.
-
Reaction: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2,4-Dinitrophenyl Ethers from 2,4-Dinitrochlorobenzene (Adaptable for this compound)
-
Reaction Setup: In a flask equipped with a stirrer and condenser, mix the corresponding alcohol (in excess, serving as the solvent) with 2,4-dinitrochlorobenzene (1.0 eq) and anhydrous potassium carbonate (1.5-1.7 eq).[13]
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 6-8 hours).[13]
-
Work-up: After cooling, the excess alcohol can be removed by distillation. The residue is then treated with water to precipitate the product.
-
Purification: The crude ether is collected by filtration, washed with water until neutral, and can be further purified by recrystallization from a suitable solvent like ethanol.[13]
Visualizations
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Caption: A general experimental workflow for the SNAr reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. CA1303064C - Process for the preparation of 2,4-dinitrophenyl ethers - Google Patents [patents.google.com]
Technical Support Center: Separation of Dinitrochlorobenzene Isomers
Welcome to the technical support center for the separation of dinitrochlorobenzene (DNCB) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating dinitrochlorobenzene isomers?
A1: The main difficulty in separating DNCB isomers stems from their similar chemical structures and physical properties. Commercial dinitrochlorobenzene is often a mixture of six possible isomers, which are chemically and physically closely related.[1] This similarity results in close boiling points and comparable solubilities in many common solvents, making separation by traditional methods like distillation and simple crystallization inefficient.
Q2: Which DNCB isomers are most commonly encountered?
A2: The nitration of chlorobenzene (B131634) or nitrochlorobenzene typically yields a mixture of isomers. The most prevalent isomer is 2,4-dinitrochlorobenzene (2,4-DNCB).[2] Other common isomers produced as byproducts include 2,6-dinitrochlorobenzene (2,6-DNCB) and, to a lesser extent, 2,3-DNCB, 2,5-DNCB, 3,4-DNCB, and 3,5-DNCB.
Q3: What are the most effective techniques for separating DNCB isomers?
A3: The most effective methods exploit the subtle differences in the isomers' physical properties, such as melting points and solubility. Key techniques include:
-
Fractional Crystallization: This is a powerful method that separates compounds based on differences in their solubility and melting points.[3] It is particularly effective for separating 2,4-DNCB from 2,6-DNCB.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can offer high-resolution separation based on differential partitioning between a stationary and a mobile phase.
-
Solvent Extraction: This method utilizes differences in the partition coefficients of isomers between two immiscible liquid phases.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your separation experiments.
Fractional Crystallization
Q4: My crystal yield is consistently low. What are the likely causes and solutions?
A4: Low yield in fractional crystallization can be due to several factors:
-
Suboptimal Solvent: The chosen solvent may be too good, keeping too much of the target isomer in the solution even at low temperatures.
-
Solution: Experiment with different solvents or solvent mixtures. A good solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and trap the target compound in the mother liquor.
-
Solution: Decrease the cooling rate to allow for the formation of larger, purer crystals. A slow, controlled temperature reduction is often more effective.
-
-
Insufficient Concentration: The initial solution may not be saturated enough for efficient crystallization to occur upon cooling.
-
Solution: Increase the initial concentration of the DNCB mixture in the solvent to a point of saturation at the higher temperature.
-
Q5: The purity of my separated isomer is poor, with significant contamination from other isomers. How can I improve it?
A5: Poor purity is often due to co-crystallization or insufficient removal of the mother liquor.
-
Co-crystallization: Isomers with very similar structures and solubilities can crystallize together.
-
Solution 1: Perform multiple recrystallization steps. Each subsequent crystallization will enrich the desired isomer.
-
Solution 2: Try a different solvent system that may offer better selectivity for the target isomer.
-
-
Inefficient Washing: The mother liquor, which is rich in impurities, may not be fully removed from the crystal surface.
-
Solution: Wash the collected crystals with a small amount of ice-cold, fresh solvent. Using cold solvent is crucial to avoid redissolving the product. Ensure the wash is performed quickly.
-
High-Performance Liquid Chromatography (HPLC)
Q6: I am seeing poor peak resolution or co-elution of DNCB isomers in my HPLC chromatogram. What should I do?
A6: Poor resolution in HPLC requires systematic optimization of chromatographic conditions.
-
Mobile Phase Composition: The polarity of the mobile phase is a critical factor. For reverse-phase HPLC (e.g., using a C18 column), the mobile phase is typically a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol.[4]
-
Solution: Adjust the ratio of the organic solvent to water. To increase retention and potentially improve the separation of closely eluting peaks, decrease the amount of organic solvent (making the mobile phase more polar).
-
-
Stationary Phase: The choice of column is crucial.
-
Solution: If optimizing the mobile phase is insufficient, consider a different stationary phase. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic isomers compared to standard C18 columns.
-
-
Flow Rate and Temperature: These parameters can also influence resolution.
-
Solution: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning. Adjusting the column temperature can also alter selectivity.
-
Q7: My analyte peaks are tailing. What is causing this?
A7: Peak tailing can be caused by interactions with active sites on the silica (B1680970) packing or by column overload.
-
Silanol (B1196071) Interactions: Free silanol groups on the silica surface can interact with polar analytes, causing tailing.
-
Solution: Add a competing agent to the mobile phase, such as a small amount of a buffer or an amine modifier like triethylamine (B128534) (TEA), to mask the active sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
Data Presentation
The separation of DNCB isomers is often guided by their distinct physical properties. The following table summarizes key data for common isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,3-Dinitrochlorobenzene | 602-02-8 | C₆H₃ClN₂O₄ | 202.55 | 78 - 79 | - |
| 2,4-Dinitrochlorobenzene | 97-00-7 | C₆H₃ClN₂O₄ | 202.55 | 48 - 54 | 315 |
| 2,5-Dinitrochlorobenzene | 89-61-2 | C₆H₃Cl₂NO₂ | 192.00 | 52 - 56 | 267 - 269 |
| 2,6-Dinitrochlorobenzene | 606-21-3 | C₆H₃ClN₂O₄ | 202.55 | 86 - 88 | 315 |
| 3,4-Dinitrochlorobenzene | 610-40-2 | C₆H₃ClN₂O₄ | 202.55 | 40 - 41 | - |
| 3,5-Dinitrochlorobenzene | 618-86-0 | C₆H₃ClN₂O₄ | 202.55 | - | - |
Data compiled from multiple sources.[1][2][5][6][7][8][9][10][11][12][13][14]
Experimental Protocols
Protocol 1: Separation of 2,4-DNCB and 2,6-DNCB by Melt Crystallization
This protocol is based on the principle of layer melt crystallization, which can achieve high purity of the target isomer.[3]
Materials:
-
Mixture of 2,4-DNCB and 2,6-DNCB
-
Jacketed crystallization vessel with temperature control
-
Stirrer
-
Vacuum filtration apparatus
Methodology:
-
Melting: Heat the isomeric mixture in the crystallization vessel until it is completely molten.
-
Crystallization Phase (Cooling):
-
Begin slow, controlled cooling of the melt. The cooling rate should be optimized to allow for the formation of a crystalline layer on the vessel walls.
-
Due to its higher melting point, 2,6-DNCB will begin to crystallize first.
-
-
Draining: Once a sufficient crystalline layer has formed, stop the cooling and drain the remaining liquid melt (mother liquor), which is now enriched in 2,4-DNCB.
-
Sweating Phase (Partial Melting):
-
Increase the temperature of the vessel slightly to just above the eutectic temperature. This will cause the more impure sections of the crystal layer to melt.
-
This "sweating" process purifies the remaining crystalline solid. Drain the liquid generated during this step.
-
-
Melting and Collection:
-
Raise the temperature to fully melt the purified crystalline layer (enriched in 2,6-DNCB).
-
Collect this fraction.
-
-
Repeat for Mother Liquor: The mother liquor from step 3, which is enriched in 2,4-DNCB, can be subjected to further crystallization stages to isolate pure 2,4-DNCB.
Protocol 2: Analysis of DNCB Isomers by Gas Chromatography (GC)
This protocol provides a general framework for the analysis of DNCB isomer mixtures.
Instrumentation & Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). ECD is highly sensitive to nitroaromatic compounds.
-
Capillary Column: A mid-polarity column such as one with a FFAP (Free Fatty Acid Phase) stationary phase is often effective.[15]
GC Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes. (Note: This program is a starting point and should be optimized for your specific column and isomer mixture.)
-
-
Injection: 1 µL of the sample dissolved in a suitable solvent (e.g., acetone (B3395972) or hexane), split or splitless injection depending on concentration.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the DNCB isomer mixture (e.g., 100-1000 µg/mL) in a suitable organic solvent.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., 3,4-dichloronitrobenzene) to all samples and calibration standards.[15]
-
Injection: Inject the sample into the GC.
-
Analysis: Identify the isomers based on their retention times, which should be established by running individual isomer standards. Quantify using the peak areas relative to the internal standard.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimentation.
Caption: A troubleshooting workflow for diagnosing and solving common issues in DNCB isomer separation.
Caption: A typical experimental workflow for the separation of DNCB isomers using fractional crystallization.
References
- 1. 1-Chloro-2,6-dinitrobenzene | C6H3ClN2O4 | CID 11814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. 3,4-Dinitrochlorobenzene | 610-40-2 [amp.chemicalbook.com]
- 8. accustandard.com [accustandard.com]
- 9. 1-Chloro-3,5-dinitrobenzene | C6H3ClN2O4 | CID 33098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-dinitrochlorobenzene [chemister.ru]
- 11. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. agr11.com [agr11.com]
- 15. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the highly exothermic reaction involved in the synthesis of 2-Chloro-1,3-dinitrobenzene. Nitration reactions are energetic and require careful control to ensure safety, maximize yield, and maintain product purity. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and crucial safety data.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on managing the exothermic nature of the reaction.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation exceeds the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer between the flask and the bath. 3. Poor Stirring: Localized "hot spots" are forming in the reaction mixture, leading to an accelerated reaction rate in those areas.[1] 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent than intended. | 1. Immediately stop the addition of the nitrating agent. 2. Increase cooling: Add more ice or a colder solvent to the cooling bath. If it can be done safely, consider adding a small amount of crushed dry ice directly to the cooling bath. 3. Ensure vigorous stirring to improve heat transfer. 4. If the temperature continues to rise rapidly, prepare to quench the reaction. This is a last-resort safety measure. The reaction mixture should be poured into a large volume of ice-water or a pre-prepared quench solution (e.g., cold aqueous sodium bicarbonate). This should only be attempted if the runaway is in its early stages and can be managed safely.[1] |
| Low Yield of Desired Product | 1. Formation of Undesired Isomers: The primary challenge in the direct nitration of 1-chloro-3-nitrobenzene (B92001) is the formation of other isomers, such as 1-chloro-2,5-dinitrobenzene and 1-chloro-3,4-dinitrobenzene, as major products.[2] 2. Incomplete Reaction: The reaction time may be insufficient, or the temperature might be too low, leading to a slow reaction rate. 3. Side Reactions: Uncontrolled temperature increases can lead to the formation of undesired byproducts. | 1. Optimize Reaction Conditions for Regioselectivity: Carefully control the reaction temperature, as isomer distribution can be temperature-dependent. Consider alternative nitrating agents or synthetic routes if direct nitration proves unselective. 2. Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, GC, or HPLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. 3. Maintain Strict Temperature Control: Adhere to the recommended temperature range to minimize the formation of byproducts. |
| Reaction Temperature is Too Low | 1. Overly Cautious Addition of Nitrating Agent: The rate of addition is too slow to initiate or sustain the reaction. 2. Cooling is Too Aggressive: The cooling bath is colder than necessary. | 1. Slightly increase the rate of addition of the nitrating agent while carefully monitoring the temperature. 2. Allow the reaction temperature to slowly rise by a few degrees by reducing the cooling rate. Do not remove the cooling bath entirely.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it a concern in the synthesis of this compound?
A thermal runaway is a situation where an exothermic reaction goes out of control. The reaction rate increases with temperature, which in turn releases more heat, further increasing the temperature and reaction rate in a dangerous, self-accelerating cycle. This is a significant concern in nitration reactions, which are highly exothermic. If not controlled, a thermal runaway can lead to a rapid rise in temperature and pressure, potentially causing equipment failure, explosion, and the release of toxic materials.
Q2: What are the primary causes of a thermal runaway in this nitration reaction?
The primary causes include:
-
Rapid addition of the nitrating mixture: This generates heat faster than the cooling system can remove it.
-
Failure of the cooling system: This could be due to an insufficient amount of ice in the cooling bath or a malfunction of a cooling unit.
-
Inadequate stirring: Poor mixing can lead to localized hot spots where the reaction accelerates uncontrollably.[1]
Q3: What is the expected major product of the direct nitration of 1-chloro-3-nitrobenzene?
The direct nitration of 1-chloro-3-nitrobenzene is expected to yield a mixture of isomers. The major products are likely to be 1-chloro-2,5-dinitrobenzene and 1-chloro-3,4-dinitrobenzene, not the desired this compound.[2] This is due to the directing effects of the chloro and nitro substituents on the aromatic ring.
Q4: How can I improve the yield of the desired this compound?
Given the regioselectivity challenges of direct nitration, consider alternative synthetic strategies. A common and effective route is the Sandmeyer reaction, starting from 2,6-dinitroaniline. This method offers precise placement of the chlorine atom.
Q5: What are the key safety precautions I should take when performing this synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhaling any toxic fumes.[1]
-
Cooling Bath: Have a properly prepared and sufficiently large cooling bath ready before starting the reaction.
-
Slow Addition: Use a dropping funnel or a syringe pump for the slow and controlled addition of the nitrating agent.[1]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
-
Emergency Quench: Have a large beaker of ice water or a suitable quench solution readily available in case of a thermal runaway.[1]
Quantitative Data
Physical Properties of this compound
| Property | Value |
| CAS Number | 606-21-3 |
| Molecular Formula | C₆H₃ClN₂O₄ |
| Molecular Weight | 202.55 g/mol |
| Appearance | Yellow crystals |
| Melting Point | 86-88 °C |
| Boiling Point | 315 °C |
| Density | 1.687 g/mL |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 1-chloro-3-nitrobenzene (Illustrative Protocol with Emphasis on Temperature Control)
Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific laboratory conditions and scales. Given the expected formation of multiple isomers, this method may require significant purification to isolate the desired product.
Materials:
-
1-chloro-3-nitrobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
-
Deionized water
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Large crystallizing dish or insulated container for cooling bath
-
Büchner funnel and filter flask
-
Separatory funnel
Procedure:
-
Prepare the Cooling Bath: Prepare an ice-salt bath in a container large enough to fully immerse the reaction flask. A mixture of ice and rock salt can achieve temperatures between -10 to -20 °C.
-
Dissolve the Starting Material: In the round-bottom flask, add 1-chloro-3-nitrobenzene and concentrated sulfuric acid. Stir the mixture until the solid has completely dissolved. Cool the flask in the ice-salt bath to between 0 and 5 °C.
-
Prepare the Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixing process is also exothermic, so it should be done in a separate ice bath with stirring. Cool the nitrating mixture to 0-5 °C.
-
Slow Addition of Nitrating Agent: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture to the solution of 1-chloro-3-nitrobenzene dropwise over a period of at least 1-2 hours. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The rate of addition should be adjusted as needed to prevent the temperature from rising.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC or another suitable analytical method.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product will be a mixture of isomers and will require purification, likely through recrystallization from a suitable solvent or column chromatography, to isolate the this compound.
Visualizations
Caption: Workflow for the controlled nitration of 1-chloro-3-nitrobenzene.
References
stability issues of 2-Chloro-1,3-dinitrobenzene under reaction conditions
Technical Support Center: 2-Chloro-1,3-dinitrobenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
This compound is a reactive compound due to the two electron-withdrawing nitro groups, which activate the aryl halide towards nucleophilic attack.[1][2] The main stability concerns are:
-
Reactivity with Nucleophiles: It readily undergoes nucleophilic aromatic substitution (SNAr). Reactions with strong nucleophiles can be highly exothermic.
-
Hydrolytic Instability: It is susceptible to hydrolysis, particularly under basic or neutral conditions at elevated temperatures, to form 2,6-dinitrophenol, which is often observed as a yellow-colored impurity. The presence of multiple nitro groups increases the ease of hydrolysis.[3][4]
-
Thermal Decomposition: At high temperatures, such as its boiling point of 315°C, it can decompose, releasing toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[5][6][7]
Q2: How should this compound be properly stored?
To ensure its stability and safety, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8] It should be kept away from incompatible materials such as strong bases, strong oxidizing agents, and reducing agents.[5]
Q3: My compound has developed a more intense yellow or orange color during storage. What does this indicate?
The development of a deeper color, particularly orange or brown, may suggest the formation of degradation products.[9] The most common impurity is 2,6-dinitrophenol, formed from slow hydrolysis with atmospheric moisture. While minor color change may not significantly affect all reactions, it is crucial for high-purity applications to re-verify the compound's purity before use.
Q4: What are the key hazardous decomposition products I should be aware of during a reaction?
Thermal decomposition or unwanted side reactions can generate hazardous gases. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[5] All reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Guide for Reactions
This section addresses common problems encountered during chemical reactions involving this compound.
Issue 1: Low Yield of the Desired Substituted Product
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). Consider extending the reaction time or moderately increasing the temperature if the starting material persists. |
| Hydrolysis of Starting Material | Ensure all reagents and solvents are anhydrous. If the reaction is base-catalyzed, use a non-nucleophilic base or add the base slowly at a low temperature to minimize competition from hydrolysis. |
| Side Product Formation | Besides hydrolysis, strong nucleophiles can lead to multiple substitution products or other side reactions. Re-evaluate the stoichiometry and consider using a milder nucleophile or less forcing conditions. |
| Poor Nucleophile | The chosen nucleophile may not be strong enough for the reaction to proceed efficiently. Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide) or using a more polar aprotic solvent like DMSO to enhance nucleophilicity.[4][10] |
Issue 2: Formation of a Significant Yellow/Orange Byproduct
| Potential Cause | Recommended Action |
| Formation of 2,6-dinitrophenol | This is the most common colored byproduct, resulting from hydrolysis.[3] To avoid this, rigorously exclude water from the reaction mixture. If the byproduct forms, it can often be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during workup, as the phenol (B47542) is acidic. |
| Formation of Meisenheimer Complex | In the presence of strong nucleophiles, a stable, often colored, Meisenheimer complex can form.[2][4] This is a reaction intermediate. If it persists, it may indicate that the subsequent elimination of the chloride ion is slow. Changing the solvent or temperature might be necessary to facilitate the completion of the reaction. |
Issue 3: Reaction is Too Exothermic or Uncontrollable
| Potential Cause | Recommended Action |
| High Reactivity | The SNAr reaction with this compound is highly activated and can be very fast and exothermic.[2][11] |
| Concentration Too High | Perform the reaction at a lower concentration to better manage the heat evolved. |
| Rate of Addition Too Fast | If adding a reactive nucleophile, add it slowly and portion-wise to a cooled solution of the dinitrobenzene derivative. Use an ice bath to maintain a low and controlled temperature. |
Quantitative Data and Physical Properties
The following table summarizes key physical and safety data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₆H₃ClN₂O₄ | [6][12] |
| Molecular Weight | 202.55 g/mol | [6][12] |
| Appearance | Yellow crystalline solid | [6][8] |
| Melting Point | 86 - 88 °C | [6][8][9][13] |
| Boiling Point | 315 °C | [6][13] |
| Solubility | Practically insoluble in water. Soluble in alcohol, ether, benzene. | [6][8] |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for reacting this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline (B41778) or benzylamine)
-
Anhydrous solvent (e.g., Ethanol, DMF, or DMSO)
-
Non-nucleophilic base (e.g., K₂CO₃ or Et₃N), if required
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a fume hood, add this compound (1.0 eq) and the chosen anhydrous solvent to a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: If a base is required to deprotonate the nucleophile or act as an acid scavenger, add it to the flask. Begin stirring the solution. Slowly add the amine nucleophile (1.0 - 1.2 eq) to the mixture at room temperature. If the reaction is known to be highly exothermic, cool the flask in an ice bath before and during the addition.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if necessary. The electron-withdrawing nitro groups facilitate the reaction, so harsh conditions are often not needed.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If the solvent is water-miscible (like DMF or DMSO), pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (to remove excess amine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired substituted dinitrobenzene product.
Visualizations
Below are diagrams illustrating key logical and chemical pathways related to the use of this compound.
Caption: Troubleshooting workflow for common issues encountered in reactions.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry: Halogen Derivatives Which of the following undergoes hydrolys.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [drugfuture.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. L04593.06 [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemscene.com [chemscene.com]
- 13. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Chloro-1,3-dinitrobenzene and 1-Chloro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Reactivity in SNAr Reactions
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical compounds, the functionalization of aromatic rings is a cornerstone process. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful method for creating carbon-heteroatom bonds. The efficiency of this reaction is profoundly influenced by the electronic environment of the aromatic substrate. This guide provides an objective comparison of the reactivity of two key isomers, 2-Chloro-1,3-dinitrobenzene and 1-Chloro-2,4-dinitrobenzene, supported by established chemical principles and experimental data.
The Decisive Role of Substituent Positioning
The reactivity of aryl halides in SNAr reactions is contingent upon the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[1] These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[2] The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form this intermediate; therefore, the stability of the Meisenheimer complex is a primary determinant of the overall reaction rate.[3]
The key to differential reactivity between the two isomers lies in the position of the nitro (–NO₂) groups relative to the chlorine leaving group.
-
1-Chloro-2,4-dinitrobenzene: This isomer possesses nitro groups at the ortho (position 2) and para (position 4) locations. This specific arrangement allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of both nitro groups through resonance. This extensive delocalization provides significant stabilization to the intermediate, lowering the activation energy and dramatically accelerating the reaction.[1][4]
-
This compound (also known as 1-Chloro-2,6-dinitrobenzene): This isomer has nitro groups at the ortho (position 2) and meta (position 3) locations. While the ortho nitro group can participate in resonance stabilization, the meta nitro group cannot. A negative charge from the initial nucleophilic attack cannot be delocalized onto the meta-positioned nitro group through resonance. Although it provides some inductive electron withdrawal, this effect is significantly less powerful than resonance stabilization. Consequently, the Meisenheimer complex is substantially less stable, leading to a much higher activation energy and a drastically slower reaction rate.
The following diagram illustrates the fundamental difference in the stabilization of the reaction intermediates.
Caption: Logical flow demonstrating how nitro group position dictates reactivity.
The diagram below details the resonance structures of the Meisenheimer complex for 1-Chloro-2,4-dinitrobenzene, visually confirming the delocalization of the negative charge onto both the ortho and para nitro groups.
Caption: Resonance stabilization of the Meisenheimer complex for 1-Chloro-2,4-dinitrobenzene.
Quantitative Reactivity Data
The profound difference in reactivity is reflected in the available kinetic data. The reaction of 1-Chloro-2,4-dinitrobenzene with various nucleophiles is well-documented and proceeds at measurable rates under moderate conditions. Conversely, quantitative kinetic data for this compound is sparse in the literature, a direct consequence of its low reactivity which necessitates harsh conditions that can complicate kinetic analysis.
The following table summarizes representative kinetic data for the reaction with piperidine (B6355638), a common nucleophile used in these studies.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | 95% Ethanol (B145695) | 25.0 | 1.744 L mol⁻¹ min⁻¹ [5] |
| This compound | Piperidine | 95% Ethanol | 25.0 | Significantly lower / Not readily available ¹ |
¹The rate of reaction for this compound is dramatically slower due to the lack of resonance stabilization from the meta-positioned nitro group. Consequently, kinetic studies under these standard conditions are not commonly reported.
Experimental Protocols
To provide a practical context for these findings, the following section details a generalized experimental protocol for determining the reaction rate of a chlorodinitrobenzene isomer with a nucleophile, adapted from spectrophotometric methods used for the more reactive 1-Chloro-2,4-dinitrobenzene.
Objective: To determine the second-order rate constant for the SNAr reaction between a chlorodinitrobenzene isomer and piperidine in an ethanol solution.
Materials:
-
1-Chloro-2,4-dinitrobenzene (or this compound)
-
Piperidine
-
Absolute Ethanol
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature water bath
Experimental Workflow:
Caption: Workflow for kinetic analysis of the SNAr reaction.
Detailed Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the chlorodinitrobenzene isomer (e.g., 0.010 M in absolute ethanol).
-
Prepare a stock solution of the nucleophile (e.g., 0.60 M piperidine in absolute ethanol). These concentrations are chosen to ensure pseudo-first-order conditions, where the piperidine concentration is in large excess and remains effectively constant throughout the reaction.[6]
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired wavelength for monitoring the product formation. The product, N-(2,4-dinitrophenyl)piperidine, has a strong absorbance maximum around 372 nm.[6]
-
Set the instrument to kinetics mode to record absorbance at regular time intervals (e.g., every 10 seconds).
-
Use a thermostatted cuvette holder to maintain a constant reaction temperature (e.g., 25.0 ± 0.1 °C).[7]
-
-
Reaction Initiation and Data Collection:
-
Pipette a known volume of the chlorodinitrobenzene stock solution and diluting ethanol into a quartz cuvette.
-
Place the cuvette in the thermostatted holder and allow it to reach thermal equilibrium.
-
To initiate the reaction, inject a small, precise volume of the piperidine stock solution, mix quickly, and immediately start data acquisition.[6]
-
Collect absorbance data until the reaction is substantially complete (typically 15-20 minutes for the reactive isomer).
-
-
Data Analysis:
-
The observed rate constant (k') under pseudo-first-order conditions can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -k'.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reagent (piperidine): k = k' / [Piperidine].
-
Note on this compound: To study the kinetics of this much less reactive isomer, the experimental conditions would need significant modification, such as substantially higher temperatures or the use of a more polar, aprotic solvent like DMSO, which is known to accelerate SNAr reactions.[3] Even under these conditions, the reaction rate may be too slow for convenient measurement.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on Dinitrochlorobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetics of nucleophilic substitution reactions on various isomers of dinitrochlorobenzene. Understanding the reactivity of these isomers is crucial for researchers in organic synthesis, medicinal chemistry, and drug development, as dinitrochlorobenzene derivatives are important synthons for the preparation of a wide range of biologically active molecules. This document summarizes key quantitative data, details experimental protocols for kinetic studies, and provides a visual representation of the factors influencing the reactivity of these compounds.
Comparative Kinetic Data
The rate of nucleophilic aromatic substitution (SNAr) on dinitrochlorobenzene isomers is highly dependent on the position of the nitro groups, the nature of the nucleophile, and the solvent used. The electron-wallowing nature of the nitro groups activates the benzene (B151609) ring towards nucleophilic attack, but the degree of activation varies significantly between isomers.
The following tables summarize second-order rate constants for the reaction of different dinitrochlorobenzene isomers with various nucleophiles.
Table 1: Second-Order Rate Constants (k2) for the Reaction of Dinitrochlorobenzene Isomers with Piperidine (B6355638)
| Isomer | Solvent | Temperature (°C) | k2 (L mol-1 s-1) |
| 2,4-Dinitrochlorobenzene | Nitromethane | 25 | 1.38 x 10-2 |
| 2,4-Dinitrochlorobenzene | N,N-Dimethylformamide | 25 | 4.50 x 10-2 |
| 2,4-Dinitrochlorobenzene | Ethyl Acetate | 25 | 2.17 x 10-3 |
| 2,4-Dinitrochlorobenzene | Dioxane | 25 | 1.15 x 10-3 |
| 2,4-Dinitrochlorobenzene | 1,1,1-Trichloroethane | 25 | 2.50 x 10-4 |
Table 2: Second-Order Rate Constants (k2) for the Reaction of 2,4-Dinitrochlorobenzene with Various Amines in Toluene
| Nucleophile | Temperature (°C) | k2 (L mol-1 s-1) |
| Aniline | 40 | Varies with concentration |
| N-Methylaniline | 40 | Linear dependence on [B] |
Note: For the reaction with aniline, the second-order rate constant shows a quadratic dependence on the amine concentration, suggesting a more complex reaction mechanism.[1]
Experimental Protocols
The kinetic studies of nucleophilic substitution on dinitrochlorobenzene isomers are typically performed using spectrophotometric or conductometric methods to monitor the progress of the reaction.
Spectrophotometric Method
This method is suitable when the product of the reaction has a significantly different UV-Vis absorption spectrum compared to the reactants.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the dinitrochlorobenzene isomer and the nucleophile in the desired solvent at known concentrations.
-
Temperature Control: Maintain the reaction temperature using a constant temperature water bath.
-
Reaction Initiation: Mix the reactant solutions in a cuvette placed in the spectrophotometer. The concentrations should be chosen to ensure the reaction proceeds at a measurable rate.
-
Data Acquisition: Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. Record absorbance values at regular time intervals.
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the nucleophile in excess.
Conductometric Method
This method is applicable when the reaction produces ionic species, leading to a change in the conductivity of the solution.[2][3]
Protocol:
-
Solution Preparation: Prepare solutions of the dinitrochlorobenzene isomer and the nucleophile in a solvent with low conductivity.
-
Temperature Control: Equilibrate the reactant solutions and the conductivity cell in a thermostat.
-
Reaction Initiation: Mix the reactant solutions directly in the conductivity cell.
-
Data Acquisition: Measure the change in conductance of the solution over time.
-
Data Analysis: The rate of the reaction is proportional to the rate of change of conductance. The rate constants can be determined by fitting the conductance versus time data to an appropriate kinetic model.
Reactivity Comparison and Mechanistic Overview
The reactivity of dinitrochlorobenzene isomers in nucleophilic aromatic substitution is primarily governed by the ability of the nitro groups to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
Caption: Factors influencing the SNAr reaction of dinitrochlorobenzene isomers.
The 2,4-dinitrochlorobenzene isomer is generally the most reactive.[4][5][6][7] This is because both nitro groups are in positions (ortho and para to the chlorine) where they can effectively delocalize the negative charge of the Meisenheimer complex through resonance. In contrast, for an isomer like 3,5-dinitrochlorobenzene, the nitro groups are in the meta position relative to the leaving group, and their ability to stabilize the intermediate through resonance is significantly diminished.
The strength of the nucleophile also plays a crucial role; stronger nucleophiles will react faster.[8] The solvent can influence the reaction rate by stabilizing the charged intermediate. Polar aprotic solvents, such as DMF, are generally effective at accelerating SNAr reactions.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures [kci.go.kr]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic substitution reaction of 2,4-dinitrochlorobenzene is faster than p- nitrochlorobenzene . Give reason [allen.in]
- 5. 2 4Dinitrochlorobenzene is less reactive than chlorobenzene class 11 chemistry CBSE [vedantu.com]
- 6. brainly.in [brainly.in]
- 7. safalta.com [safalta.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Sandmeyer Reaction and Other Chlorination Methods for Drug Development and Research
For researchers, scientists, and professionals in drug development, the selective introduction of chlorine atoms into organic molecules is a critical step in synthesizing novel therapeutic agents and functional materials. The choice of chlorination method significantly impacts yield, purity, and scalability. This guide provides an objective comparison of the Sandmeyer reaction with other prevalent chlorination techniques, including the use of thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and N-Chlorosuccinimide (NCS), supported by experimental data and detailed protocols.
Executive Summary
The Sandmeyer reaction offers a unique and powerful method for the chlorination of aromatic rings, particularly when specific substitution patterns are required that are not easily accessible through direct electrophilic aromatic substitution.[1][2] It involves the conversion of an aromatic primary amine to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[2] Alternative methods, such as those employing SOCl₂, PCl₅, and NCS, provide a broader range of applications for chlorinating various functional groups, including alcohols, carboxylic acids, and activated or unactivated aromatic systems.[3][4] The selection of the optimal method depends on the substrate, desired selectivity, and reaction conditions.
Comparative Analysis by Substrate
Chlorination of Aromatic Rings
The Sandmeyer reaction is a cornerstone for introducing chlorine onto an aromatic ring via an amino group, offering regioselectivity that complements traditional electrophilic aromatic substitution.[2][5] N-Chlorosuccinimide (NCS) has emerged as a versatile reagent for the direct chlorination of a wide range of aromatic compounds.[4]
Quantitative Data Comparison: Aromatic Chlorination
| Method | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sandmeyer Reaction | Aniline (B41778) | 1. NaNO₂, HCl 2. CuCl | 0-5 (diazotization), then heat | 1-2 | 62-80 | [6][7][8] |
| Sandmeyer Reaction | N-(prop-2-yn-1-ylamino) pyridines | isopentyl nitrite (B80452), CuCl₂ | 65 | - | 62 | [8] |
| NCS Chlorination | Anisole | NCS, TFA | Room Temp | - | High (unspecified) | |
| NCS Chlorination | Phenol (B47542) | NCS, TFA | Room Temp | - | High (unspecified) | |
| NCS Chlorination | 2-phenoxypyridine | NCS, Pd(OAc)₂, TsOH | 100 | 6 | 69 (d-chlorination) | [9] |
| NCS Chlorination | Acetanilide (B955) | NCS, HCl (aq) | Room Temp | 1.5 | 94-97 | [10] |
| SOCl₂ Chlorination | 3,4-dimethoxy-1-methyl-9H-xanthen-9-one | SOCl₂ | Room Temp | 7 days | Low (side products) | [11] |
Experimental Protocols: Aromatic Chlorination
Protocol 1: Sandmeyer Reaction for the Synthesis of Chlorobenzene (B131634) from Aniline [6][7]
-
Diazotization: In a beaker, combine 20 mL of aniline and 57 mL of distilled water. While stirring on a magnetic stirrer, slowly add 57 mL of 37% hydrochloric acid. Cool the mixture to 0°C or below in a salt-ice bath. A solution of 16 g of sodium nitrite in 33 mL of distilled water is then added dropwise, ensuring the temperature does not exceed 5°C.
-
Copper(I) Chloride Preparation: In a separate flask, dissolve 27.72 g of copper(I) chloride in 113 mL of 37% hydrochloric acid. Cool this solution to 0°C or below.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with stirring. Nitrogen gas will evolve. Allow the reaction to proceed, and then warm the mixture to complete the reaction.
-
Work-up: Separate the chlorobenzene layer. Wash it sequentially with sodium hydroxide (B78521) solution and water. Dry the organic layer over anhydrous calcium chloride and purify by distillation.
Protocol 2: NCS Chlorination of Acetanilide in Aqueous Media [10]
-
Reaction Setup: To a fine powder of acetanilide (0.01 mol) in a flask, add an aqueous solution of N-Chlorosuccinimide (0.005 mol) in 10-15 mL of water at room temperature (25°C) with magnetic stirring.
-
Acid Addition: Slowly add 2 mL of hydrochloric acid dropwise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction for completion using thin-layer chromatography (TLC).
-
Work-up: After completion, the product can be isolated by filtration and purified by recrystallization.
Logical Workflow for Aromatic Chlorination
Caption: Decision workflow for selecting an aromatic chlorination method.
Chlorination of Alcohols
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are two of the most common reagents for this purpose.
Quantitative Data Comparison: Alcohol Chlorination
| Method | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SOCl₂ | Primary/Secondary Alcohols | SOCl₂ | Reflux | Varies | Generally high | [1][12] |
| PCl₅ | Primary/Secondary Alcohols | PCl₅ | Room Temp | Varies | Generally high | [1][13][14] |
| PCl₅ | Tertiary Alcohols | PCl₅ | Mild Conditions | Varies | Good (retention) | [15] |
| PCl₃ | n-octyl alcohol | PCl₃ | - | 4 | 98 (98% purity) | [16] |
| PCl₃ | Dodecyl alcohol | PCl₃ | - | - | 98-99 | [16] |
Experimental Protocols: Alcohol Chlorination
Protocol 3: Chlorination of a Primary Alcohol with Thionyl Chloride [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place the primary alcohol.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the alcohol, typically in a 1.1 to 1.5 molar excess. The reaction is often exothermic.
-
Reaction Conditions: Gently reflux the mixture until the evolution of gases ceases.
-
Work-up: After cooling, the excess thionyl chloride can be removed by distillation. The resulting alkyl chloride is then purified by fractional distillation.
Protocol 4: Chlorination of a Secondary Alcohol with Phosphorus Pentachloride [1][14]
-
Reaction Setup: In a fume hood, place the secondary alcohol in a round-bottom flask.
-
Reagent Addition: Carefully add solid phosphorus pentachloride (PCl₅) to the alcohol in small portions. The reaction is vigorous and produces hydrogen chloride gas.[17]
-
Reaction Conditions: The reaction often proceeds at room temperature without the need for heating.
-
Work-up: The crude alkyl chloride can be isolated by distillation from the reaction mixture, separating it from the phosphorus oxychloride byproduct. Further purification can be achieved by washing with water, a dilute sodium carbonate solution, and then water again, followed by drying and final distillation.
Reaction Pathway for Alcohol Chlorination
Caption: General reaction pathways for alcohol chlorination.
Chlorination of Carboxylic Acids
Thionyl chloride is a widely used and effective reagent for the conversion of carboxylic acids to acyl chlorides, which are important reactive intermediates.[18][19][20]
Quantitative Data Comparison: Carboxylic Acid Chlorination
| Method | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SOCl₂ | Benzoic Acid | SOCl₂ | Reflux | 4 (reported) | Quantitative | [18][21] |
| SOCl₂ | 2-methoxybenzoic acid | SOCl₂ | Reflux | 16 | - | [21] |
| (COCl)₂ | Carboxylic Acids | (COCl)₂, cat. DMF | Varies | Varies | >90 | [3] |
Experimental Protocol: Carboxylic Acid Chlorination
Protocol 5: Synthesis of Benzoyl Chloride from Benzoic Acid using Thionyl Chloride [18][22]
-
Reaction Setup: Place benzoic acid in a round-bottom flask fitted with a reflux condenser and a gas trap.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) to the benzoic acid. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: Heat the mixture to reflux until the evolution of HCl and SO₂ gases subsides.
-
Work-up: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting benzoyl chloride can be purified by distillation.
Experimental Workflow for Acyl Chloride Synthesis
Caption: Workflow for the synthesis of acyl chlorides from carboxylic acids.
Conclusion
The Sandmeyer reaction remains an indispensable tool for the regioselective chlorination of aromatic rings, particularly for synthesizing isomers that are difficult to obtain through other means. For the chlorination of alcohols and carboxylic acids, thionyl chloride and phosphorus pentachloride are highly effective, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. N-Chlorosuccinimide offers a milder and often more selective alternative for the chlorination of activated aromatic compounds and other sensitive substrates. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, is crucial for the efficient and successful synthesis of chlorinated compounds in a research and development setting.
References
- 1. Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. scribd.com [scribd.com]
- 7. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
- 10. isca.me [isca.me]
- 11. researchgate.net [researchgate.net]
- 12. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 13. PCl₅ reacts with alcohols to form chloroalkanes. Identify this type of r.. [askfilo.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride - Google Patents [patents.google.com]
- 17. savemyexams.com [savemyexams.com]
- 18. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 19. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 20. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 21. Sciencemadness Discussion Board - SOCL2 -> Acid Chloride... Overnight? - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. Benzoic acid is treated with SOCl2 and the product class 11 chemistry CBSE [vedantu.com]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and spectroscopic validation of 2-Chloro-1,3-dinitrobenzene, a crucial intermediate in the synthesis of various pharmaceuticals and dyes. We present a detailed examination of a primary synthesis route and compare its analytical data with a common isomer, 1-Chloro-2,4-dinitrobenzene, to highlight the importance of precise spectroscopic validation in distinguishing between structurally similar compounds.
Synthesis Methods: A Comparative Overview
The synthesis of chlorodinitrobenzene isomers can be achieved through several methods. The substitution pattern of the final product is highly dependent on the starting material and the reaction conditions. Here, we compare the Sandmeyer reaction for the synthesis of this compound with the direct nitration of chlorobenzene (B131634), which predominantly yields the 1-Chloro-2,4-dinitro isomer.
Table 1: Comparison of Synthesis Methods for Chlorodinitrobenzene Isomers
| Feature | Method 1: Sandmeyer Reaction | Method 2: Nitration of Chlorobenzene |
| Target Product | This compound | 1-Chloro-2,4-dinitrobenzene (major product) |
| Starting Material | 2,6-Dinitroaniline (B188716) | Chlorobenzene |
| Key Reagents | Sodium nitrite (B80452), Sulfuric acid, Cuprous chloride, Hydrochloric acid | Nitric acid, Sulfuric acid |
| Typical Yield | 71-74%[1] | Not explicitly stated, but generally high for nitration reactions. |
| Purity of Crude Product | Sufficiently pure for most purposes without recrystallization.[1] | Mixture of isomers, primarily 1-Chloro-2,4-dinitrobenzene with smaller amounts of the 2,6-dinitro isomer.[2] |
| Reaction Conditions | Diazotization at low temperatures (below 40°C), followed by decomposition of the diazonium salt at elevated temperatures (up to 80°C).[1] | Controlled temperature (50-95°C).[1][2] |
Experimental Protocols
Method 1: Synthesis of this compound via Sandmeyer Reaction[1]
This method involves the diazotization of 2,6-dinitroaniline followed by a Sandmeyer reaction with cuprous chloride.
Materials:
-
2,6-Dinitroaniline (0.2 mole, 36.6 g)
-
Concentrated Sulfuric Acid (160 ml)
-
Sodium Nitrite (0.22 mole, 15.2 g)
-
Glacial Acetic Acid (400 ml)
-
Cuprous Chloride (0.44 mole, 44 g)
-
Concentrated Hydrochloric Acid (400 ml)
Procedure:
-
In a 1-L three-necked flask equipped with a stirrer and thermometer, dissolve sodium nitrite in concentrated sulfuric acid with stirring, raising the temperature to 70°C until all the sodium nitrite is dissolved.
-
Cool the solution to 25-30°C in an ice bath.
-
Slowly add a solution of 2,6-dinitroaniline in hot glacial acetic acid, maintaining the temperature below 40°C.
-
Stir the resulting solution at 40°C for 30 minutes to ensure complete diazotization.
-
In a separate 2-L beaker, prepare a solution of cuprous chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Add the diazonium salt solution to the cuprous chloride solution in portions, controlling the effervescence.
-
After the initial reaction subsides, heat the mixture on a steam bath to 80°C until effervescence ceases.
-
Add an equal volume of water and cool the mixture in an ice bath to precipitate the product.
-
Collect the yellow, crystalline this compound by suction filtration, wash with water, and dry. The product has a melting point of 86-88°C.[1]
Method 2: Synthesis of 1-Chloro-2,4-dinitrobenzene via Nitration of Chlorobenzene[1][2]
This method involves the direct nitration of chlorobenzene using a mixture of nitric and sulfuric acids.
Materials:
-
Chlorobenzene (100 g)
-
Nitric Acid (d=1.50 g/ml, 160 g)
-
Sulfuric Acid (d=1.84 g/ml, 340 g)
Procedure:
-
In a suitable reaction vessel with mechanical stirring, prepare a mixture of nitric acid and sulfuric acid.
-
Add chlorobenzene dropwise to the acid mixture, maintaining the temperature between 50-55°C.
-
After the addition is complete, slowly raise the temperature to 95°C and hold for 2 hours with continued stirring.
-
Upon cooling, the upper layer of the product solidifies. Separate this layer and wash it with water.
-
Dilute the remaining acid with water to precipitate additional product.
-
Combine all the product, wash with cold water, then several times with hot water while melted, and finally with cold water.
-
Drain and dry the product at room temperature. The product is primarily 1-Chloro-2,4-dinitrobenzene (m.p. 53.4°C) with a small amount of the 2,6-dinitro isomer.[2]
Spectroscopic Validation
The validation of the synthesized products and the differentiation between isomers are critically dependent on spectroscopic methods. Here, we present a comparative analysis of the expected spectroscopic data for this compound and 1-Chloro-2,4-dinitrobenzene.
Workflow for Synthesis and Validation
References
A Comparative Guide to Alternatives for 2-Chloro-1,3-dinitrobenzene in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for efficient and safe synthesis of target compounds. 2-Chloro-1,3-dinitrobenzene has traditionally been utilized in nucleophilic aromatic substitution (SNAr) reactions. However, its reactivity profile and safety concerns have prompted the exploration of viable alternatives. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data, to inform reagent selection in the synthesis of specific compounds.
Executive Summary
The primary alternative to this compound for nucleophilic aromatic substitution is 1-Fluoro-2,4-dinitrobenzene (FDNB) , also known as Sanger's reagent. The higher electronegativity of the fluorine atom in FDNB makes it a significantly more reactive substrate in SNAr reactions, often leading to higher yields and requiring milder reaction conditions. For the specific application of N-terminal amino acid analysis, other reagents such as Dansyl chloride and Marfey's reagent offer advantages in sensitivity and chiral resolution, respectively. Furthermore, emerging "green chemistry" approaches focus on using less hazardous solvents and reaction conditions, which can be applied to reactions involving these dinitrobenzene derivatives.
Reactivity and Performance Comparison
The enhanced reactivity of fluorinated nitroaromatics in SNAr reactions is a well-documented phenomenon. This is attributed to the high electronegativity of the fluorine atom, which stabilizes the negatively charged Meisenheimer intermediate formed during the rate-determining step of the reaction.
Table 1: Quantitative Comparison of Reaction Rates
| Substrate | Nucleophile | Solvent | Relative Rate Constant (kF/kCl) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | ~100-1000 |
| 1-Chloro-2,4-dinitrobenzene (B32670) | Piperidine | Methanol | 1 |
Data compiled from kinetic studies of SNAr reactions.
This substantial difference in reaction rates often translates to more favorable reaction conditions and improved yields when using FDNB compared to its chloro-analogue.
Table 2: Comparison of Yields in the Synthesis of 2,4-Dinitrophenylhydrazine
| Starting Material | Reaction Conditions | Yield | Reference |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine (B178648) sulfate (B86663), potassium acetate (B1210297), ethanol (B145695), reflux | 81-85% | --INVALID-LINK--[1] |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine hydrate, ethanol, reflux | up to 98-100% | --INVALID-LINK--[2] |
Alternatives for N-Terminal Amino Acid Analysis
In the realm of peptide and protein chemistry, several alternatives to this compound and even FDNB have been established.
Table 3: Comparison of Reagents for N-Terminal Amino Acid Analysis
| Reagent | Principle | Advantages | Disadvantages |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Forms a DNP-amino acid derivative. | Well-established method. | Lower sensitivity compared to fluorescent methods. |
| Dansyl chloride | Forms a fluorescent dansyl-amino acid derivative. | High sensitivity due to fluorescence.[3] | |
| Marfey's Reagent | A chiral derivatizing agent (a derivative of FDNB) used to form diastereomers with amino acids. | Enables chiral resolution of D- and L-amino acids.[4][5] | More specialized application. |
Safety Profile Comparison
Both this compound and 1-Fluoro-2,4-dinitrobenzene are hazardous materials and require careful handling.
Table 4: Hazard Summary
| Compound | Key Hazards |
| This compound | Fatal if inhaled. Toxic if swallowed or in contact with skin. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.[6][7][8] |
| 1-Fluoro-2,4-dinitrobenzene | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause an allergic skin reaction and respiratory irritation.[9][10][11][12][13] |
Experimental Protocols
Synthesis of 2,4-Dinitrophenylhydrazine from 1-Chloro-2,4-dinitrobenzene
Materials:
-
1-Chloro-2,4-dinitrobenzene (0.25 mole)
-
Hydrazine sulfate (0.27 mole)
-
Potassium acetate (0.87 mole)
-
Ethanol
-
Water
Procedure:
-
A solution of free hydrazine base is prepared by suspending hydrazine sulfate in hot water and adding potassium acetate. The mixture is boiled, cooled slightly, and ethanol is added. The solid potassium sulfate is filtered off.[1]
-
The ethanolic solution of hydrazine is added to a solution of 1-chloro-2,4-dinitrobenzene in ethanol.[1]
-
The mixture is refluxed with stirring for one hour. The product precipitates during the reaction.[1]
-
After cooling, the product is collected by filtration, washed with warm alcohol and then hot water.[1]
-
The product can be recrystallized from n-butyl alcohol if necessary. The typical yield is 81-85%.[1]
General Protocol for N-Terminal Amino Acid Labeling with 1-Fluoro-2,4-dinitrobenzene (Sanger's Method)
Materials:
-
Peptide or protein sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution in ethanol
-
Sodium bicarbonate solution
-
Hydrochloric acid (for hydrolysis)
-
Ether (for extraction)
Procedure:
-
The peptide or protein is dissolved in a sodium bicarbonate solution to maintain a basic pH.
-
An ethanolic solution of FDNB is added, and the reaction is allowed to proceed at room temperature. The N-terminal amino group and the epsilon-amino group of lysine (B10760008) residues react with FDNB.
-
The resulting DNP-protein is precipitated, washed, and dried.
-
The DNP-protein is then hydrolyzed to its constituent amino acids using concentrated hydrochloric acid.
-
The DNP-amino acid, being ether-soluble, is extracted from the aqueous hydrolysate.
-
The specific DNP-amino acid is then identified by chromatography.
Visualization of Reaction Pathways
Caption: Comparative reaction pathways for SNAr.
Caption: Alternatives for N-terminal amino acid analysis.
Conclusion and Recommendations
For general nucleophilic aromatic substitution reactions, 1-Fluoro-2,4-dinitrobenzene is a superior alternative to this compound, offering significantly higher reactivity that can lead to improved yields and milder reaction conditions. For the specific and sensitive task of N-terminal amino acid analysis, Dansyl chloride is recommended due to its fluorescent properties, which allow for lower detection limits.[3] When chiral analysis of amino acids is required, Marfey's reagent is the reagent of choice.[4][5]
Researchers should always consult the latest safety data sheets and institutional safety protocols before handling any of these hazardous compounds. The exploration of greener solvents and reaction conditions, such as the use of polyethylene (B3416737) glycol (PEG) or microwave-assisted synthesis, should also be considered to minimize environmental impact and enhance laboratory safety.[14][15]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN105566152A - Preparation method of 2.4-dinitrophenylhydrazine - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. lobachemie.com [lobachemie.com]
- 14. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Researcher's Guide to Assessing the Purity of Synthesized 2-Chloro-1,3-dinitrobenzene
For researchers and professionals in drug development and chemical synthesis, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques for assessing the purity of 2-Chloro-1,3-dinitrobenzene, complete with experimental protocols and data presentation.
Comparison of Analytical Methods
The purity of this compound (CAS 606-21-3) can be determined using several analytical techniques.[1] Each method offers distinct advantages and provides different types of information regarding the sample's composition. The choice of method depends on the required level of accuracy, available equipment, and the nature of potential impurities.
| Method | Principle | Information Provided | Advantages | Limitations |
| Melting Point Analysis | A pure crystalline solid has a characteristic sharp melting point. | A narrow melting point range close to the literature value (86-88 °C) indicates high purity.[2][3][4] | Fast, simple, and requires minimal equipment.[5] | Insensitive to small amounts of impurities; some impurities may not depress the melting point. |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Qualitative assessment of the number of components in a mixture. | Quick, inexpensive, and useful for monitoring reaction progress and identifying the presence of impurities.[5] | Not quantitative; resolution may be limited. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Quantitative purity assessment based on peak area (e.g., ≥98.0%).[6] Ideal for detecting volatile impurities and residual solvents.[7] | High resolution, sensitivity, and well-established for quantitative analysis of nitroaromatic compounds.[8] | The compound must be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the distribution of the analyte between a solid stationary phase and a liquid mobile phase. | High-resolution separation and quantification of the main compound and non-volatile or thermally labile impurities.[7][9] | Highly accurate, reproducible, and versatile. Can be coupled with various detectors (e.g., UV-Vis).[10][11] | More complex instrumentation and higher cost compared to TLC or melting point analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the molecular structure. | Confirms the chemical structure and can provide quantitative purity information (qNMR) against a standard.[7] | Provides detailed structural information, enabling the identification of impurities. Non-destructive. | Requires expensive instrumentation and deuterated solvents; may be less sensitive to trace impurities than chromatographic methods. |
Quantitative Data Summary
A pure sample of this compound should exhibit the following characteristics. Data from different analytical techniques should be compared against these reference values.
| Parameter | Expected Value/Result | Technique | Reference |
| Appearance | Yellow to orange-brown crystalline powder | Visual Inspection | [3][6] |
| Molecular Formula | C₆H₃ClN₂O₄ | - | [2] |
| Molecular Weight | 202.55 g/mol | Mass Spectrometry | [2] |
| Melting Point | 86 - 88 °C | Melting Point Apparatus | [2][4] |
| GC Assay | ≥ 98.0% | Gas Chromatography (GC) | [6] |
| ¹H-NMR (CDCl₃) | Signals corresponding to the aromatic protons. The specific shifts are influenced by the electron-withdrawing nitro groups and the chlorine atom. Expected patterns would be complex due to meta-coupling. (Reference spectra for similar compounds like m-dinitrobenzene show peaks between 7.8 and 9.1 ppm).[12] | NMR Spectroscopy | - |
Experimental Workflow
The logical flow for assessing the purity of a newly synthesized batch of this compound typically starts with simple, rapid tests and proceeds to more comprehensive, quantitative methods if required.
Caption: Workflow for purity assessment of this compound.
Detailed Experimental Protocols
-
Place a small amount of the dried crystalline sample into a capillary tube.
-
Insert the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rate of approximately 10-15 °C per minute initially.
-
Once the temperature is within 15 °C of the expected melting point (86 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A pure sample should have a sharp range of 1-2 °C.[5]
-
Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, such as 4:1 v/v).
-
Spot a small amount of the sample (dissolved in a solvent like dichloromethane) onto a silica (B1680970) gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The presence of a single spot indicates a likely pure compound. Multiple spots suggest the presence of impurities.
This protocol is adapted from established methods for similar chlorinated nitroaromatic compounds.[9][10]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized product in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
-
System: A GC system equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to halogenated compounds.[8]
-
Column: A capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like acetone (B3395972) or ethyl acetate.
-
Analysis: Purity is determined by the area percent of the main peak. For definitive identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is recommended.[13]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire the ¹H-NMR spectrum on a 300 MHz or higher spectrometer.
-
Analysis: Verify the chemical shifts, splitting patterns, and integration of the aromatic protons. The spectrum should be clean, with no significant peaks attributable to starting materials (e.g., 2,6-dinitroaniline) or other impurities.[14] Comparing the spectrum to literature data or a reference standard is the most reliable approach.
By employing a combination of these techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of the compound for subsequent applications.
References
- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound [drugfuture.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 10. benchchem.com [benchchem.com]
- 11. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 1,3-Dinitrobenzene(99-65-0) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
comparison of thiol-modifying reagents including 2-Chloro-1,3-dinitrobenzene
For researchers, scientists, and drug development professionals engaged in the study of protein structure and function, the selective modification of thiol groups within cysteine residues is a critical technique. This guide provides an objective comparison of 2-Chloro-1,3-dinitrobenzene (CDNB) and other commonly employed thiol-modifying reagents, supported by experimental data and detailed protocols to inform reagent selection for specific research applications.
The reactivity of the thiol (sulfhydryl) group in cysteine makes it a prime target for chemical modification, enabling the investigation of protein structure, enzyme activity, and cellular signaling pathways. The choice of a thiol-modifying reagent is dictated by the specific experimental goals, including the desired reactivity, specificity, and the nature of the downstream analysis. This guide focuses on a comparative analysis of four widely used reagents: this compound (CDNB), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), N-Ethylmaleimide (NEM), and Iodoacetamide (B48618).
Performance Comparison of Thiol-Modifying Reagents
The selection of an appropriate thiol-modifying reagent is contingent upon several factors, including the desired reaction kinetics, specificity, and the pH of the experimental system. The following table summarizes the key performance characteristics of CDNB and its common alternatives.
| Feature | This compound (CDNB) | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | N-Ethylmaleimide (NEM) | Iodoacetamide |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | Thiol-Disulfide Exchange | Michael Addition | Nucleophilic Substitution (S N 2) |
| Primary Application | Glutathione (B108866) S-Transferase (GST) assays[1][2][3] | Quantification of free thiols[4][5][6][7] | Irreversible blocking/labeling of thiols[8][9] | Irreversible blocking/labeling of thiols[10][11] |
| Optimal pH Range | 6.5 (for GST assay to minimize non-enzymatic reaction)[3] | 7.5 - 8.5[4][5] | 6.5 - 7.5 (for thiol specificity)[8][12] | 8.0 - 9.0[10][13] |
| Detection Method | Increased absorbance at 340 nm[2] | Increased absorbance at 412 nm[4][6] | Decrease in absorbance at 300 nm, or use of tagged NEM | Use of tagged iodoacetamide |
| Specificity | Primarily reacts with glutathione in the presence of GST. Slow non-enzymatic reaction with other thiols.[2][3] | Highly specific for thiols.[5] | Highly specific for thiols at pH 6.5-7.5. Reacts with amines at pH > 7.5.[14][9][12] | Reacts with thiols; can exhibit side reactions with other nucleophilic residues (e.g., lysine, histidine) at higher pH or with excess reagent.[10][15][16] |
| Reversibility | Irreversible | Reversible (by reducing agents) | Irreversible | Irreversible |
| Molar Extinction Coefficient (of product) | 9,600 M⁻¹cm⁻¹ (for GS-DNB conjugate) | 14,150 M⁻¹cm⁻¹ (for TNB²⁻)[4][17] | Not typically used for direct quantification via absorbance change. | Not applicable for direct quantification via absorbance change. |
Experimental Protocols
Detailed methodologies for the use of each reagent are crucial for reproducible and accurate results.
Protocol 1: General Thiol Quantification using this compound (CDNB)
This protocol is adapted from the principles of the Glutathione S-Transferase (GST) assay for the general, non-enzymatic quantification of thiols. Note that the non-enzymatic reaction is slow.[2][3]
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 6.5)
-
CDNB stock solution (e.g., 20 mM in ethanol)
-
Thiol-containing sample
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the thiol-containing sample.
-
Add CDNB stock solution to the reaction mixture to a final concentration of 1 mM.
-
As a blank, prepare a similar reaction mixture without the thiol-containing sample.
-
Incubate the reaction at a constant temperature (e.g., 25°C).
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the concentration of thiols. A standard curve with a known thiol, such as glutathione, can be used for quantification.
Protocol 2: Quantification of Free Thiols using DTNB (Ellman's Assay)
This is a standard and widely used protocol for quantifying free sulfhydryl groups.[4][17]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[4]
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer. Prepare fresh.[4]
-
Thiol standard solution (e.g., L-cysteine or glutathione)
-
Sample with unknown thiol concentration
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a standard curve using known concentrations of the thiol standard.
-
Add 50 µL of the sample (or standard) to 2.5 mL of the Reaction Buffer in a cuvette.
-
Add 50 µL of the DTNB Solution to the cuvette and mix well.
-
Incubate at room temperature for 15 minutes.[4]
-
Measure the absorbance at 412 nm.
-
Calculate the thiol concentration in the sample by comparing its absorbance to the standard curve.
Protocol 3: Protein Thiol Alkylation using N-Ethylmaleimide (NEM)
This protocol is for the irreversible blocking of cysteine residues in proteins.
Materials:
-
Reaction Buffer: Amine-free buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline).[14]
-
NEM solution (100-200 mM in water, prepared immediately before use).[14]
-
Protein sample (1-10 mg/mL in Reaction Buffer)
-
Device for buffer exchange (e.g., dialysis cassette or spin desalting column)
Procedure:
-
Dissolve the protein in the Reaction Buffer.
-
Add a 10-fold molar excess of the freshly prepared NEM solution to the protein solution.[14]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess, unreacted NEM using a dialysis cassette or a spin desalting column.
Protocol 4: Protein Thiol Alkylation using Iodoacetamide
This protocol describes the alkylation of cysteine residues with iodoacetamide.
Materials:
-
Alkylation Buffer: Buffer at pH 8.0-9.0 (e.g., Tris or HEPES).[10]
-
Iodoacetamide solution (prepare fresh and protect from light).[10]
-
Reduced protein sample in Alkylation Buffer.
Procedure:
-
Ensure the protein sample's disulfide bonds are reduced if total thiol content is to be alkylated.
-
Add iodoacetamide to the protein solution to a final concentration of approximately 10-20 mM. A 2 to 10-fold molar excess over the thiol concentration is common.
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.[10]
-
Quench the reaction by adding a small molecule thiol like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
Remove excess reagents by buffer exchange.
Mandatory Visualizations
Signaling Pathway: S-Glutathionylation in Cellular Regulation
S-glutathionylation is a reversible post-translational modification that plays a crucial role in redox signaling and the regulation of various cellular processes.[4][10] This modification can be influenced by oxidative stress and is involved in pathways such as apoptosis, immune response, and cell proliferation.[4]
Caption: S-Glutathionylation signaling pathway under oxidative stress.
Experimental Workflow: Differential Thiol Modification for Proteomics
This workflow illustrates a common strategy in redox proteomics to identify and quantify changes in protein thiol oxidation states between different conditions.
Caption: Experimental workflow for differential thiol modification analysis.
References
- 1. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woongbee.com [woongbee.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
A Comparative Analysis of Theoretical vs. Experimental Yields for 2-Chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes and Expected Outcomes.
The synthesis of 2-Chloro-1,3-dinitrobenzene, a key intermediate in the production of various dyes, pigments, and pharmaceuticals, can be approached through several synthetic pathways. The efficiency of these routes, critically measured by the reaction yield, is a subject of considerable importance for process optimization and cost-effectiveness. This guide provides a comparative overview of the theoretical and experimental yields of this compound via prominent synthetic methods, supported by detailed experimental protocols.
Understanding Yield: Theoretical vs. Experimental
The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming the reaction proceeds to completion with no loss of material.[1][2] It is calculated based on the stoichiometry of the balanced chemical equation. The experimental yield (or actual yield) is the measured mass of the product actually obtained from a reaction.[1][2] The ratio of these two values, expressed as a percentage, is the percent yield , a critical indicator of a reaction's efficiency.
Comparison of Synthetic Routes and Yields
The synthesis of this compound is most commonly achieved through two primary methods: the Sandmeyer reaction of 2,6-dinitroaniline (B188716) and the decarboxylation of 3,5-dinitro-4-chlorobenzoic acid. Each method presents different experimental outcomes in terms of yield.
| Synthesis Route | Starting Material(s) | Theoretical Yield | Reported Experimental Yield (%) |
| Sandmeyer Reaction | 2,6-dinitroaniline, Sodium Nitrite (B80452), Cuprous Chloride, HCl | 100% (by definition) | 71-74%[3] |
| Decarboxylation | 3,5-dinitro-4-chlorobenzoic acid, Sodium Bicarbonate | 100% (by definition) | 88.1%[4] |
As the data indicates, the decarboxylation route has shown a higher reported experimental yield compared to the Sandmeyer reaction under the specified conditions. Factors influencing these yields include reaction kinetics, temperature control, purity of reagents, and potential side reactions.
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below.
Protocol 1: Synthesis via Sandmeyer Reaction from 2,6-dinitroaniline
This protocol is adapted from a standard organic synthesis procedure.[3] The reaction proceeds in two main stages: the formation of a diazonium salt from 2,6-dinitroaniline, followed by a copper(I)-catalyzed substitution with a chloride ion.
Materials:
-
2,6-dinitroaniline
-
Sodium nitrite
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Cuprous chloride (CuCl)
-
Concentrated hydrochloric acid
Procedure:
-
Diazotization:
-
In a flask, dissolve sodium nitrite (0.22 mole) in concentrated sulfuric acid (160 ml) with stirring, maintaining the temperature below 70°C.
-
Cool the solution to 25-30°C in an ice bath.
-
Slowly add a solution of 2,6-dinitroaniline (0.2 mole) in hot glacial acetic acid (400 ml), ensuring the temperature does not exceed 40°C.
-
Stir the mixture at 40°C for 30 minutes to complete the formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate beaker, prepare a solution of cuprous chloride (0.44 mole) in concentrated hydrochloric acid (400 ml) and cool it in an ice bath.
-
Add the previously prepared diazonium salt solution in portions to the cuprous chloride solution over approximately 5 minutes, controlling the effervescence by cooling.
-
After the initial vigorous reaction subsides, heat the mixture on a steam bath to 80°C for about 20 minutes until gas evolution ceases.
-
Add an equal volume of water and cool the mixture in an ice bath for several hours to precipitate the product.
-
-
Isolation:
-
Collect the yellow, crystalline this compound by suction filtration.
-
Wash the product with water and dry. The reported yield for this procedure is 71-74%.[3]
-
Protocol 2: Synthesis via Decarboxylation of 3,5-dinitro-4-chlorobenzoic acid
This protocol describes a high-yield synthesis through the decarboxylation of a substituted benzoic acid derivative.[4]
Materials:
-
3,5-dinitro-4-chlorobenzoic acid
-
Sodium bicarbonate
-
Sulfolane (B150427) (solvent)
Procedure:
-
Reaction Setup:
-
In a 2L flask, add sulfolane (800 ml) as the solvent.
-
Add 3,5-dinitro-4-chlorobenzoic acid (246.5 g) and sodium bicarbonate (168 g) to the flask.
-
-
Decarboxylation:
-
Heat the reaction mixture to 195°C and maintain this temperature for 2 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to 130°C.
-
Distill the product under reduced pressure.
-
The final product, this compound, is obtained by rectification. This method has a reported yield of 88.1%.[4]
-
Visualization of the Sandmeyer Reaction Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound via the Sandmeyer reaction.
References
mechanistic comparison of nucleophilic substitution on different dinitrochlorobenzenes
A comparative guide for researchers, scientists, and drug development professionals on the reactivity of dinitrochlorobenzene isomers in nucleophilic aromatic substitution reactions, supported by experimental data and detailed protocols.
The position of nitro groups on a chlorobenzene (B131634) ring profoundly influences its reactivity towards nucleophilic attack. This guide provides a mechanistic comparison of common dinitrochlorobenzene isomers, offering insights into their relative reaction rates and the underlying electronic factors. This information is critical for optimizing synthetic routes and understanding reaction kinetics in various chemical and pharmaceutical applications.
Relative Reactivity: A Tale of Electronic Activation
The rate of nucleophilic aromatic substitution (SNAr) on dinitrochlorobenzenes is dictated by the ability of the nitro groups to stabilize the negatively charged intermediate, known as the Meisenheimer complex. Nitro groups are potent electron-withdrawing groups, and their placement at positions ortho and/or para to the chlorine atom allows for effective delocalization of the negative charge through resonance, thereby stabilizing the intermediate and accelerating the reaction.
Key Findings from Experimental Data:
-
2,4-Dinitrochlorobenzene: Exhibits the highest reactivity among the common isomers. The presence of nitro groups at both the ortho and para positions provides extensive resonance stabilization of the Meisenheimer complex, significantly lowering the activation energy for the reaction.
-
2,6-Dinitrochlorobenzene: Also highly reactive, with two ortho nitro groups effectively stabilizing the intermediate. Steric hindrance from the two bulky nitro groups flanking the reaction center can, in some cases, slightly reduce its reactivity compared to the 2,4-isomer, depending on the nucleophile's size.
-
3,4-Dinitrochlorobenzene: Shows moderate reactivity. The para nitro group provides good resonance stabilization, but the meta nitro group's influence is primarily inductive and less effective at delocalizing the negative charge of the Meisenheimer complex.
-
3,5-Dinitrochlorobenzene: Demonstrates significantly lower reactivity. With both nitro groups in the meta position relative to the chlorine, there is no possibility for direct resonance delocalization of the negative charge from the site of nucleophilic attack onto the nitro groups. The stabilization is limited to the weaker inductive effect, resulting in a much higher activation energy and a slower reaction rate.
Quantitative Comparison of Reaction Rates
| Dinitrochlorobenzene Isomer | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) [L mol-1 s-1] |
| 2,4-Dinitrochlorobenzene | Piperidine (B6355638) | Methanol | 25 | 2.91 x 10-2 |
| 2,6-Dinitrochlorobenzene | Piperidine | Methanol | 25 | Data not readily available for direct comparison |
| 3,4-Dinitrochlorobenzene | Piperidine | Methanol | 25 | Data not readily available for direct comparison |
| 3,5-Dinitrochlorobenzene | Piperidine | Methanol | 25 | Significantly slower than 2,4-isomer (qualitative) |
Note: The lack of directly comparable quantitative data for all isomers highlights a gap in the literature and underscores the importance of consistent experimental design for comparative studies.
Experimental Protocols
General Protocol for Kinetic Measurement of SNAr Reactions by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the kinetics of the reaction between a dinitrochlorobenzene isomer and a nucleophile, such as piperidine, using UV-Visible spectrophotometry. The formation of the product is monitored over time by measuring the increase in absorbance at a specific wavelength.[1]
Materials:
-
Dinitrochlorobenzene isomer (e.g., 2,4-dinitrochlorobenzene)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., methanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the dinitrochlorobenzene isomer in the chosen solvent (e.g., 1.0 x 10-3 M).
-
Prepare a stock solution of the nucleophile in the same solvent (e.g., 1.0 x 10-1 M). The nucleophile concentration should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Determination of λmax of the Product:
-
Mix a small amount of the dinitrochlorobenzene and nucleophile solutions and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). The reactants should have minimal absorbance at this wavelength. For the reaction of 2,4-dinitrochlorobenzene with piperidine, the product, 2,4-dinitrophenylpiperidine, has a λmax around 374 nm.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the dinitrochlorobenzene stock solution into a cuvette.
-
Add the solvent to the cuvette to make up the desired initial volume.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and record the initial absorbance (A0) at the predetermined λmax.
-
To initiate the reaction, rapidly add a known volume of the nucleophile stock solution to the cuvette, mix quickly and thoroughly with a plunger or by inversion (if the cuvette is sealed), and start the stopwatch simultaneously.
-
Record the absorbance (At) at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant, A∞).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time. The plot should be a straight line with a slope of -kobs.
-
The second-order rate constant (k2) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k2 = kobs / [Nucleophile].
-
Mechanistic Visualization
The following diagrams illustrate the key mechanistic steps and the reasons for the differential reactivity of dinitrochlorobenzene isomers.
Caption: SNAr mechanism for 2,4-dinitrochlorobenzene.
The reaction proceeds via a two-step addition-elimination mechanism. The slow, rate-determining step is the nucleophilic attack on the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The subsequent fast step is the elimination of the chloride ion to restore aromaticity.
Caption: Effect of nitro group position on reactivity.
The key to the enhanced reactivity of ortho and para substituted isomers is the ability of the nitro groups to participate in resonance stabilization of the Meisenheimer complex. In the case of meta substitution, this resonance stabilization is absent, leading to a much less stable intermediate and consequently, a slower reaction.
Conclusion
The nucleophilic aromatic substitution on dinitrochlorobenzenes is a classic example of structure-reactivity relationships in organic chemistry. The activating effect of the nitro groups is highly dependent on their position relative to the leaving group. Isomers with ortho and/or para nitro groups, such as 2,4-dinitrochlorobenzene, are significantly more reactive due to the effective resonance stabilization of the Meisenheimer intermediate. In contrast, isomers with meta nitro groups, like 3,5-dinitrochlorobenzene, are much less reactive as this stabilizing resonance is not possible. A thorough understanding of these mechanistic principles is essential for predicting reaction outcomes and designing efficient synthetic strategies in research and development. Further quantitative kinetic studies on a wider range of isomers under standardized conditions would be invaluable for building a more comprehensive reactivity scale.
References
Comparative Analysis of 2-Chloro-1,3-dinitrobenzene (DNCB) Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Cross-Reactivity Profile of a Key Sensitizing Agent
2-Chloro-1,3-dinitrobenzene, more commonly known as 2,4-dinitrochlorobenzene (DNCB), is a potent contact allergen widely utilized in immunological research to study delayed-type hypersensitivity reactions. Its ability to elicit an immune response is predicated on its function as a hapten, a small molecule that binds to endogenous proteins to form an immunogenic complex. Understanding the cross-reactivity of DNCB with other structurally related and unrelated compounds is crucial for assessing the risk of co-sensitization and for the development of safer alternative chemicals. This guide provides a comparative analysis of DNCB's cross-reactivity, supported by experimental data and detailed methodologies.
Quantitative Comparison of Sensitizing and Cross-Reactivity Potential
The sensitizing potential of DNCB and its cross-reactivity with other compounds have been evaluated using various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.
| Compound | Assay Type | Endpoint | Result | Reference |
| 2,4-Dinitrochlorobenzene (DNCB) | TRPA1 Activation | EC50 | 42.4 ± 20.9 μM | [1] |
| 2,4-Dinitrofluorobenzene (DNFB) | TRPA1 Activation | EC50 | 2.3 ± 0.7 μM | [1] |
| 2,4-Dinitrochlorobenzene (DNCB) | IL-8 Expression (THP-1 cells) | Normalized IL-8 Activity | 1.0 | [2] |
| 2,4-Dinitrofluorobenzene (DNFB) | IL-8 Expression (THP-1 cells) | Normalized IL-8 Activity | ~1.0 (not significantly different from DNCB) | [2] |
| Dinitrophenol (DNP) | IL-8 Expression (THP-1 cells) | Normalized IL-8 Activity | Loss of activity | [2] |
| DNP-Tosyl | IL-8 Expression (THP-1 cells) | Normalized IL-8 Activity | Comparable to DNCB | [2] |
| DNP-Mesyl | IL-8 Expression (THP-1 cells) | Normalized IL-8 Activity | Higher than DNCB | [2] |
| 3,5-Dinitro-4-chlorobenzoic acid | IL-8 Expression (THP-1 cells) | Normalized IL-8 Activity | Comparable to DNCB | [2] |
Table 1: Comparative in vitro Sensitizing Potential of DNCB and its Analogs. This table showcases the relative potency of DNCB and related compounds in activating the TRPA1 ion channel, a key player in skin irritation, and in inducing the pro-inflammatory cytokine IL-8 in a human monocyte cell line. Lower EC50 values indicate higher potency in TRPA1 activation.
| Allergen Tested for Cross-Reactivity | Patient Cohort | Results | Conclusion | Reference |
| Picric Acid | 82 patients sensitized with DNCB | 2 out of 82 patients (2.4%) showed a new sensitization to picric acid. | A group allergy may be suggested. | [3] |
| Chloramphenicol | 82 patients sensitized with DNCB | 0 out of 82 patients showed cross-reactivity. | No cross-allergy observed. | [3] |
Table 2: Clinical Patch Test Cross-Reactivity Data in DNCB-Sensitized Individuals. This table presents the outcomes of patch testing with other allergens in individuals previously sensitized to DNCB, providing direct evidence of clinical cross-reactivity or lack thereof.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are representative protocols for key experiments.
Induction of Contact Hypersensitivity in a Mouse Model
This protocol is widely used to assess the sensitizing potential of a chemical and to study the mechanisms of allergic contact dermatitis.
-
Sensitization Phase:
-
Shave the abdomen of BALB/c mice.
-
On day 0 and day 1, apply 25 μL of a 0.5% (w/v) solution of DNCB (or the test compound) in a 4:1 acetone/olive oil vehicle to the shaved abdomen.[2]
-
-
Challenge Phase:
-
On day 5, measure the baseline ear thickness of both ears using a digital micrometer.
-
Apply 20 μL of a 0.2% (w/v) solution of DNCB (or the cross-reactant) in the same vehicle to the dorsal and ventral surfaces of the right ear. The left ear serves as a control and receives the vehicle only.
-
-
Measurement of Response:
-
24 hours after the challenge, measure the ear thickness of both ears again.
-
The degree of ear swelling is calculated as the difference in ear thickness between the challenged and control ears, or as the difference between the post-challenge and baseline measurements of the challenged ear.
-
In Vitro T-Cell Proliferation Assay (Lymphocyte Transformation Test - LTT)
The LTT is an in vitro method to assess the response of T-lymphocytes to a specific antigen, which can be adapted to study cross-reactivity between different haptens.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from the blood of a DNCB-sensitized individual using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture and Stimulation:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Add the test compounds (DNCB and potential cross-reactants) at various non-toxic concentrations to the wells. A positive control (e.g., phytohemagglutinin) and a negative control (culture medium only) should be included.
-
-
Assessment of Proliferation:
-
Incubate the plates for 5-6 days at 37°C in a humidified 5% CO2 atmosphere.
-
Pulse the cells with a marker of proliferation, such as [3H]-thymidine or a non-radioactive alternative like BrdU or CFSE, for the final 18-24 hours of culture.
-
Harvest the cells and measure the incorporation of the proliferation marker.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of the stimulated cultures by the mean CPM of the unstimulated control cultures. An SI greater than 2 or 3 is typically considered a positive response.
-
Visualizing the Pathways and Workflows
To better understand the complex processes involved in DNCB-induced sensitization and the methods used to study it, the following diagrams have been generated using Graphviz.
References
- 1. Selective activation of TRPA1 ion channels by nitrobenzene skin sensitizers DNFB and DNCB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Cross allergies following sensitization with dinitrochlorbenzol (DNCB)] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
